molecular formula C5H4BrN3O B1528919 3-Amino-6-bromopyrazine-2-carbaldehyde CAS No. 1196156-63-4

3-Amino-6-bromopyrazine-2-carbaldehyde

Cat. No.: B1528919
CAS No.: 1196156-63-4
M. Wt: 202.01 g/mol
InChI Key: MVAXLZNZPNMCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-bromopyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H4BrN3O and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-6-bromopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXLZNZPNMCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719206
Record name 3-Amino-6-bromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-63-4
Record name 3-Amino-6-bromopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-6-bromopyrazine-2-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 1196156-63-4), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its versatile chemical reactivity. Particular emphasis is placed on its application as a pivotal intermediate in the synthesis of complex bioactive molecules, most notably kinase inhibitors for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced organic synthesis and medicinal chemistry applications.

Introduction: The Significance of the Pyrazine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the pyrazine ring system is a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This compound emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. It possesses an amino group, a bromine atom, and an aldehyde, all strategically positioned on the electron-deficient pyrazine core. This unique arrangement offers orthogonal reactivity, allowing for sequential and selective chemical modifications to build molecular complexity. The bromine atom serves as a handle for modern cross-coupling reactions, the aldehyde is a gateway for chain extensions and heterocycle formation, and the amino group can be used to modulate solubility or act as a key pharmacophoric feature.[1][3] This versatility makes it a sought-after precursor for creating libraries of novel compounds, especially in the discovery of targeted therapeutics like kinase inhibitors.[4][5]

Physicochemical Properties and Identification

Accurate identification is the first step in any successful experimental workflow. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1196156-63-4[3][6][7][8]
Molecular Formula C₅H₄BrN₃O[3]
Molecular Weight 202.01 g/mol [3]
Synonyms 3-Amino-6-bromo-2-pyrazinecarboxaldehyde[3]
Predicted Boiling Point 321.8 ± 42.0 °C[3]
Predicted Density 1.905 ± 0.06 g/cm³[3]
Appearance Yellow to Brown Solid (Expected)
Storage Conditions Store in freezer (-20°C), inert atmosphere, protect from light[3]

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of this compound is critical. The following are the expected spectroscopic characteristics that serve to confirm the structure.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the 9.8-10.5 ppm range. The lone aromatic proton on the pyrazine ring will be a singlet, likely between 7.5 and 8.5 ppm. The amino (-NH₂) protons will present as a broad singlet, whose chemical shift (typically 5.0-7.0 ppm) can vary with solvent and concentration.[9]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by five signals. The aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The four carbons of the pyrazine ring will appear in the aromatic region (approx. 110-160 ppm), with the carbon bearing the bromine atom shifted due to the halogen's electronic effect.

  • Infrared (IR) Spectroscopy: Key vibrational stretches confirm the functional groups. Look for a sharp C=O stretch for the aldehyde around 1690-1715 cm⁻¹. The N-H stretching of the primary amine will appear as two distinct, sharp peaks in the 3300-3500 cm⁻¹ region. C-N stretching absorptions are expected between 1200 and 1350 cm⁻¹.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The exact mass should correspond to the molecular formula C₅H₄BrN₃O.

Synthesis and Purification Workflow

While multiple synthetic routes may exist, a common strategy for introducing an aldehyde onto an electron-deficient heterocycle involves the directed ortho-metalation of a protected amine followed by formylation. This approach provides regiochemical control.

cluster_0 Synthesis Workflow A Starting Material: 3-Amino-6-bromopyrazine B Protection: (e.g., Boc Anhydride) A->B Protect Amine C Directed ortho-Metalation: (e.g., LDA, -78 °C) B->C Activate C2 Position D Formylation: (e.g., Anhydrous DMF) C->D Introduce Aldehyde E Aqueous Workup & Crude Extraction D->E Quench Reaction F Deprotection: (e.g., TFA or HCl) E->F Remove Boc Group G Purification: (Silica Gel Chromatography) F->G Isolate Product H Final Product: This compound G->H >95% Purity

Caption: A logical workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 3-Amino-6-bromopyrazine.

  • Step 1: Protection of the Amino Group

    • Dissolve 3-amino-6-bromopyrazine (1 eq.) in anhydrous Dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of DMAP.

    • Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption of the starting material.

    • Causality: The Boc group protects the nucleophilic and acidic amine, preventing it from interfering with the strongly basic conditions required for metalation.

  • Step 2: Directed ortho-Metalation and Formylation

    • In a separate flame-dried flask under an argon atmosphere, dissolve the protected intermediate from Step 1 in anhydrous THF and cool to -78 °C.

    • Slowly add Lithium Diisopropylamide (LDA, 1.2 eq.) and stir for 1 hour.

    • Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the C2 position, which is acidified by the adjacent protected amine and ring nitrogen.

    • Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise and allow the reaction to slowly warm to room temperature.

    • Causality: DMF serves as the formylating agent, reacting with the lithiated intermediate to form the aldehyde after workup.

  • Step 3: Workup and Deprotection

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude residue in a solution of 20% Trifluoroacetic Acid (TFA) in DCM and stir for 2 hours.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group to reveal the free amine.

    • Neutralize carefully with saturated NaHCO₃ solution and extract the final product.

  • Step 4: Purification

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Combine fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build a diverse range of derivatives.

cluster_Br Bromo Group (C6) cluster_CHO Aldehyde Group (C2) cluster_NH2 Amino Group (C3) center 3-Amino-6-bromopyrazine- 2-carbaldehyde suzuki Suzuki Coupling (Boronic Acids) center->suzuki Pd Cat. sonogashira Sonogashira Coupling (Alkynes) center->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (Amines) center->buchwald Pd Cat. reductive_amination Reductive Amination center->reductive_amination R-NH2, NaBH(OAc)3 wittig Wittig Reaction center->wittig Ylide condensation Condensation (e.g., with Hydrazines) center->condensation Acid/Base Cat. acylation Acylation (Acyl Chlorides) center->acylation Base sulfonylation Sulfonylation center->sulfonylation Base

Caption: Key synthetic transformations enabled by the compound's functional groups.

  • Reactions at the Bromine Atom: The C-Br bond is the premier site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular diversity.[1]

  • Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile. It readily undergoes reductive amination to form substituted aminomethyl groups, Wittig-type reactions to generate alkenes, and condensation with various nucleophiles (like hydrazines or hydroxylamines) to form new heterocyclic rings fused to the pyrazine core.[1]

  • Reactions at the Amino Group: The nucleophilic amino group can be acylated or sulfonated to introduce amide or sulfonamide functionalities, which are common motifs in drug molecules for establishing key hydrogen bond interactions with biological targets.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminopyrazine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[10][11] The structure of this compound provides an ideal starting point for synthesizing molecules that can compete with ATP for the kinase binding site.

  • FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) signaling abnormalities are implicated in various cancers. Novel 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as potent pan-FGFR inhibitors, demonstrating antitumor activity in multiple cancer cell lines.[4][12] Our title compound is a direct precursor to such carboxamides.

  • MK-2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in inflammatory responses. Aminopyrazine derivatives have been successfully developed as inhibitors of MK-2, showing potential for treating inflammatory diseases like rheumatoid arthritis.[5]

  • Dual ErbB-2/EGFR Inhibitors: The epidermal growth factor receptor (EGFR) family of kinases are well-established oncology targets. Pyrimidine-5-carbaldehyde derivatives, structurally analogous to our pyrazine-2-carbaldehyde, have been identified as potent dual inhibitors of ErbB-2 and EGFR.[13] This highlights the utility of the aminocarbaldehyde scaffold in targeting this important kinase family.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

  • Hazard Identification: The compound is considered a potential irritant.[3] Direct contact with eyes, skin, and mucous membranes should be avoided.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the material.[14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Storage: For long-term stability and to maintain product quality, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a freezer at or below -20°C.[3]

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation in chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecular architectures. Its proven relevance as a core scaffold for potent kinase inhibitors underscores its importance for academic and industrial researchers aiming to develop next-generation therapeutics. Proper understanding of its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

References

3-Amino-6-bromopyrazine-2-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic strategy, and explore its applications as a critical intermediate in the synthesis of bioactive molecules.

Compound Overview and Physicochemical Properties

This compound is a substituted pyrazine derivative characterized by the presence of three key functional groups: an amino (-NH₂), a bromo (-Br), and a carbaldehyde (-CHO) group.[1] This unique combination makes it a versatile reagent for organic synthesis, offering multiple reaction sites for molecular elaboration. The pyrazine core is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2]

The aldehyde functional group is highly reactive and serves as a linchpin for forming larger, more complex structures through reactions like reductive amination, Wittig reactions, and condensations. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The amino group can be acylated, alkylated, or used to modulate the electronic properties of the pyrazine ring.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 202.01 g/mol [3]
Molecular Formula C₅H₄BrN₃O[1][3]
CAS Number 1196156-63-4[1][3][4][5]
IUPAC Name This compound[1]
Predicted Boiling Point 321.8 ± 42.0 °C[1]
Predicted Density 1.905 ± 0.06 g/cm³[1]
Canonical SMILES C1=NC(=C(C(=O)N=C1)N)Br[3]

Synthesis and Characterization: A Field-Proven Approach

While various synthetic routes may be conceived, a common and logical strategy for preparing this compound involves the selective oxidation of its corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol. This precursor alcohol can, in turn, be synthesized from the more readily available 3-amino-6-bromopyrazine-2-carboxylic acid. This two-step approach ensures high selectivity and avoids harsh conditions that could degrade the sensitive aldehyde product.

The rationale for this pathway is rooted in chemoselectivity. The aldehyde group is susceptible to over-oxidation to a carboxylic acid. Therefore, starting from the alcohol and using a mild, selective oxidation protocol is the preferred method for achieving a high yield of the desired carbaldehyde.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the carboxylic acid precursor to the final aldehyde product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Oxidation start 3-Amino-6-bromopyrazine-2-carboxylic acid intermediate (3-Amino-6-bromopyrazin-2-yl)methanol start->intermediate  LiAlH₄ or BH₃·THF   intermediate_ref (3-Amino-6-bromopyrazin-2-yl)methanol final This compound intermediate_ref->final  MnO₂ or TEMPO/Cu(I)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Reduction of 3-Amino-6-bromopyrazine-2-carboxylic Acid

  • Rationale: The carboxylic acid must first be reduced to the primary alcohol. A strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) or a Borane complex (BH₃·THF) is required for this transformation. Caution is paramount when using these reagents due to their high reactivity with water.

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of LiAlH₄ (1.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solid (aluminium salts) through a pad of Celite and wash thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (3-amino-6-bromopyrazin-2-yl)methanol.

    • Purify the crude product via column chromatography on silica gel.

Step 2: Selective Oxidation to this compound

  • Rationale: The selective oxidation of an amino alcohol to an amino aldehyde requires a mild reagent to prevent over-oxidation and side reactions involving the amino group. Manganese dioxide (MnO₂) is an excellent choice for oxidizing allylic and benzylic-type alcohols. Alternatively, a catalytic system like TEMPO/Cu(I) under aerobic conditions provides a highly chemoselective and environmentally friendly option.[1][5]

  • Procedure (using MnO₂):

    • Dissolve the purified (3-amino-6-bromopyrazin-2-yl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The quality of the MnO₂ is critical for the success of the reaction.

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction closely by TLC. The reaction is often complete within 2-6 hours.

    • Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad extensively with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the target compound, this compound.

    • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and presence of key functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC/LC-MS: To assess purity.[4]

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a valuable intermediate for building more complex, biologically active molecules.[1] Its derivatives have been explored for a range of therapeutic targets.

  • Scaffold for Kinase Inhibitors: The pyrazine core is a privileged structure in the design of kinase inhibitors. For example, derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[6][7][8] The aldehyde functionality of the title compound provides a direct route to synthesize such amides or other elaborated structures.

  • Antimicrobial Agents: The aminopyrazine scaffold is also found in compounds with antimicrobial activity. Research into N-substituted 3-aminopyrazine-2-carboxamides has shown activity against various bacterial and fungal strains.[9]

  • Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of novel agrochemicals, where the pyrazine ring can contribute to the efficacy of pesticides and herbicides.[10]

The strategic importance of this molecule lies in its ability to act as a starting point for generating libraries of diverse compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Conclusion

This compound, with a molecular weight of 202.01 g/mol , is a high-value synthetic intermediate. Its trifunctional nature provides a rich platform for chemical diversification, making it a crucial tool for medicinal chemists and drug development professionals. The synthetic pathway detailed in this guide, proceeding via reduction of the corresponding carboxylic acid followed by selective oxidation of the resulting alcohol, represents a logical and robust method for its preparation. Its demonstrated utility in constructing kinase inhibitors and other bioactive molecules underscores its continued importance in the quest for novel therapeutics.

References

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-6-bromopyrazine-2-carbaldehyde, a key heterocyclic building block in contemporary drug discovery and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the construction of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced heterocyclic intermediates.

Core Chemical and Physical Properties

This compound is a trifunctional pyrazine derivative, incorporating an amino group, a bromo substituent, and a carbaldehyde functionality on the pyrazine core. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O
Molecular Weight 202.01 g/mol [1]
Appearance Solid (typically a powder)[2]
Predicted Boiling Point 321.8 ± 42.0 °C[3]
Predicted Density 1.905 ± 0.06 g/cm³[3]
Solubility Limited solubility in water, soluble in some polar organic solvents.[2][4]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.[3]

While an exact melting point is not consistently reported in publicly available literature, its precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, has a melting point in the range of 164-177 °C, suggesting the aldehyde is also a solid at room temperature.[4]

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available pyrazine derivative. A plausible and efficient synthetic route involves the controlled oxidation of the corresponding primary alcohol, 2-amino-3-hydroxymethylpyrazine, which itself can be synthesized and subsequently brominated.

Conceptual Synthetic Workflow

The following diagram illustrates a logical synthetic pathway to this compound.

G A 2-Aminopyrazine B 2-Amino-3-methylpyrazine A->B Methylation C 2-Amino-3-hydroxymethylpyrazine B->C Oxidation of methyl group D 3-Amino-6-bromo-2-hydroxymethylpyrazine C->D Bromination E This compound D->E Selective Oxidation G cluster_0 This compound cluster_1 Reactivity A Amino Group (-NH2) F Acylation/Alkylation A->F B Bromo Group (-Br) E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->E C Aldehyde Group (-CHO) D Nucleophilic Addition/Condensation C->D G A This compound C Pteridine Derivative A->C B Active Methylene Compound (e.g., Guanidine) B->C

References

3-Amino-6-bromopyrazine-2-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with therapeutic potential, including kinase inhibitors. This guide provides a detailed, technically-grounded pathway for its synthesis, starting from the readily available 3-aminopyrazine-2-carboxylic acid. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability. The described three-step core pathway involves esterification, selective bromination, and a final chemoselective reduction. Alternative synthetic routes are also discussed, offering flexibility in experimental design.

Introduction and Strategic Overview

The pyrazine scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] The title compound, this compound, incorporates three key functional groups: a nucleophilic amino group, a reactive aldehyde, and a bromine atom positioned for subsequent cross-coupling reactions. This trifunctional arrangement makes it a versatile intermediate for constructing diverse molecular architectures.

The synthesis strategy presented herein is designed for efficiency and control, proceeding through stable, isolable intermediates. The core logic is to first modify the carboxylic acid to a functional group amenable to aldehyde formation, then introduce the bromo substituent, and finally, perform the selective conversion to the carbaldehyde.

Core Synthesis Pathway

The most direct and validated pathway proceeds in three distinct steps from 3-aminopyrazine-2-carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction cluster_3 Final Product A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B H₂SO₄, MeOH rt, 48h C Methyl 3-amino-6-bromopyrazine-2-carboxylate B->C NBS, Acetonitrile rt, 16h D This compound C->D DIBAL-H, Toluene -78 °C

Caption: Core three-step synthesis of the target aldehyde.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a crucial transformation for two primary reasons: it protects the carboxylic acid from unwanted side reactions in the subsequent bromination step, and it converts the carboxyl group into a precursor suitable for reduction to the aldehyde. A standard Fischer esterification is effective for this purpose.[2]

Causality: The use of a strong acid catalyst like sulfuric acid in a large excess of methanol drives the equilibrium towards the ester product. The reaction is typically performed at room temperature over an extended period to ensure high conversion without promoting decomposition of the sensitive aminopyrazine ring.[2]

Experimental Protocol:

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, approx. 0.2 eq) to the stirred suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • Upon completion, carefully pour the mixture into water and neutralize to pH 7 with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried.[2]

Step 2: Selective Bromination of Methyl 3-aminopyrazine-2-carboxylate

The introduction of a bromine atom onto the pyrazine ring is achieved via electrophilic aromatic substitution. The amino group at the C3 position is an activating group and directs the incoming electrophile. In this specific system, bromination occurs selectively at the C6 position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a controlled source of electrophilic bromine under mild conditions, minimizing over-bromination and side reactions.[3]

Causality: Acetonitrile is an ideal solvent for this reaction, facilitating the dissolution of the starting materials and promoting the desired reactivity. The reaction proceeds efficiently at room temperature, avoiding the need for heating which could lead to degradation. The high yield of this reaction underscores the strong directing effect of the amino group and the reliability of NBS as a brominating agent for this class of heterocycles.[3]

Experimental Protocol:

  • Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (approx. 12 mL per gram).

  • Add N-bromosuccinimide (NBS, 1.0 eq) in one portion to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion, the product, methyl 3-amino-6-bromopyrazine-2-carboxylate, often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to afford the pure product as a yellow solid.[3]

Step 3: Chemoselective Reduction of the Ester to an Aldehyde

This final step is the most delicate transformation in the sequence. The goal is to reduce the ester at the C2 position to an aldehyde without affecting the pyrazine ring, the amino group, or the bromo substituent. Diisobutylaluminium hydride (DIBAL-H) is the premier reagent for this partial reduction.[4][5]

Causality: The success of this reaction hinges on precise temperature control. At -78 °C (a dry ice/acetone bath), the reaction mechanism involves the formation of a stable tetrahedral intermediate after the addition of one hydride equivalent from DIBAL-H.[6] This intermediate does not collapse to the corresponding alcohol. Upon aqueous workup, the intermediate is hydrolyzed to furnish the desired aldehyde.[7][8] Running the reaction at higher temperatures or using more than one equivalent of DIBAL-H would lead to over-reduction to the primary alcohol.[5]

Experimental Protocol:

  • Dissolve methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous toluene (approx. 20 mL per gram) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature, and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[6]

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventConditionsYieldReference
13-Aminopyrazine-2-carboxylic acidH₂SO₄, MethanolMethanol0 °C to rt, 48hHigh[2]
2Methyl 3-aminopyrazine-2-carboxylateN-Bromosuccinimide (NBS)Acetonitrilert, 16h92%[3]
3Methyl 3-amino-6-bromopyrazine-2-carboxylateDIBAL-HToluene-78 °C, 1-3hGood to High[6][7]

Alternative Synthetic Strategies

While the core pathway is robust, alternative methods can be employed, particularly for the critical aldehyde formation step.

Weinreb Amide Route

This strategy offers an excellent alternative to the direct ester reduction, often providing higher yields and cleaner reactions. It involves converting the intermediate ester or the starting carboxylic acid into a Weinreb-Nahm amide, which is then reduced.[9][10]

Weinreb_Route A 3-Amino-6-bromopyrazine -2-carboxylic Acid B Weinreb-Nahm Amide A->B 1. SOCl₂ or Coupling Agent 2. HN(OMe)Me C 3-Amino-6-bromopyrazine -2-carbaldehyde B->C LiAlH₄ or DIBAL-H THF, 0 °C to rt

Caption: Synthesis via a Weinreb-Nahm amide intermediate.

The Weinreb amide is particularly stable due to the formation of a chelated intermediate upon addition of a nucleophile (like a hydride), which prevents the common over-addition/over-reduction problem.[9][11]

Alcohol Oxidation Route

A two-step alternative to the direct reduction involves first completely reducing the ester to the primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be selectively oxidized to the aldehyde.

Alcohol_Oxidation_Route A Methyl 3-amino-6-bromo pyrazine-2-carboxylate B (3-Amino-6-bromopyrazin-2-yl) methanol A->B LiAlH₄, THF 0 °C to rt C 3-Amino-6-bromopyrazine -2-carbaldehyde B->C MnO₂ or TEMPO/Cu(I) CH₂Cl₂, rt

Caption: Synthesis via reduction to alcohol and subsequent oxidation.

Mild oxidizing agents such as manganese dioxide (MnO₂) or a TEMPO/copper(I) catalytic system are well-suited for oxidizing activated alcohols, especially those adjacent to heterocyclic rings, and are compatible with the amino group.[12][13][14]

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence of esterification, selective bromination, and chemoselective reduction. The presented core pathway, utilizing a DIBAL-H reduction, is efficient and founded on well-understood reaction mechanisms. The alternative routes through a Weinreb amide or alcohol oxidation provide valuable strategic depth for researchers, ensuring that this critical building block can be accessed with flexibility and high fidelity. This guide provides the necessary technical detail and mechanistic rationale to empower drug discovery professionals in their synthetic endeavors.

References

The Synthetic Cornerstone: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Aldehyde Powering Next-Generation Therapeutics

In the landscape of medicinal chemistry and drug development, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the ultimate therapeutic potential it unlocks. 3-Amino-6-bromopyrazine-2-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, has emerged as a pivotal building block in the synthesis of complex molecular architectures, most notably in the realm of targeted cancer therapies. Its unique trifecta of functional groups—an activating amino group, a reactive aldehyde, and a versatile bromo substituent—provides a rich chemical handle for a multitude of synthetic transformations.

This guide offers an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, commercial availability, critical safety and handling protocols, and its paramount application in the synthesis of kinase inhibitors. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The physical and chemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1196156-63-4[1][2]
Molecular Formula C₅H₄BrN₃O[1]
Molecular Weight 202.01 g/mol [3]
Appearance Yellow to Brown Solid/Powder
Melting Point Not definitively reported; related compounds have melting points >200 °C.
Boiling Point (Predicted) 321.8 ± 42.0 °C[1]
Density (Predicted) 1.905 ± 0.06 g/cm³[1]
Solubility Soluble in some polar organic solvents; limited solubility in water.[4]
Storage Conditions Store in a freezer (-20°C), under an inert atmosphere, and protected from light.[1][3]

Commercial Availability and Supplier Evaluation

The accessibility and purity of this compound are critical for reproducible and reliable synthetic outcomes. Several commercial suppliers offer this reagent, and a comparative analysis is provided below to aid in procurement.

SupplierProduct NumberPurityAvailable QuantitiesURL
BLD Pharm BD107785≥95%1g, 5g--INVALID-LINK--[3]
ChemShuttle 10010395%1g, 5g, 10g, 25g--INVALID-LINK--[5]
2A Biotech 2A-012911996%+Inquire--INVALID-LINK--[2]
Vibrant Pharma Inc. (Related carboxamide)97%1g, 5g, 25g--INVALID-LINK--[6]

Expert Insight on Supplier Selection: When selecting a supplier, it is imperative to look beyond the price. Requesting a Certificate of Analysis (CoA) for a specific lot is a crucial step to verify purity and identify any potential impurities that could interfere with subsequent reactions. Batch-to-batch consistency is paramount for long-term research projects and drug development campaigns.

Handling, Storage, and Safety

As with any reactive chemical intermediate, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures:

While a comprehensive hazard profile for this compound is not fully established, it should be handled with care as a potential irritant.[1] The safety data for a closely related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, indicates it can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

Storage Recommendations:

To prevent degradation, this compound should be stored in a tightly sealed container in a freezer at -20°C.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and reaction with moisture.[3] The compound should also be protected from light.[3]

Key Synthetic Applications: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of highly substituted pyrazine derivatives, which are core structures in many kinase inhibitors. The aldehyde functionality allows for the construction of various heterocyclic systems through condensation reactions, while the bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

A notable application is in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies for various cancers.[7][8][9]

Workflow for the Synthesis of a Pyrazine-based Kinase Inhibitor Precursor

G A 3-Amino-6-bromopyrazine- 2-carbaldehyde B Condensation Reaction (e.g., with an amine) A->B Step 1 C Formation of Imine Intermediate B->C Step 2 D Suzuki-Miyaura Cross-Coupling (with a boronic acid) C->D Step 3 E Diversified Pyrazine Core Structure D->E Final Product

Caption: A generalized workflow for the diversification of this compound.

Experimental Protocol: Synthesis of a 3-Amino-6-arylpyrazine-2-carbonitrile Derivative (A Key Intermediate for FGFR Inhibitors)

The following protocol is adapted from established methodologies for the synthesis of related pyrazine-based kinase inhibitors.[10] This specific transformation first involves the conversion of the aldehyde to a nitrile, followed by a Suzuki-Miyaura cross-coupling.

Step 1: Conversion of Aldehyde to Nitrile (Illustrative)

  • Rationale: The conversion of the aldehyde to a nitrile is a common step to introduce a different type of reactive handle or to fulfill the structural requirements of a target molecule. This can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration.

Step 2: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile

  • Rationale: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 6-position of the pyrazine ring. This diversification is crucial for exploring the structure-activity relationship (SAR) of potential kinase inhibitors.

  • Procedure:

    • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., sodium carbonate, 2.0 equivalents).[10]

    • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

    • Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[10]

    • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.

Quality Control and Analytical Verification

Ensuring the identity and purity of this compound and its synthetic derivatives is paramount. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is used to confirm the presence of the characteristic protons on the pyrazine ring and the aldehyde proton. The chemical shifts and coupling constants provide valuable structural information.

  • ¹³C NMR will show the characteristic signals for the carbon atoms of the pyrazine ring, the aldehyde carbonyl carbon, and the carbon atoms bearing the amino and bromo substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is an indispensable tool for assessing the purity of the compound and confirming its molecular weight.[11] A reversed-phase C18 column is typically used for chromatographic separation.[12] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight.

G cluster_0 Quality Control Workflow A Procured or Synthesized This compound B NMR Spectroscopy (¹H and ¹³C) A->B Structural Verification C LC-MS Analysis A->C Purity & MW Check D Purity and Identity Confirmation B->D C->D E Proceed to Synthesis D->E QC Passed

Caption: A typical quality control workflow for this compound.

Conclusion

This compound has solidified its position as a high-value intermediate in the field of drug discovery. Its well-defined reactivity and the commercial availability of this compound provide a solid foundation for the synthesis of novel and diverse molecular entities. As the quest for more selective and potent kinase inhibitors continues, the strategic application of this versatile building block will undoubtedly contribute to the development of the next generation of targeted therapeutics. This guide has provided a comprehensive overview to assist researchers in harnessing the full potential of this powerful synthetic tool.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-amino-6-bromopyrazine-2-carbaldehyde, a key building block in modern medicinal chemistry. While the precise initial discovery of this specific aldehyde is not prominently documented in readily available scientific literature, its rise to significance is intrinsically linked to the broader exploration of substituted aminopyrazine scaffolds in the quest for novel therapeutic agents. This document will delve into the compound's chemical properties, its strategic importance in drug discovery, plausible synthetic approaches based on established chemical principles, and its role in the synthesis of bioactive molecules.

The Strategic Importance of the Aminopyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in a vast array of biologically active compounds. The introduction of an amino group and other substituents, such as a bromine atom and a formyl group, creates a highly versatile scaffold, this compound, with multiple points for chemical modification. This "privileged scaffold" allows for the systematic exploration of chemical space to optimize pharmacological properties.

The presence of the amino group and the aldehyde functionality provides reactive handles for the construction of diverse molecular architectures. The bromine atom, on the other hand, serves as a valuable synthetic linchpin for cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This trifecta of functional groups makes this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly in oncology and infectious diseases.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1196156-63-4[1][2]
Molecular Formula C₅H₄BrN₃O[1]
Molecular Weight 202.01 g/mol [1]
Appearance Not explicitly stated, likely a solid
Boiling Point (Predicted) 321.8 ± 42.0 °C[1]
Density (Predicted) 1.905 ± 0.06 g/cm³[1]

While a definitive, publicly available, peer-reviewed source detailing the complete spectroscopic analysis of this compound is elusive, typical spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton spectrum would be expected to show a singlet for the pyrazine ring proton, a broad singlet for the amino protons, and a singlet for the aldehyde proton. The chemical shifts would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule, including a downfield signal for the carbonyl carbon of the aldehyde.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group, the C=O stretching of the aldehyde, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Synthetic Strategies: A Plausible Pathway

Although the seminal publication on the synthesis of this compound could not be definitively identified, a logical and efficient synthetic route can be postulated based on established methodologies for the preparation of similar pyrazine derivatives. A common and effective strategy involves the oxidation of the corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol.

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target aldehyde can be accessed from the commercially available 3-amino-6-bromopyrazine-2-carboxylic acid or its corresponding ester.

G aldehyde This compound alcohol (3-Amino-6-bromopyrazin-2-yl)methanol aldehyde->alcohol Oxidation ester Methyl 3-amino-6-bromopyrazine-2-carboxylate alcohol->ester Reduction acid 3-Amino-6-bromopyrazine-2-carboxylic acid ester->acid Esterification

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Step: Oxidation of (3-Amino-6-bromopyrazin-2-yl)methanol

The crucial step in the proposed synthesis is the selective oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed to achieve this transformation while avoiding over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation using Manganese Dioxide

This protocol is based on a general method for the oxidation of heterocyclic methanol derivatives.

Materials:

  • (3-Amino-6-bromopyrazin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

Procedure:

  • To a stirred solution of (3-amino-6-bromopyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM (or CHCl₃), add activated manganese dioxide (5-10 eq) in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Causality Behind Experimental Choices:

  • Manganese Dioxide: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation. The large excess is necessary due to the heterogeneous nature of the reaction and the varying activity of the reagent.

  • Anhydrous Solvent: The reaction is carried out under anhydrous conditions to prevent the formation of the hydrate of the aldehyde, which could complicate the reaction and purification.

  • Celite Filtration: The fine particles of MnO₂ can be difficult to remove by simple filtration. A pad of Celite provides a more effective filtration medium.

Role as a Key Synthetic Intermediate

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group can undergo a wide range of chemical transformations, including:

  • Reductive Amination: To introduce substituted amino groups.

  • Wittig Reaction and related olefications: To form carbon-carbon double bonds.

  • Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

The bromine atom is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse substituents at the 6-position of the pyrazine ring.

G cluster_0 This compound cluster_1 Synthetic Transformations A Aldehyde Functionality D Reductive Amination A->D E Wittig Reaction A->E F Condensation A->F B Amino Group C Bromine Atom G Suzuki Coupling C->G H Buchwald-Hartwig Amination C->H

Caption: Synthetic utility of this compound.

Conclusion

This compound has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of a wide array of complex molecules. While the specific historical details of its initial discovery remain to be fully elucidated in the public domain, its importance is evident from its commercial availability and its implicit role in the development of novel therapeutic agents. The synthetic strategies outlined in this guide, based on established chemical principles, provide a practical framework for the preparation and utilization of this important synthetic intermediate. As the search for more effective and targeted therapies continues, the demand for such well-functionalized heterocyclic building blocks is only expected to grow.

References

Spectroscopic data of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Amino-6-bromopyrazine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (CAS: 1196156-63-4), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification, characterization, and quality control of this compound in a laboratory setting.

Introduction and Significance

This compound is a highly functionalized heterocyclic compound. The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds with diverse pharmacological activities.[1] The presence of an amino group, a bromine atom, and an aldehyde group on the pyrazine ring provides multiple reaction sites for synthetic modifications, making it a versatile intermediate for creating libraries of complex molecules for drug discovery and the development of functional materials.[2] An accurate understanding of its spectroscopic signature is paramount for confirming its synthesis and purity.

This guide will provide a detailed, predictive overview of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Implications

The structure of this compound features several key functional groups that dictate its spectroscopic properties:

  • Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The nitrogen atoms are electron-withdrawing, which generally deshields the ring protons and carbons.

  • Amino Group (-NH₂): An electron-donating group that will influence the electronic environment of the ring, particularly the adjacent carbons and protons.

  • Aldehyde Group (-CHO): A strongly electron-withdrawing and deshielding group. The aldehyde proton will have a characteristic downfield chemical shift in the ¹H NMR spectrum, and the carbonyl carbon will have a distinct resonance in the ¹³C NMR spectrum.

  • Bromine Atom (-Br): An electronegative, electron-withdrawing halogen that will also influence the chemical shifts of nearby nuclei. Its two stable isotopes (⁷⁹Br and ⁸¹Br) will produce a characteristic isotopic pattern in the mass spectrum.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three main signals: one for the pyrazine ring proton, one for the aldehyde proton, and a broad signal for the amino protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-CHO9.8 - 10.1Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. This is consistent with data for other aromatic aldehydes like 2-pyridinecarboxaldehyde.[3]
H-58.2 - 8.4Singlet (s)N/AThis is the only proton on the pyrazine ring. It is deshielded by the ring nitrogens and the adjacent bromine atom. In similar pyrazine systems, ring protons appear in this region.
-NH₂5.5 - 6.5Broad Singlet (br s)N/AThe amino protons are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration. This range is typical for aromatic amines.[4]
Causality Behind Experimental Choices & Protocol

Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange, leading to sharper signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

Trustworthiness (Self-Validating System): The integration of the proton signals should correspond to a 1:1:2 ratio for the aldehyde, pyrazine, and amine protons, respectively, which validates the proton count of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the spectrometer for the sample to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)188 - 192The carbonyl carbon of an aldehyde is strongly deshielded and typically appears in this downfield region.
C-3 (C-NH₂)155 - 158The carbon attached to the amino group is shielded by its electron-donating effect, but also influenced by the ring nitrogens. This is a typical range for a carbon bearing an amino group in a heteroaromatic system.[5][6]
C-2 (C-CHO)148 - 152This carbon is deshielded by the attached electron-withdrawing aldehyde group and the adjacent ring nitrogen.
C-6 (C-Br)142 - 145The carbon atom bonded to bromine is deshielded due to bromine's electronegativity. This is consistent with data for 2-bromopyridine.[4][7]
C-5135 - 138This carbon is primarily influenced by the adjacent ring nitrogen and the bromine atom on the neighboring carbon.
Causality Behind Experimental Choices & Protocol

Expertise & Experience: A standard proton-decoupled experiment is used to simplify the spectrum, showing a single peak for each unique carbon. A longer relaxation delay (d1) of 2-5 seconds may be necessary to ensure proper relaxation of quaternary carbons (C-2, C-3, C-6), which would otherwise have very low intensity.

Trustworthiness (Self-Validating System): The number of observed peaks (five) should match the number of unique carbons in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (in this case, confirming the presence of two CH carbons and three quaternary carbons), further validating the assignments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus.

  • Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse program.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly higher than for ¹H NMR.

    • Process and calibrate the data as described for ¹H NMR.

Predicted FT-IR Spectroscopy

The FT-IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted FT-IR Data
Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityRationale
N-H Stretch3300 - 3500Medium-StrongTwo bands are expected for the symmetric and asymmetric stretching of the primary amine. This is a characteristic feature of primary amines.[4][8]
C-H Stretch (Aromatic)3050 - 3150Weak-MediumCorresponds to the stretching of the C-H bond on the pyrazine ring.
C-H Stretch (Aldehyde)2800 - 2900 and 2700 - 2800WeakTwo weak bands are characteristic of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.[9]
C=O Stretch (Aldehyde)1680 - 1710StrongA strong, sharp absorption due to the carbonyl stretch is a key diagnostic feature for the aldehyde group.[9][10]
N-H Bend1600 - 1650Medium-StrongThe scissoring vibration of the primary amine group.
C=C and C=N Stretches1400 - 1600MediumA series of bands corresponding to the stretching vibrations of the pyrazine ring.
C-Br Stretch600 - 700MediumThe stretching vibration of the carbon-bromine bond typically appears in the fingerprint region.[4]
Causality Behind Experimental Choices & Protocol

Expertise & Experience: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples, requiring minimal sample preparation. Recording a background spectrum is essential to subtract atmospheric CO₂ and water vapor absorptions, which could otherwise interfere with the sample spectrum.

Trustworthiness (Self-Validating System): The presence of a strong band around 1700 cm⁻¹ (C=O), two bands around 3300-3500 cm⁻¹ (N-H), and the aldehyde C-H stretch bands provides a self-validating confirmation of the key functional groups.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform an automatic background subtraction.

Predicted Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition (particularly the presence of bromine).

Predicted Mass Spectrometry Data
m/z ValueIdentityRationale
201/203[M]⁺The molecular ion peaks. The presence of two peaks with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The nominal mass is 202.
173/175[M - CO]⁺Loss of a neutral carbon monoxide molecule (28 Da) from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.
122[M - Br]⁺Loss of the bromine radical (79/81 Da) to give a stable cation.
94[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
Causality Behind Experimental Choices & Protocol

Expertise & Experience: Electron Impact (EI) ionization is a standard technique for small organic molecules that often produces a rich fragmentation pattern, which is useful for structural elucidation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, allowing for the confirmation of the molecular formula (C₅H₄BrN₃O).

Trustworthiness (Self-Validating System): The observed molecular weight must match the calculated molecular weight of the proposed structure. The isotopic pattern for bromine provides definitive evidence for its presence. The fragmentation pattern should be consistent with the known fragmentation behavior of the functional groups present.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an EI or Electrospray Ionization (ESI) source.

  • Sample Preparation: For EI, the sample can be introduced via a direct insertion probe. For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an exact mass measurement.

Overall Spectroscopic Workflow

The following workflow ensures a comprehensive and self-validating characterization of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesized Product ms Mass Spectrometry (MS) - Confirm MW - Check Br isotope pattern synthesis->ms ir FT-IR Spectroscopy - Identify functional groups (C=O, N-H, C-Br) synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C) - Determine connectivity - Confirm proton/carbon count synthesis->nmr data_analysis Correlate All Data ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirm Structure Confirmed data_analysis->structure_confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By leveraging data from analogous structures, we have established the expected spectral characteristics in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The outlined protocols are based on standard, field-proven methodologies. While this guide serves as an essential tool for preliminary identification and characterization, definitive structural confirmation must ultimately rely on the acquisition and interpretation of experimental data for the compound itself.

References

Introduction: The Analytical Imperative for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-6-bromopyrazine-2-carbaldehyde

This compound is a heterocyclic aromatic aldehyde with the molecular formula C₅H₄BrN₃O and a molecular weight of approximately 202.01 g/mol .[1][2] This compound serves as a crucial intermediate and building block in the synthesis of a diverse range of high-value molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a pyrazine core substituted with an amino, a bromo, and an aldehyde group, imparts specific reactivity and properties that are leveraged in complex organic synthesis.

Given its role as a foundational precursor, rigorous confirmation of its chemical identity and purity is not merely a procedural step but a critical prerequisite for successful downstream applications. Any structural ambiguity or presence of impurities can have profound consequences on reaction yields, by-product profiles, and the biological activity of the final products. This guide provides an in-depth technical examination of two primary analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the definitive characterization of this compound. We will explore the causality behind experimental choices, present validated protocols, and interpret the resulting spectral data, providing researchers and drug development professionals with a comprehensive analytical framework.

Part 1: Elucidating Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is an indispensable tool for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral "fingerprint" of the compound.

Expertise & Experience: Selecting the Optimal IR Technique

For a solid sample like this compound, the choice of sampling technique is paramount for acquiring a high-quality, reproducible spectrum. While traditional methods like preparing KBr pellets are available, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the superior choice.[3][4]

Why ATR? The primary advantage of ATR is the near-complete elimination of sample preparation.[5] A small amount of the solid is simply brought into direct contact with a high-refractive-index crystal (commonly diamond). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few microns into the sample, resulting in absorption.[5] This technique is not only faster and requires minimal sample quantity but also yields highly reproducible spectra, mitigating inconsistencies often seen with KBr pellets due to variations in particle size and moisture.[6]

Anticipating the Spectrum: Characteristic Vibrational Modes

The structure of this compound predicts several key absorption bands:

  • Amino (-NH₂) Group: The primary amine will exhibit two distinct N-H stretching bands in the 3550–3250 cm⁻¹ region: one for asymmetric and one for symmetric stretching. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[7][8]

  • Aldehyde (-CHO) Group: This group provides two highly diagnostic signals. First, a very strong and sharp C=O stretching absorption. Because the aldehyde is conjugated to the aromatic pyrazine ring, this peak is expected to appear at a slightly lower wavenumber, typically in the 1715–1680 cm⁻¹ range, compared to a saturated aldehyde.[9][10] Second, the aldehydic C-H stretch itself gives rise to a characteristic pair of weak to medium peaks, often called a Fermi doublet, around 2900–2800 cm⁻¹ and 2800–2700 cm⁻¹.[7][8] The lower wavenumber peak is particularly useful for distinguishing aldehydes from ketones.[10]

  • Aromatic Pyrazine Ring: The C=C and C=N double bonds within the aromatic ring will produce a series of stretching absorptions in the 1600–1400 cm⁻¹ region.[11]

  • Bromo (C-Br) Substituent: The C-Br stretching vibration occurs at low frequencies, typically in the 690–515 cm⁻¹ range.[12] This falls within the complex "fingerprint region," making a definitive assignment challenging, but its presence contributes to the overall spectral pattern.

Trustworthiness: A Self-Validating ATR-FT-IR Protocol

This protocol ensures the acquisition of a reliable and high-quality IR spectrum.

Experimental Protocol: ATR-FT-IR Analysis

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free tissue).

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to measure the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

  • Apply Pressure: For solid samples, apply consistent pressure using the instrument's pressure clamp. This ensures intimate and uniform contact between the sample and the crystal, which is essential for a high-quality spectrum.[6]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[3]

  • Final Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface as described in step 2.

Data Presentation and Visualization

The expected spectral data is summarized below.

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)
~2840 & ~2740Weak to MediumAldehydic C-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1695Strong, SharpC=O Stretch (Conjugated)Aldehyde (-CHO)
1600–1550MediumN-H Scissoring / BendingPrimary Amine (-NH₂)
1580–1400Medium to StrongC=C and C=N Ring StretchingAromatic Pyrazine Ring
< 700Medium to WeakC-Br StretchBromo Substituent (-Br)

Diagram 1: ATR-FT-IR Experimental Workflow

This diagram illustrates the logical flow of the data acquisition process.

ATR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start Clean Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background Collect Background Spectrum (Air) Clean->Background Sample Apply Solid Sample & Apply Pressure Background->Sample Collect Collect Sample Spectrum Sample->Collect Process Ratio Sample vs. Background Collect->Process Analyze Identify Peaks & Assign Functional Groups Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FT-IR analysis.

Part 2: Confirming Molecular Weight and Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the exact molecular weight of the compound and structural details derived from its fragmentation pattern.

Expertise & Experience: Selecting Complementary Ionization Techniques

No single ionization method tells the whole story. A dual-pronged approach using both a "soft" and a "hard" ionization technique provides the most comprehensive data.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for confirming molecular weight.[13] The sample is dissolved in a solvent and sprayed into the mass spectrometer, where it forms ions in the gas phase, typically by gaining a proton ([M+H]⁺). Because it imparts little excess energy, fragmentation is minimal, usually resulting in a clean spectrum dominated by the molecular ion. The basic amino group on this compound makes it an excellent candidate for positive-ion ESI.[13][14]

  • Electron Ionization (EI): EI is a classic hard ionization technique where the sample is bombarded with high-energy electrons in a vacuum. This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant energy, causing it to break apart into smaller, characteristic fragment ions.[15] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing invaluable structural information. Aromatic aldehydes are known to produce a reasonably strong molecular ion peak in EI-MS, which is crucial for analysis.[16]

Anticipating the Fragments: Key Fission Pathways

The structure of this compound allows us to predict its behavior under EI conditions:

  • Molecular Ion (M⁺˙): The most critical feature will be a pair of peaks for the molecular ion, separated by 2 m/z units and with a nearly 1:1 intensity ratio. This is the unmistakable isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).[16][17] For C₅H₄⁷⁹BrN₃O, the nominal mass is 201 Da, and for C₅H₄⁸¹BrN₃O, it is 203 Da.

  • α-Cleavage: This is a dominant fragmentation pathway for aldehydes.[18] We can expect:

    • Loss of a hydrogen radical (•H): This forms the [M-1]⁺ ion (m/z 200/202), a very common fragmentation for aromatic aldehydes.[19][20]

    • Loss of a formyl radical (•CHO): This forms the [M-29]⁺ ion (m/z 172/174).

  • Loss of Carbon Monoxide (CO): Aromatic acylium ions (like the [M-H]⁺ fragment) are prone to losing a neutral CO molecule (28 Da), which would lead to a fragment at m/z 172/174.[19]

  • Loss of Bromine (Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), giving a fragment at m/z 122.

  • Pyrazine Ring Fragmentation: The stable aromatic ring can also fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).

Trustworthiness: Self-Validating Mass Spectrometry Protocols

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in an ESI-compatible solvent.[21] A mixture of methanol or acetonitrile with water (e.g., 50:50 v/v) containing a small amount of acid (e.g., 0.1% formic acid) is ideal to promote protonation.[14] Ensure the sample is fully dissolved and filter if any particulates are present.[13][21]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to positive ion detection mode.

  • Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the protonated molecule [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.

Experimental Protocol: EI-MS Analysis

  • Sample Preparation: For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube. If using Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Instrument Setup: Tune the mass spectrometer. Set the electron energy to the standard 70 eV.

  • Sample Introduction: Insert the probe into the ion source and slowly heat it to volatilize the sample. For GC-MS, inject the solution onto the GC column for separation prior to entry into the MS.

  • Data Acquisition: Scan over a mass range (e.g., m/z 35-300) to detect the molecular ion and key fragments.

Data Presentation and Visualization

The expected mass spectrometry data is summarized below.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Ionization ModeProposed Ion Formula/StructureFragmentation Pathway
202 / 204ESI (+)[C₅H₅BrN₃O]⁺Protonated Molecule [M+H]⁺
201 / 203EI[C₅H₄BrN₃O]⁺˙Molecular Ion [M]⁺˙
200 / 202EI[C₅H₃BrN₃O]⁺α-Cleavage: Loss of •H from aldehyde
172 / 174EI[C₄H₃BrN₃]⁺α-Cleavage: Loss of •CHO from [M]⁺˙
172 / 174EI[C₄H₃BrN₃]⁺Loss of CO from [M-H]⁺
122EI[C₅H₄N₃O]⁺Loss of •Br from [M]⁺˙
95EI[C₄H₄N₃]⁺Loss of •Br and HCN from [M]⁺˙

Diagram 2: Primary EI-MS Fragmentation Pathways

This diagram illustrates the key fragmentation events for the molecular ion.

EI_Fragmentation cluster_frags Fragment Ions M [M]⁺˙ m/z 201/203 M_minus_H [M-H]⁺ m/z 200/202 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 172/174 M->M_minus_CHO - •CHO M_minus_Br [M-Br]⁺ m/z 122 M->M_minus_Br - •Br M_minus_H_minus_CO [M-H-CO]⁺ m/z 172/174 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted EI fragmentation of the title compound.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of FT-IR and mass spectrometry. ATR-FT-IR provides rapid and unambiguous confirmation of the essential amino, aldehyde, and aromatic pyrazine functional groups. Concurrently, a combination of ESI-MS and EI-MS confirms the precise molecular weight and reveals a predictable, structurally significant fragmentation pattern, with the bromine isotope doublet serving as a definitive marker. Together, these self-validating analytical protocols provide the rigorous characterization necessary to ensure the quality and identity of this vital chemical intermediate, underpinning its successful application in research and development.

References

A Technical Guide to the Solubility of 3-Amino-6-bromopyrazine-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-Amino-6-bromopyrazine-2-carbaldehyde, a critical starting material and intermediate in the fields of pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights based on physicochemical principles and a robust experimental framework for precise solubility determination.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound, with the molecular formula C₅H₄BrN₃O, is a highly functionalized heterocyclic compound.[1] Its structure, incorporating an amino group, a bromine atom, a pyrazine ring, and an aldehyde functional group, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules.[1] The successful use of this intermediate in synthetic organic chemistry is fundamentally linked to its solubility characteristics. Understanding its behavior in various organic solvents is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent system to ensure homogeneity and optimal reaction kinetics.

  • Purification Strategy Development: Designing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Studies: For direct applications, understanding solubility is the first step in developing stable and bioavailable formulations.

This guide will first predict the solubility of this compound based on its molecular structure and the principle of "like dissolves like," followed by a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination.[2][3][4][5][6]

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the interplay of its functional groups and the overall molecular structure with the solvent.[2][7] An analysis of this compound's structure allows for a reasoned prediction of its solubility in a range of common organic solvents.

Molecular Structure Analysis:

  • Polar Functional Groups: The molecule possesses several polar functional groups that can engage in hydrogen bonding. The primary amino (-NH₂) group can act as both a hydrogen bond donor and acceptor. The nitrogen atoms within the pyrazine ring and the oxygen atom of the aldehyde (-CHO) group are hydrogen bond acceptors.[8][9]

  • Nonpolar Characteristics: The pyrazine ring itself, while containing polar nitrogen atoms, is an aromatic system with nonpolar character. The bromine atom further contributes to the molecule's size and London dispersion forces.

  • Overall Polarity: The combination of multiple polar, hydrogen-bonding groups on a relatively small heterocyclic core suggests that this compound is a moderately polar compound.

Based on these structural features, the following solubility profile is predicted:

SolventSolvent PolarityPredicted SolubilityRationale
Water High (Polar, Protic)Low to ModerateThe presence of multiple hydrogen bond donors and acceptors should allow for some solubility in water. However, the overall aromatic and halogenated structure may limit extensive dissolution.
Methanol High (Polar, Protic)HighMethanol's ability to act as both a hydrogen bond donor and acceptor will strongly interact with the amino, aldehyde, and pyrazine moieties of the solute.
Ethanol High (Polar, Protic)HighSimilar to methanol, ethanol is an excellent solvent for polar compounds capable of hydrogen bonding.
Acetone Medium (Polar, Aprotic)Moderate to HighAcetone's polar carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the amino group of the solute.
Dichloromethane (DCM) Medium (Polar, Aprotic)ModerateDCM's moderate polarity should be effective in dissolving the compound, balancing the polar and nonpolar aspects of the molecule.
Ethyl Acetate Medium (Polar, Aprotic)ModerateThe ester group in ethyl acetate can act as a hydrogen bond acceptor, facilitating the dissolution of the solute.
Toluene Low (Nonpolar)LowThe nonpolar nature of toluene will have limited favorable interactions with the polar functional groups of the compound, leading to poor solubility.
Hexanes Low (Nonpolar)InsolubleAs a nonpolar alkane, hexanes will not effectively solvate the polar functional groups of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction and obtain quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12][13]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana1 Prepare serial dilutions of the saturated solution sep2->ana1 ana2 Analyze by HPLC-UV or UV-Vis ana1->ana2 ana3 Quantify against a calibration curve ana2->ana3

References

Methodological & Application

The Versatile Virtuoso: 3-Amino-6-bromopyrazine-2-carbaldehyde as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of a starting scaffold is a decision that profoundly influences the trajectory of a drug discovery program. The discerning chemist seeks a building block that is not merely a passive framework but an active participant in the molecular dialogue with its biological target. It is in this context that 3-amino-6-bromopyrazine-2-carbaldehyde emerges as a molecule of significant strategic value. Its carefully orchestrated arrangement of functional groups—an aminopyrazine core, a reactive aldehyde, and a versatile bromine handle—offers a triad of synthetic opportunities for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this potent building block, offering detailed protocols and insights gleaned from extensive experience in the field.

Core Attributes and Strategic Advantages

The utility of this compound in medicinal chemistry is rooted in the distinct roles of its constituent functional groups. The 3-aminopyrazine moiety is a well-established "hinge-binder" in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region.[1][2] This interaction provides a strong anchoring point for the inhibitor, contributing significantly to its potency. The aldehyde at the 2-position serves as a versatile reactive handle for a plethora of chemical transformations, most notably for the construction of fused heterocyclic systems such as pteridines, which are themselves a class of biologically important molecules.[3][4] Finally, the bromine atom at the 6-position is a linchpin for introducing molecular diversity through a variety of cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of a binding pocket and the fine-tuning of physicochemical properties.

Synthesis of this compound: A Plausible and Detailed Protocol

While a direct, one-step synthesis of this compound from simple precursors is not extensively documented, a robust and logical multi-step synthetic route can be proposed based on established transformations of pyrazine derivatives. This protocol is designed to be a self-validating system, with each step leading to a stable and characterizable intermediate.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction A 3-Aminopyrazine-2-carboxamide B 3-Amino-6-bromopyrazine-2-carboxamide A->B NBS, DMF C 3-Amino-6-bromopyrazine-2-carbonitrile B->C POCl3 or TFAA D This compound C->D DIBAL-H

Caption: A proposed three-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminopyrazine-2-carboxamide

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous solvents (DMF, DCM, Toluene/Hexanes)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns, etc.)

Step 1: Synthesis of 3-Amino-6-bromopyrazine-2-carboxamide

  • To a solution of 3-aminopyrazine-2-carboxamide (1 equivalent) in anhydrous DMF, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 3-amino-6-bromopyrazine-2-carboxamide.[5]

Step 2: Synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile

  • Suspend 3-amino-6-bromopyrazine-2-carboxamide (1 equivalent) in anhydrous DCM.

  • Add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-amino-6-bromopyrazine-2-carbonitrile.[6]

Step 3: Synthesis of this compound

  • Dissolve 3-amino-6-bromopyrazine-2-carbonitrile (1 equivalent) in anhydrous toluene or another suitable anhydrous solvent.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add DIBAL-H (1.2-1.5 equivalents, typically a 1.0 M solution in hexanes or toluene) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Medicinal Chemistry: Detailed Protocols

The strategic positioning of the functional groups in this compound makes it a powerful precursor for the synthesis of various medicinally relevant scaffolds. The following protocols detail its application in the synthesis of a pteridine derivative and a precursor for a kinase inhibitor.

Application 1: Synthesis of a Pteridine Derivative

Pteridines are a class of heterocyclic compounds with a wide range of biological activities.[4][7] The condensation of an o-diaminopyrazine with a 1,2-dicarbonyl compound is a classical method for their synthesis. In this protocol, the aldehyde functionality of this compound is utilized to construct the pteridine ring.

Workflow for Pteridine Synthesis

G A This compound C 7-Bromo-pteridin-2-amine A->C B Guanidine B->C Condensation/Cyclization G A This compound C 3-Amino-6-arylpyrazine-2-carbaldehyde A->C B Arylboronic Acid B->C Pd Catalyst, Base

References

The Strategic Utility of 3-Amino-6-bromopyrazine-2-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Its nitrogen-rich, aromatic nature allows it to engage in multiple hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases, a crucial factor for achieving high potency and selectivity.[1] The strategic functionalization of the pyrazine core enables fine-tuning of the molecule's physicochemical properties and its interaction with the target protein.

This application note focuses on the synthetic utility of a key building block, 3-Amino-6-bromopyrazine-2-carbaldehyde , in the construction of diverse and potent kinase inhibitors. This trifunctional molecule offers a robust platform for generating complex heterocyclic systems, primarily through two key transformations: palladium-catalyzed cross-coupling reactions at the bromine-substituted position and condensation-cyclization cascades involving the aldehyde and amino functionalities. We will provide detailed protocols and mechanistic insights into these transformations, empowering researchers in drug discovery to leverage this versatile reagent in their synthesis campaigns.

Chemical Properties and Strategic Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups:

  • The Aldehyde Group: This electrophilic center is primed for condensation reactions with a variety of nucleophiles, most notably primary amines, to form Schiff bases (imines). This initial condensation is often the first step in a cascade reaction to form fused heterocyclic systems.

  • The Amino Group: The nucleophilic amino group can participate in intramolecular cyclizations. Its position ortho to the aldehyde allows for the formation of five- or six-membered rings upon condensation with a suitable dielectrophilic partner.

  • The Bromo Group: This halogen serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are crucial for modulating kinase selectivity and the pharmacokinetic profile of the inhibitor.

The interplay of these functional groups allows for a modular and convergent approach to the synthesis of complex kinase inhibitor scaffolds, such as the pyrrolo[2,3-b]pyrazines, which are known to target kinases like FGFR.[1][5]

Core Synthetic Strategies and Protocols

Two primary synthetic strategies unlock the potential of this compound in kinase inhibitor synthesis: the Suzuki-Miyaura cross-coupling for scaffold decoration and condensation-cyclization reactions for core scaffold construction.

Strategy 1: Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3][4] In the context of this compound, it is employed to introduce diverse aromatic and heteroaromatic moieties at the 6-position of the pyrazine ring. This is a critical step for exploring the structure-activity relationship (SAR) related to the solvent-exposed region of the kinase ATP-binding site.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle and stabilizes the palladium catalyst.[3]

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]

  • Solvent: A mixture of a water-miscible organic solvent, like 1,4-dioxane or dimethoxyethane (DME), and water is typically used. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.021.01.0
Arylboronic AcidVaries1.21.2
Pd(dppf)Cl₂816.640.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (anhydrous, degassed)-10 mL-
Water (degassed)-2 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (201 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This process is crucial to remove oxygen which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 3-amino-6-arylpyrazine-2-carbaldehyde.

Visualization of the Suzuki-Miyaura Workflow and Catalytic Cycle:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench (EtOAc/Water) monitor->quench extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify product 3-Amino-6-arylpyrazine- 2-carbaldehyde purify->product Isolated Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pd2_complex R¹-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 r2bo2 R²-B(OR)₂ + Base r2bo2->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategy 2: Condensation and Cyclization to form Pyrrolo[2,3-b]pyrazines (7-Azaindoles)

The formation of the pyrrolo[2,3-b]pyrazine core, also known as a 7-azaindole, is a common strategy in the synthesis of kinase inhibitors.[6] This can be achieved through a condensation reaction of the aldehyde with an appropriate nucleophile, followed by an intramolecular cyclization. A particularly elegant approach involves a reaction that can be mechanistically related to the Pictet-Spengler reaction.[7][8]

Rationale for Experimental Choices:

  • Reaction Partner: A reagent with an activated methylene group, such as an α-amino ketone or a related species, can serve as the nucleophile. The reaction proceeds through initial condensation with the aldehyde.

  • Acid Catalyst: An acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is often required to promote both the initial imine formation and the subsequent intramolecular cyclization by protonating the imine to form a more electrophilic iminium ion.[7]

  • Solvent and Temperature: The choice of solvent and temperature depends on the reactivity of the substrates. Protic solvents like ethanol or acetic acid can participate in the proton transfer steps. In some cases, aprotic solvents like toluene with azeotropic removal of water can be used to drive the initial condensation. Elevated temperatures are often necessary to overcome the activation energy for the cyclization step.

Protocol 2: Synthesis of a Pyrrolo[2,3-b]pyrazine Scaffold

This protocol outlines a general procedure for the synthesis of a pyrrolo[2,3-b]pyrazine from this compound and a generic α-amino ketone.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.021.01.0
α-Amino Ketone HydrochlorideVaries1.11.1
Trifluoroacetic Acid (TFA)114.02Catalytic-
Ethanol-15 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (201 mg, 1.0 mmol) and the α-amino ketone hydrochloride (1.1 mmol) in ethanol (15 mL).

  • Acid Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~2-3 drops).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-5H-pyrrolo[2,3-b]pyrazine derivative.

Visualization of the Condensation-Cyclization Pathway:

Pictet_Spengler_Analogy Pictet-Spengler Analogy for Pyrrolo[2,3-b]pyrazine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 3-Amino-6-bromopyrazine- 2-carbaldehyde imine Schiff Base (Imine) aldehyde->imine + α-Amino Ketone - H₂O amine α-Amino Ketone amine->imine iminium Iminium Ion (Protonated Imine) imine->iminium + H⁺ cyclized Cyclized Intermediate iminium->cyclized Intramolecular Electrophilic Attack product 6-Bromo-5H-pyrrolo[2,3-b]pyrazine cyclized->product Aromatization (- H₂O, - H⁺)

References

Application Notes and Protocols: The Strategic Utility of 3-Amino-6-bromopyrazine-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient access to complex heterocyclic scaffolds is insatiable. 3-Amino-6-bromopyrazine-2-carbaldehyde has emerged as a uniquely powerful and versatile building block for this purpose.[1] Its strategic arrangement of three distinct functional groups—an ortho-amino aldehyde, a reactive bromine atom, and the electron-deficient pyrazine core—offers a rich platform for a multitude of chemical transformations.[1][2]

The vicinal amino and aldehyde groups are perfectly poised for cyclocondensation reactions, serving as a reliable gateway to fused bicyclic systems. The bromine atom acts as a crucial handle for post-synthesis modification, primarily through transition metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space.[2][3] This combination of functionalities makes it an invaluable precursor for constructing libraries of compounds based on medicinally relevant cores like pteridines and pyrido[2,3-b]pyrazines, which are known to exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5][6]

This guide provides an in-depth exploration of the synthetic applications of this compound, moving beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that inform protocol design.

Core Synthetic Pathways and Mechanistic Insights

The utility of this compound can be broadly categorized into two primary reaction pathways: (1) Cyclocondensation reactions to build fused heterocyclic systems, and (2) Cross-coupling reactions to diversify the core scaffold.

G cluster_0 Starting Material cluster_2 Resulting Scaffolds A This compound B Cyclocondensation (with C- or N-nucleophiles) A->B ortho-amino aldehyde reactivity C Suzuki / Stille / Sonogashira Cross-Coupling A->C bromo group reactivity D Fused Heterocycles (e.g., Pteridines, Pyrido[2,3-b]pyrazines) B->D E 6-Aryl/Alkynyl-Substituted 3-Aminopyrazines C->E E->B Further cyclization G A 3-Amino-6-bromopyrazine- 2-carbaldehyde C Condensation (Knoevenagel-type) A->C B Active Methylene Compound (e.g., R-CH2-CN) B->C D Intermediate Adduct C->D Formation of C=C bond E Intramolecular Cyclization D->E N attacks C=N F Aromatization (-H2O) E->F G Substituted 6-Bromo-Pteridine F->G

References

Applications of 3-Amino-6-bromopyrazine-2-carbaldehyde in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Scaffold in Modern Agrochemical Discovery

In the continuous endeavor to develop novel and effective crop protection agents, the pyrazine scaffold has emerged as a privileged structure due to its presence in numerous biologically active compounds.[1][2] 3-Amino-6-bromopyrazine-2-carbaldehyde is a key heterocyclic building block, offering multiple reaction sites for the synthesis of a diverse library of derivatives.[3] Its unique arrangement of an amino group, a bromine atom, and an aldehyde functionality on the pyrazine ring allows for strategic chemical modifications to explore structure-activity relationships (SAR) and develop new generations of fungicides, herbicides, and insecticides.[4][5]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical research. We will delve into detailed synthetic protocols for the derivatization of this versatile starting material, present standardized methodologies for the biological screening of the resulting compounds, and discuss the current understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel agrochemicals.

Synthetic Pathways: From Aldehyde to Bioactive Carboxamides

The primary route for leveraging this compound in agrochemical synthesis involves its conversion to N-substituted 3-amino-6-bromopyrazine-2-carboxamides. This transformation unlocks a class of compounds with demonstrated fungicidal and herbicidal potential. The overall synthetic workflow is a multi-step process, beginning with the oxidation of the aldehyde to a carboxylic acid, followed by activation and amidation.

Synthetic Workflow A 3-Amino-6-bromopyrazine- 2-carbaldehyde B Oxidation A->B C 3-Amino-6-bromopyrazine- 2-carboxylic acid B->C D Activation (e.g., SOCl₂, CDI) C->D E 3-Amino-6-bromopyrazine- 2-carbonyl chloride / activated intermediate D->E F Amidation with R-NH₂ E->F G N-Substituted 3-amino-6- bromopyrazine-2-carboxamide F->G

Caption: Synthetic workflow from the starting aldehyde to the target carboxamides.

Protocol 1: Oxidation of this compound

Rationale: The aldehyde must first be oxidized to a carboxylic acid to enable the formation of an amide bond. A mild oxidizing agent is chosen to prevent over-oxidation or degradation of the heterocyclic ring.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Diatomaceous earth

Procedure:

  • Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of potassium permanganate in water to the stirred solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-6-bromopyrazine-2-carboxylic acid.

Protocol 2: Synthesis of N-Substituted 3-Amino-6-bromopyrazine-2-carboxamides

Rationale: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, facilitates the subsequent nucleophilic attack by a primary or secondary amine to form the desired carboxamide. Two common and effective methods are presented below.

Method A: Thionyl Chloride Route

  • Suspend 3-Amino-6-bromopyrazine-2-carboxylic acid in toluene in a round-bottom flask under a nitrogen atmosphere.

  • Add thionyl chloride (SOCl₂) dropwise at room temperature.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and evaporate the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Amino-6-bromopyrazine-2-carbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool to 0°C.

  • In a separate flask, dissolve the desired amine (R-NH₂) and a non-nucleophilic base such as triethylamine (TEA) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-substituted 3-amino-6-bromopyrazine-2-carboxamide.

Method B: Carbonyldiimidazole (CDI) Coupling [6]

  • Dissolve 3-Amino-6-bromopyrazine-2-carboxylic acid in anhydrous dimethylformamide (DMF) in a reaction vessel.

  • Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. Effervescence (CO₂) will be observed.

  • Stir the mixture for 1-2 hours at room temperature to form the activated acyl-imidazole intermediate.

  • Add the desired amine (R-NH₂) to the reaction mixture.

  • Heat the reaction to 50-80°C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Biological Screening Protocols for Agrochemical Applications

A systematic biological evaluation is crucial to identify promising lead compounds. The following protocols provide standardized methods for assessing the fungicidal, herbicidal, and insecticidal activities of the synthesized pyrazine derivatives.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Synthesized Pyrazine Carboxamide Library B In Vitro Assays A->B C Fungicidal (Mycelial Growth) B->C D Herbicidal (Seed Germination) B->D E Insecticidal (Contact Toxicity) B->E F Active Compounds C->F D->F E->F G In Vivo / Greenhouse Assays F->G H Fungicidal (Plant Disease Control) G->H I Herbicidal (Post-emergence) G->I J Insecticidal (Systemic/Feeding) G->J K Lead Compounds H->K I->K J->K L Mechanism of Action & SAR Studies K->L

Caption: A generalized workflow for agrochemical screening.

Protocol 3: In Vitro Fungicidal Activity (Mycelial Growth Inhibition Assay)[7]

Rationale: This assay provides a rapid and quantitative measure of a compound's ability to inhibit the growth of pathogenic fungi.

Materials:

  • Synthesized pyrazine carboxamides

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it in the center of the test and control plates.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each active compound.

Protocol 4: In Vitro Herbicidal Activity (Seed Germination and Root Growth Assay)[8]

Rationale: This assay assesses the phytotoxicity of the compounds by measuring their effect on the germination and early growth of model plant species.

Materials:

  • Synthesized pyrazine carboxamides

  • DMSO

  • Agar

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress)

  • Sterile petri dishes

  • Filter paper

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare a 0.8% (w/v) agar solution in water and autoclave. Cool to 50-60°C.

  • Add the test compounds to the molten agar to achieve the desired final concentrations. Also prepare a DMSO control.

  • Pour the agar into sterile petri dishes.

  • Surface-sterilize the seeds and place them on the surface of the agar.

  • Seal the petri dishes and place them in a growth chamber with a controlled light/dark cycle and temperature.

  • After a set period (e.g., 7-10 days), measure the percentage of seed germination and the length of the primary root.

  • Calculate the inhibition of root growth relative to the control.

  • Determine the IC₅₀ (Inhibitory Concentration for 50% root growth inhibition) for active compounds.

Protocol 5: In Vitro Insecticidal Activity (Contact Toxicity Assay)[9]

Rationale: This method evaluates the toxicity of compounds to insects upon direct contact.

Materials:

  • Synthesized pyrazine carboxamides

  • Acetone

  • A susceptible insect species (e.g., aphids, mites)

  • Micro-applicator or spray tower

  • Petri dishes with a food source (e.g., leaf disc)

  • Ventilated containers

Procedure:

  • Prepare serial dilutions of the test compounds in acetone.

  • Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects using a micro-applicator (topical application). Alternatively, insects can be uniformly sprayed in a Potter's spray tower.[5]

  • A control group should be treated with acetone only.

  • Place the treated insects in ventilated containers with a suitable food source.

  • Maintain the containers under controlled environmental conditions (temperature, humidity, light).

  • Assess mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.

  • Determine the LD₅₀ (Lethal Dose for 50% of the population) for active compounds.

Structure-Activity Relationships and Mechanism of Action

Research into pyrazine carboxamides has revealed key insights into their biological activity.

  • Fungicidal Activity: Many pyrazine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] They bind to the ubiquinone-binding site of complex II in the mitochondrial respiratory chain, blocking electron transport and leading to cellular energy depletion and fungal death. The N-substituted moiety plays a crucial role in the binding affinity and spectrum of activity.

  • Herbicidal Activity: Some pyrazine carboxamides have been shown to inhibit photosynthetic electron transport in photosystem II (PSII).[9] The specific structural features required for this activity are an area of active investigation, but the pyrazine ring is believed to mimic naturally occurring molecules involved in this process.[10]

  • Insecticidal Activity: While less explored for this specific scaffold, related pyrazole carboxamides are known to be potent insecticides that also target the mitochondrial respiratory chain, specifically complex I.[11] It is plausible that certain N-substituted 3-amino-6-bromopyrazine-2-carboxamides could exhibit a similar mode of action. Further research is warranted to explore the insecticidal potential of this chemical class.

Representative Biological Activity Data

The following table summarizes representative biological activity data for N-substituted pyrazine carboxamides, highlighting the potential of this class of compounds.

Compound ClassTarget Organism/SystemActivity MetricValue RangeReference
N-Aryl-pyrazine-2-carboxamidesMycobacterium tuberculosisMIC3.13 - >100 µg/mL[12]
N-Aryl-pyrazine-2-carboxamidesTrichophyton mentagrophytesMIC15.62 - >500 µmol/L[12]
N-Aryl-pyrazine-2-carboxamidesSpinach Chloroplasts (PSII)IC₅₀41.9 - >100 µmol/L[12]
3-Amino-N-phenyl-pyrazine-2-carboxamidesMycobacterium tuberculosisMIC12.5 - >250 µg/mL[13]
3-Amino-N-alkyl-pyrazine-2-carboxamidesMycobacterium tuberculosisMIC25 - >500 µM[13]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward synthetic routes to N-substituted pyrazine carboxamides, coupled with their demonstrated fungicidal and herbicidal activities, make this an attractive scaffold for further exploration. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new pyrazine-based crop protection agents. Future research should focus on expanding the diversity of the N-substituents to optimize biological activity, elucidate detailed mechanisms of action, and explore the largely untapped potential for insecticidal applications.

References

Application Note & Protocol: A Practical Guide to the Formylation of 3-Amino-6-Bromopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Pyrazines in Drug Discovery

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their unique electronic properties and ability to participate in hydrogen bonding make them ideal pharmacophores. The starting material, 3-amino-6-bromopyrazine, is a valuable building block, offering two distinct points for chemical modification: the amino group and the bromine atom.

Formylation of the amino group to yield N-(6-bromopyrazin-3-yl)formamide is a critical transformation for several strategic reasons in the drug development pipeline:

  • Protecting Group: The formyl group serves as a robust protecting group for the amine, preventing it from undergoing unwanted side reactions during subsequent chemical modifications at other positions of the pyrazine ring.[1]

  • Modulation of Bioactivity: The introduction of a formyl group can significantly alter the molecule's electronic and steric properties, directly influencing its binding affinity to biological targets. Formamides are key intermediates in the synthesis of fungicides and pharmaceuticals.[2][3]

  • Synthetic Handle: The resulting formamide can be a precursor for further functionalization, such as the creation of isocyanides or formamidines, expanding the synthetic possibilities.[2][3]

This application note provides a detailed, field-proven protocol for the efficient N-formylation of 3-amino-6-bromopyrazine using formic acid. This method is highlighted for its practicality, high yield, and adherence to greener chemistry principles by avoiding harsh or expensive reagents.[4][5]

Mechanistic Rationale: The Chemistry of N-Formylation

The selected protocol utilizes formic acid as both the reagent and a catalyst for the formylation of a primary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Experimental Choices:

  • Formic Acid as Reagent: Formic acid is an ideal formylating agent because it is inexpensive, readily available, and the reaction byproduct is water, making it environmentally benign.[1][2] The use of aqueous 85% formic acid eliminates the need for strictly anhydrous conditions, a significant practical advantage.[4]

  • Azeotropic Water Removal: The reaction is a condensation that produces one equivalent of water. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture using a Dean-Stark trap with a suitable solvent like toluene. This is a classic and highly effective technique for maximizing yield in dehydration reactions.[2][4]

The mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-6-bromopyrazine attacks the electrophilic carbonyl carbon of formic acid.

  • Dehydration: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the stable N-(6-bromopyrazin-3-yl)formamide product.

reaction_mechanism sub 3-Amino-6-bromopyrazine intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack reag Formic Acid (HCOOH) reag->intermed prod N-(6-bromopyrazin-3-yl)formamide intermed->prod Dehydration water Water (H₂O) intermed->water Elimination

Caption: Reaction mechanism for the formylation of an amine using formic acid.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & Materials Equipment
3-Amino-6-bromopyrazine (>97%)250 mL Round-bottom flask
Formic Acid (85% aqueous solution)Reflux condenser
Toluene (Anhydrous)Dean-Stark trap
Sodium Sulfate (Anhydrous)Magnetic stirrer and stir bar
Ethyl Acetate (for TLC)Heating mantle with temperature control
Hexane (for TLC)Rotary evaporator
Silica Gel TLC plates (with UV indicator)Standard laboratory glassware
---Vacuum filtration apparatus
Safety Precautions & Hazard Mitigation
  • 3-Amino-6-bromopyrazine: May cause skin and serious eye irritation.[6] Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[6]

  • Formic Acid: Causes severe skin burns and eye damage. It is also harmful if inhaled. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves.[7]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child. Keep away from heat, sparks, and open flames.[7]

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning work.[6][7][8]

Step-by-Step Methodology

workflow start Start: Assemble Glassware reagents 1. Charge Flask: - 3-Amino-6-bromopyrazine - Toluene start->reagents add_formic 2. Add Formic Acid reagents->add_formic reflux 3. Heat to Reflux (Use Dean-Stark to remove H₂O) add_formic->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete? Continue Reflux workup 5. Cool & Concentrate (Rotary Evaporator) monitor->workup Complete? purify 6. Purify Product (If necessary) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the formylation of 3-amino-6-bromopyrazine.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-bromopyrazine (e.g., 10.0 g, 57.5 mmol).

  • Solvent Addition: Add 120 mL of toluene to the flask. Stir the mixture to dissolve the solid.

  • Reagent Addition: Add 85% aqueous formic acid (3.0 mL, ~69.0 mmol, 1.2 equivalents) to the reaction mixture.[4]

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux (oil bath temperature ~120-125 °C) using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (toluene) and any excess formic acid under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid is often of high purity.[4] If further purification is required, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

  • Drying: Dry the final product under vacuum to obtain N-(6-bromopyrazin-3-yl)formamide as a solid.

Data Summary and Characterization

Quantitative Reaction Parameters
ParameterValueNotes
Starting Material 3-Amino-6-bromopyrazine---
Molecular Weight174.00 g/mol ---
Reagent Formic Acid (85% aq.)1.2 - 2.0 equivalents are effective.[4]
Molar Equivalents1.2---
Solvent Toluene---
Temperature Reflux (~111 °C)---
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
Expected Yield >90%Yields are typically excellent.[4]
Product N-(6-bromopyrazin-3-yl)formamide---
Molecular Weight202.00 g/mol ---
Analytical Characterization

The identity and purity of the synthesized N-(6-bromopyrazin-3-yl)formamide should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see signals for the pyrazine ring protons and a characteristic signal for the formyl proton (-CHO), typically in the 8.0-8.5 ppm region, as well as a signal for the N-H proton.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass [M]+ or [M+H]+ should be observed.

Trustworthiness: A Self-Validating Protocol

The robustness of this protocol is ensured by its built-in checks and predictable outcomes.

  • In-Process Control (TLC): The primary method for ensuring the reaction has reached completion is TLC analysis. A sample of the reaction mixture is spotted alongside the starting material. The disappearance of the starting material spot provides a clear and reliable endpoint, preventing premature work-up and ensuring maximum yield.

  • Visual Confirmation (Dean-Stark): The collection of water in the Dean-Stark trap serves as a direct visual confirmation that the condensation reaction is proceeding as expected. The rate of water collection will slow as the reaction nears completion.

  • Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient heating or reaction time.Ensure the mixture is at a vigorous reflux. Extend the reaction time and continue monitoring by TLC.
Inefficient water removal.Check for leaks in the glassware setup. Ensure the condenser is functioning correctly.
Low Yield Premature work-up.Confirm reaction completion via TLC before concentrating the mixture.
Loss during purification.The crude product is often pure; avoid unnecessary purification steps if possible.[4]
Product Contamination Excess formic acid remaining.Ensure complete removal of volatiles on the rotary evaporator; co-evaporation with toluene can help.

References

Biological activity of 3-Amino-6-bromopyrazine-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 3-Amino-6-bromopyrazine-2-carbaldehyde Derivatives

Authored by a Senior Application Scientist

The field of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat complex diseases. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design.[1][2][3] Among these, the pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of numerous biologically active molecules.[1][2][3][4] This guide focuses on a particularly versatile and promising building block: This compound .

The strategic placement of three distinct functional groups—an amino group, a bromine atom, and a carbaldehyde—renders this molecule an exceptionally valuable precursor for generating diverse chemical libraries. The amino and carbaldehyde moieties provide reactive sites for derivatization, while the bromine atom is a prime handle for sophisticated cross-coupling reactions, enabling the synthesis of complex molecular architectures.[5] Derivatives of this scaffold have demonstrated significant potential, primarily in the realms of oncology and microbiology.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but a deep, mechanistic understanding of the biological evaluation of these compounds, grounded in established scientific principles.

Part 1: Anticancer Activity of Pyrazine Derivatives

The development of novel small-molecule anticancer agents is a critical endeavor in oncological research.[6] Pyrazine derivatives have garnered significant attention for their potential as potent and selective anticancer agents, capable of interacting with a variety of biological systems and pathways implicated in cancer progression.[1][2][3]

Application Note: The Rationale for Pyrazine Scaffolds in Oncology

Cancer therapy is continually moving towards targeted treatments that selectively affect cancer cells while sparing healthy tissues.[7][8] The pyrazine core is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to create compounds that bind with high affinity to specific molecular targets within cancer cells.[5][9]

Derivatives of this compound are being investigated for their ability to function as:

  • Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. Pyrazine derivatives have been successfully designed to inhibit key kinases in oncogenic signaling pathways, such as Fibroblast Growth Factor Receptors (FGFRs).[10][11]

  • Inducers of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, ultimately leading to the activation of caspases.[9]

  • Inhibitors of DNA Repair Mechanisms: Some derivatives show promise as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair.[4] Cancer cells with existing DNA repair defects are particularly vulnerable to PARP inhibitors.

The ultimate goal in screening these compounds is not merely to find agents that are cytotoxic to cancer cells, but to identify those that exhibit a high selectivity index —meaning they are significantly more toxic to cancer cells than to normal, healthy cells.[7][8][12]

Workflow for In Vitro Anticancer Activity Assessment

A systematic, multi-step approach is essential for efficiently screening new compounds and identifying promising candidates for further development.[6][7]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Mechanism of Action A Compound Library (Pyrazine Derivatives) B Cell Viability Assay (e.g., MTT, CellTiter-Glo) Against Cancer Cell Lines A->B C Determine IC50 Values B->C D Test Hits Against Non-Malignant Cell Lines C->D Advance Hits (IC50 < 10 µM) E Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) D->E F Prioritize Compounds with High SI E->F G Apoptosis Assays (Caspase-Glo, Annexin V) F->G Investigate 'How' H Cell Cycle Analysis (Flow Cytometry) F->H I Target Engagement (Western Blot for Signaling Pathways) F->I

Workflow for evaluating anticancer potential.
Protocol 1: In Vitro Cytotoxicity and Selectivity Assessment

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) and the selectivity index of novel this compound derivatives.

Principle: The initial step in assessing anticancer activity involves quantifying a compound's ability to reduce the viability of a cancer cell population.[7] Assays like the MTT or CellTiter-Glo® measure the metabolic activity of cells, which serves as a proxy for the number of viable cells.[6] To ensure a compound is a viable therapeutic candidate, its cytotoxicity against cancer cells must be compared to its effect on healthy, non-malignant cells.[8][12]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)[12]

  • Human non-malignant cell lines (e.g., MRC-5 - lung fibroblast)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • Standard anticancer drug (e.g., Doxorubicin) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear flat-bottom plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazine derivatives and the positive control in culture medium. A typical concentration range is 0.1 to 100 µM.

    • Include a "vehicle control" well containing only DMSO at the highest concentration used for the compounds.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for another 48-72 hours.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

    • Calculate the Selectivity Index (SI) : SI = IC50 (non-malignant cells) / IC50 (cancer cells).

Data Presentation:

Results should be summarized in a clear, tabular format.

Compound IDDerivative StructureIC50 (µM) A549 (Cancer)IC50 (µM) MRC-5 (Normal)Selectivity Index (SI)
PZ-001 R = Phenyl5.2>100>19.2
PZ-002 R = 4-Fluorophenyl2.885.430.5
PZ-003 R = Thiophene15.6>100>6.4
Doxorubicin (Control)0.84.15.1

A higher SI value indicates greater selectivity for killing cancer cells over normal cells and is a key parameter for prioritizing compounds for further study.[7][12]

Part 2: Antimicrobial Activity of Pyrazine Derivatives

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[13] Pyrazine derivatives have long been recognized for their antimicrobial properties; pyrazinamide, a structural analog, is a first-line drug for treating tuberculosis.[13][14] This history provides a strong rationale for exploring novel pyrazine carboxamides, including derivatives of this compound, as a source of new antibiotics and antifungals.[15]

Application Note: Targeting Microbial Pathways with Pyrazine Derivatives

The antimicrobial efficacy of pyrazine derivatives stems from their ability to interfere with essential microbial processes.[16] Research has shown that these compounds can be potent inhibitors of key bacterial enzymes, such as GlcN-6-P synthase, which is involved in cell wall biosynthesis.[14] Their broad-spectrum potential makes them attractive candidates for development.

Screening these derivatives against a panel of clinically relevant pathogens is the first step in identifying promising leads. Key objectives include:

  • Determining the spectrum of activity (e.g., Gram-positive, Gram-negative, fungal).[16]

  • Quantifying the potency through Minimum Inhibitory Concentration (MIC) determination.[17][18]

  • Comparing the activity to standard-of-care antibiotics.

Workflow for Antimicrobial Susceptibility Testing

The evaluation of antimicrobial compounds follows a standardized workflow to ensure results are reproducible and comparable across different laboratories.[17]

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis A Compound Library (Pyrazine Derivatives) B Disk Diffusion Assay A->B C Measure Zone of Inhibition (ZOI) B->C D Broth Microdilution Assay C->D Advance Hits with Significant ZOI E Determine Minimum Inhibitory Concentration (MIC) D->E F Categorize as Susceptible, Intermediate, or Resistant E->F

Workflow for antimicrobial susceptibility testing.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the most common quantitative method for determining the antimicrobial potency of a novel compound.[18]

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[18] This is achieved by exposing a standardized inoculum of bacteria to serial dilutions of the test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well U-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Plate Preparation:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X working stock of your test compound. Add 100 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL.

    • Add 50 µL of this standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation:

MIC values are typically presented in a table to compare the activity of different compounds against a panel of microorganisms.

Compound IDMIC (µg/mL) vs S. aureus (Gram +)MIC (µg/mL) vs E. coli (Gram -)MIC (µg/mL) vs C. albicans (Fungus)
PZ-004 83216
PZ-005 4648
PZ-006 >128>12832
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Lower MIC values indicate higher antimicrobial potency.

Conclusion and Future Directions

The this compound scaffold is a rich starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as both anticancer and antimicrobial compounds, warranting further investigation.[19] Future work in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the peripheral groups on the pyrazine ring to optimize potency and selectivity.[2]

  • In Vivo Efficacy: Advancing the most promising compounds from in vitro studies into preclinical animal models to assess their efficacy and safety in a physiological context.[7][12]

  • Elucidation of Novel Mechanisms: Investigating the precise molecular targets of the most active compounds to uncover new biological pathways that can be exploited for therapeutic intervention.

By employing the robust and systematic protocols outlined in this guide, researchers can effectively screen and characterize these promising derivatives, contributing to the discovery of the next generation of medicines.

References

Application Note: 3-Amino-6-bromopyrazine-2-carbaldehyde as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-6-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4), a trifunctional synthetic building block, for the efficient execution of Structure-Activity Relationship (SAR) studies. We will explore the chemical versatility of this reagent, provide field-proven protocols for its derivatization, and present a case study illustrating its application in building and interpreting a targeted compound library.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

The diazine ring system, particularly the 1,4-diazine (pyrazine) core, has garnered significant attention in drug discovery due to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[1] Pyrazine derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Notably, this scaffold is a cornerstone in the design of small molecule kinase inhibitors, where it often serves as a bioisostere for other heterocyclic systems, binding within the ATP-binding pocket of the target enzyme.[1]

This compound emerges as a particularly powerful tool for medicinal chemists. Its structure presents three distinct, orthogonally reactive functional groups: an aldehyde, a bromine atom, and an amino group.[5] This trifunctionality allows for a systematic and modular approach to chemical library synthesis, enabling researchers to probe the chemical space around a target protein with precision and efficiency. This guide will detail how to leverage these features to accelerate the discovery of potent and selective lead compounds.

Physicochemical Properties and Safe Handling

Before initiating any experimental work, it is crucial to understand the properties and safety requirements of the starting material.

PropertyValue
Chemical Name This compound
CAS Number 1196156-63-4[6][7]
Molecular Formula C₅H₄BrN₃O[5]
Molecular Weight 202.01 g/mol
Appearance Yellow to Brown Solid
Boiling Point 321.8±42.0 °C (Predicted)[5]

Safety and Handling: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

  • Ventilation: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[8] Recommended storage temperature is 2-8 °C to maintain long-term quality.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Rationale for Use in SAR: A Trifunctional Approach

The power of this scaffold lies in its three distinct points for diversification, which can be addressed with high chemical selectivity. This allows for the systematic exploration of a target's binding pocket.

Caption: Key reactive sites on this compound.

  • Position 2 (Aldehyde): The carbaldehyde is an electrophilic handle ideal for forming C-N or C-C bonds. It readily undergoes reactions like reductive amination to introduce a diverse range of amine-containing side chains (R1), which can probe for hydrogen bonding or charged interactions.

  • Position 6 (Bromo): The bromine atom is perfectly positioned for modern palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura or Buchwald-Hartwig amination reactions can be employed to install a vast array of aryl, heteroaryl, or alkyl groups (R2), allowing for the exploration of hydrophobic pockets or pi-stacking interactions.

  • Position 3 (Amino): The nucleophilic amino group serves as a crucial hydrogen bond donor. While often maintained for its interaction with the hinge region of kinases, it can also be selectively acylated or alkylated (R3) to fine-tune electronic properties or block a potential metabolic site.

This modularity is the cornerstone of an efficient SAR campaign. One can first establish an optimal substituent at one position before exploring the others, or generate a matrix library to investigate synergistic effects between different substituents.

Experimental Protocols for SAR Library Synthesis

The following protocols are generalized methodologies that must be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: Derivatization of the Aldehyde Group via Reductive Amination (R1 Modification)

Principle: This two-step, one-pot reaction involves the initial formation of a Schiff base (iminium ion) between the aldehyde and a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent to yield the corresponding amine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Add acetic acid (AcOH, 0.1-0.5 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 3-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine derivative.

Self-Validation: The success of the reaction can be confirmed by LC-MS (observing the correct mass for the product) and ¹H NMR (disappearance of the aldehyde proton signal at ~9-10 ppm and appearance of new signals corresponding to the added amine and the new benzylic-type CH₂ group).

Protocol 2: Derivatization of the Bromo Group via Suzuki-Miyaura Cross-Coupling (R2 Modification)

Principle: This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the sp²-hybridized carbon of the bromo-pyrazine and an organoboron reagent (boronic acid or ester). This is a cornerstone reaction for installing aryl and heteroaryl moieties in medicinal chemistry.

Step-by-Step Methodology:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (or its R1-derivatized product) (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Trustworthiness: The choice of catalyst, base, and solvent is critical and often substrate-dependent. A small-scale screen of conditions may be necessary for challenging coupling partners. Successful coupling is confirmed by the disappearance of the starting bromide and the appearance of the product at the expected mass in LC-MS, along with new aromatic proton signals in the ¹H NMR spectrum.

Case Study: Building a Targeted Kinase Inhibitor Library

To illustrate the application of this scaffold, we present a hypothetical SAR study aimed at identifying a potent inhibitor for "Kinase X". The working hypothesis is that the 3-amino group will interact with the kinase hinge region, the R1 substituent will project towards the solvent-exposed region, and the R2 substituent will occupy a hydrophobic pocket.

Caption: A typical SAR workflow using the pyrazine scaffold.

Data Presentation: Illustrative SAR Table

The data generated from screening the synthesized library against Kinase X is summarized below. This table is for illustrative purposes only.

Cmpd IDR1 Substituent (from Amine)R2 Substituent (from Boronic Acid)Kinase X IC₅₀ (nM)
1 -CH₂-(4-morpholinyl)-Br (uncoupled)1250
2 -CH₂-(4-morpholinyl)-Methyl980
3 -CH₂-(4-morpholinyl)-Phenyl150
4 -CH₂-(4-morpholinyl)-4-Fluorophenyl85
5 -CH₂-(4-morpholinyl)-3-Methoxyphenyl220
6 -CH₂-(pyrrolidin-1-yl)-4-Fluorophenyl95
7 -CH₂-(N,N-dimethyl)-4-Fluorophenyl450
Interpreting the SAR Data

Analysis of the hypothetical data in the table provides clear directions for the optimization of a lead compound:

  • Impact of R2 (Hydrophobic Pocket): Comparing compounds 1-4 reveals a strong preference for an aromatic substituent at the R2 position. Replacing the initial bromine with a methyl group (2 ) offers a negligible improvement. However, introducing a phenyl ring (3 ) boosts potency nearly 10-fold. The addition of a fluorine atom (4 ), a common modification to improve metabolic stability and binding affinity, further doubles the potency. This suggests the presence of a well-defined hydrophobic pocket that favorably interacts with an electron-deficient aromatic ring. The decreased potency of the methoxy-substituted analog (5 ) indicates that steric bulk or polarity at the meta-position is detrimental.

  • Impact of R1 (Solvent-Exposed Region): With the optimal 4-fluorophenyl group fixed at R2, we can probe the R1 position. Comparing 4 , 6 , and 7 , we see that cyclic amines like morpholine and pyrrolidine are well-tolerated and provide good potency. The smaller, acyclic dimethylamino group (7 ) leads to a significant loss of activity, suggesting that the larger heterocyclic rings may be making additional favorable contacts or are better suited for solvation.

Conclusion

This compound is a high-value, versatile building block for any medicinal chemistry or drug discovery program. Its three distinct and chemically addressable functional groups provide a robust platform for the rapid and systematic generation of compound libraries. By enabling the efficient exploration of Structure-Activity Relationships, this scaffold can significantly accelerate the hit-to-lead and lead optimization phases of drug development, particularly in the pursuit of novel kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Amino-6-bromopyrazine-2-carbaldehyde. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered when working with this specific, multifunctional substrate. Our approach is rooted in mechanistic understanding and field-proven strategies to help you achieve optimal reaction outcomes.

Introduction to the Challenges

This compound is a valuable building block, but its structure presents a unique set of challenges for Suzuki coupling. The electron-deficient pyrazine ring, combined with a coordinating amine and a reactive aldehyde, requires careful optimization to avoid common pitfalls such as low yield, side product formation, and catalyst deactivation. This guide will walk you through these issues in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Conversion of Starting Material

You're observing a significant amount of unreacted this compound in your reaction mixture. This is a common starting point for troubleshooting and can often be traced back to the catalyst's activity or the reaction conditions.

Q: My reaction isn't proceeding. What are the most likely causes?

A: Low or no conversion with this substrate typically points to one of three primary issues:

  • Catalyst Inactivity or Poisoning: The primary amine on the pyrazine ring can act as a Lewis base and coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] The aldehyde, although less likely, can also interact with the metal center.

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-deficient nature of the pyrazine ring can influence the oxidative addition step, which is often the rate-determining step in the Suzuki reaction.[3][4]

  • Poor Solubility: The polarity of your substrate might lead to poor solubility in common non-polar Suzuki coupling solvents, hindering the reaction.[2]

Recommended Solutions & Optimization Workflow:

To address these issues, a systematic approach to optimizing your reaction conditions is recommended. The following workflow provides a logical progression for troubleshooting.

G cluster_0 Troubleshooting: Low Conversion start Low or No Conversion Observed catalyst Step 1: Address Catalyst Poisoning - Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use a pre-catalyst (e.g., XPhos-Pd-G3) - Consider amine protection (Boc, Cbz) start->catalyst conditions Step 2: Optimize Reaction Conditions - Screen different bases (K3PO4, Cs2CO3) - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O, 2-MeTHF) - Increase temperature catalyst->conditions If still low conversion success Successful Coupling catalyst->success Upon improvement reagents Step 3: Evaluate Reagent Quality - Check boronic acid/ester purity and stability - Degas solvents and reagents thoroughly conditions->reagents If still low conversion conditions->success Upon improvement reagents->success Upon improvement

Caption: A stepwise workflow for troubleshooting low conversion.

Problem 2: Significant Side Product Formation

You're observing the formation of undesired products, which can complicate purification and reduce the yield of your target molecule.

Q: I'm seeing significant byproducts. What are they, and how can I prevent them?

A: With this compound, you should be vigilant for the following side reactions:

  • Protodebromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom. This can be exacerbated by certain bases and prolonged reaction times.[1]

  • Homocoupling of the Boronic Acid: Two molecules of your boronic acid couple to form a symmetrical biaryl. This is often caused by the presence of oxygen in the reaction mixture.[1][5]

  • Reactions Involving the Aldehyde: The aldehyde group is susceptible to various transformations, especially under basic conditions at elevated temperatures (e.g., Cannizzaro-type reactions if the boronic acid coupling partner is also an aldehyde, or aldol condensations).

Recommended Solutions:

Side ProductPotential CauseRecommended Solution
Protodebromination Sub-optimal base, extended reaction time, or catalyst system.Use a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed.[6]
Boronic Acid Homocoupling Oxygen contamination.Ensure all solvents and the reaction vessel are rigorously degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Aldehyde-Related Byproducts High temperature, strong base, prolonged reaction time.Consider protecting the aldehyde as an acetal if other optimization strategies fail. This adds extra steps but can be a robust solution. Alternatively, screen for milder bases and lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A1: For heteroaromatic systems with potentially coordinating groups, bulky, electron-rich phosphine ligands are highly recommended as they promote the desired catalytic cycle.[1][7] A robust starting point would be a pre-catalyst like XPhos-Pd-G3 or SPhos-Pd-G2 .[8] These are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging substrates.

Q2: What is the best base and solvent system to start with?

A2: A common and effective starting point is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base.[6][9] For solvents, a mixture of an organic solvent and water is typical for Suzuki reactions. A good initial system to try is 1,4-dioxane and water (often in a 4:1 to 10:1 ratio).[9][10] Toluene or 2-MeTHF can also be effective organic solvents.[11][12]

Q3: My boronic acid is not very stable. What can I do?

A3: If you are using a boronic acid that is prone to decomposition (protodeboronation), consider using a more stable boronate ester, such as a pinacol ester (BPin). While they can be slightly less reactive, their increased stability often leads to more reproducible and higher-yielding reactions, especially in complex syntheses.[13][14] Alternatively, potassium trifluoroborate salts or MIDA boronates are also known for their enhanced stability.[15][16]

Q4: Should I protect the amine or aldehyde groups?

A4: Protection is a viable strategy if optimization of the unprotected substrate fails.

  • Amine Protection: Protecting the amine with a Boc (tert-Butyloxycarbonyl) group can prevent catalyst poisoning.[1] This is a good strategy if you consistently see low conversion despite trying different catalysts and ligands.

  • Aldehyde Protection: If you observe side reactions involving the aldehyde, protecting it as a dimethyl or diethyl acetal is a standard procedure. This protecting group is stable to the Suzuki conditions and can be easily removed with mild acid post-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • XPhos-Pd-G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, XPhos-Pd-G3, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[9]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][11]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation (Base Mediated) PdII_Biaryl R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Biaryl Transmetalation Transmetal->PdII_Biaryl RedElim Reductive Elimination Product R¹-R² PdII_Biaryl->Product Reductive Elimination RedElim->Product Product->Pd0 Catalyst Regeneration Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Troubleshooting guide for reactions with aminobromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving aminobromopyrazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 2-amino-5-bromopyrazine is giving low to no yield. What are the most likely causes?

A1: Low conversion in Suzuki-Miyaura couplings of aminobromopyrazines is a common issue that can typically be traced back to several key factors:

  • Catalyst Deactivation (Poisoning): The pyrazine ring nitrogen and the exocyclic amino group are Lewis basic and can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, preventing the catalyst from participating in the desired cross-coupling.[1]

  • Ineffective Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For electron-rich and potentially coordinating substrates like aminopyrazines, standard ligands such as triphenylphosphine (PPh₃) may not be sufficient.[2]

  • Suboptimal Base or Solvent System: The base is crucial for activating the boronic acid in the transmetalation step. An inappropriate choice or insufficient amount of base can stall the reaction. Similarly, the solvent system must ensure the solubility of all reaction components.[1]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation. Solvents that are not anhydrous can also be a source of unwanted side reactions.[1]

Q2: I am observing a significant amount of the dehalogenated (hydrodehalogenation) aminopyrazine byproduct. How can this be minimized?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a frequent and troublesome side reaction. It typically arises from a competing pathway within the catalytic cycle where a palladium-hydride species is generated.

Primary Causes and Mitigation Strategies:

  • Hydride Source: The hydride can originate from various sources in the reaction mixture, including amine bases, alcohols (if used as solvents or co-solvents), or even trace water. Ensure solvents are anhydrous and consider using non-hydridic bases.

  • Slow Reductive Elimination: If the desired reductive elimination to form the C-C bond is slow, the oxidative addition complex has more time to undergo side reactions. The choice of ligand can significantly influence the rate of reductive elimination.

  • Base-Promoted Decomposition: Some strong bases can promote the decomposition of the starting material or intermediates, leading to hydride formation.

Q3: Should I protect the amino group on my aminobromopyrazine before attempting cross-coupling?

A3: While it is often believed that functional groups with labile protons, such as primary amines, require protection before palladium-catalyzed cross-coupling, this is not always necessary for aminopyrazines. In many cases, successful couplings can be achieved without a protection/deprotection sequence, which improves the overall efficiency of the synthesis.[2]

However, protection may be beneficial in specific situations:

  • When using very strong bases: If harsh basic conditions are required, protection can prevent unwanted deprotonation or side reactions involving the amino group.

  • To improve solubility: Attaching a bulky, non-polar protecting group can sometimes improve the solubility of the aminobromopyrazine in common organic solvents.

  • To modulate electronic properties: A protecting group can alter the electronic nature of the pyrazine ring, which may influence the reactivity in the cross-coupling reaction.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal in a subsequent step.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low Yield or No Reaction

This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of aminobromopyrazines.

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

start Low Conversion Detected reagent_quality Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->reagent_quality reaction_conditions Review Reaction Conditions (Degassing, Temperature, Time) reagent_quality->reaction_conditions Reagents OK optimize Optimize Reaction Parameters reagent_quality->optimize Reagents Faulty catalyst_system Evaluate Catalyst System (Pd Source, Ligand, Ratio) reaction_conditions->catalyst_system Conditions OK reaction_conditions->optimize Conditions Suboptimal screen_params Screen Bases and Solvent Systems catalyst_system->screen_params System Ineffective catalyst_system->optimize System Suboptimal screen_params->optimize success Successful Reaction optimize->success pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-Br] pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)(L_n)-NR'R''] oa_complex->amido_complex + HNR'R'', Base - HB, -X- side_reaction Side Reactions oa_complex->side_reaction amido_complex->pd0 Regenerates Catalyst product Ar-NR'R'' amido_complex->product Reductive Elimination dehalogenation Dehalogenation (Ar-H) side_reaction->dehalogenation β-Hydride Elimination

References

Technical Support Center: Synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-6-bromopyrazine-2-carbaldehyde is a crucial heterocyclic building block in medicinal and agricultural chemistry.[1] Its unique arrangement of an amino group, a halogen, and a reactive aldehyde on a pyrazine core makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[2][3] However, the synthesis of this molecule is not without its challenges. The inherent reactivity of the functional groups can lead to the formation of various byproducts, complicating purification and reducing yields.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound, with a focus on identifying, minimizing, and eliminating common byproducts.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and effective method for synthesizing this compound is the selective oxidation of its corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol. This precursor is typically more stable and easier to handle than the target aldehyde.

Reaction Scheme: (3-amino-6-bromopyrazin-2-yl)methanol is oxidized using a mild and selective oxidizing agent, such as manganese dioxide (MnO₂), in an inert solvent like dichloromethane (DCM) or chloroform.

  • Causality of Reagent Choice: Manganese dioxide is the oxidant of choice for this transformation due to its high selectivity for oxidizing allylic and benzylic-type alcohols. The alcohol on the pyrazine ring behaves similarly to a benzylic alcohol. This selectivity is crucial as it minimizes the risk of over-oxidation to the carboxylic acid or unwanted reactions with the electron-rich amino group, which could occur with stronger, less selective oxidants like potassium permanganate or chromic acid.

Synthesis_Pathway Start (3-amino-6-bromopyrazin-2-yl)methanol reagent MnO₂ DCM, rt Start->reagent Product This compound reagent->Product

Caption: General scheme for the oxidation of (3-amino-6-bromopyrazin-2-yl)methanol.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format to help you navigate challenges during the synthesis.

Q1: My TLC plate shows a new, highly polar spot at the baseline that wasn't present in my starting material. What is it?

A1: This observation strongly suggests the formation of 3-amino-6-bromopyrazine-2-carboxylic acid , a common over-oxidation byproduct.[4] Carboxylic acids are significantly more polar than their corresponding aldehydes or alcohols and often stick to the baseline of silica gel TLC plates, especially in less polar solvent systems like hexane/ethyl acetate.

  • Causality: Over-oxidation occurs when the reaction is left for too long, the temperature is too high, or an excessive amount of oxidant is used. The initially formed aldehyde remains susceptible to further oxidation to the carboxylic acid.

  • Troubleshooting Steps:

    • Confirm Identity: Take a small aliquot of your reaction mixture, dilute it with the mobile phase, and add a drop of a basic solution (like aqueous NaHCO₃). If the spot's intensity decreases or it disappears (due to salt formation), it is likely the acidic byproduct.

    • Optimize Reaction Time: Monitor the reaction meticulously by TLC (every 15-30 minutes). Once the starting material is consumed and the product spot is at its maximum intensity, quench the reaction immediately.

    • Control Stoichiometry: Use a carefully measured amount of MnO₂ (typically 5-10 equivalents by weight). Using a large, uncontrolled excess increases the risk of over-oxidation.

    • Purification: If the byproduct has already formed, it can often be removed by an aqueous basic wash (e.g., dilute NaHCO₃) during the workup. The carboxylate salt will move to the aqueous layer, while the desired aldehyde remains in the organic layer.

Q2: I see a significant spot on my TLC with an Rf value very close to my product, making purification difficult. What could this impurity be?

A2: An impurity with a similar polarity to the product is often either unreacted starting material ((3-amino-6-bromopyrazin-2-yl)methanol) or a debrominated byproduct (3-aminopyrazine-2-carbaldehyde).

  • Causality:

    • Unreacted Starting Material: This indicates an incomplete reaction, likely due to insufficient oxidant, low reaction temperature, or short reaction time. The alcohol is only slightly more polar than the aldehyde, resulting in a close Rf value.

    • Debromination: Reductive debromination can occur in the presence of certain impurities or under specific conditions, although it's less common with MnO₂ oxidation. This byproduct would be slightly more polar than the brominated product.

  • Troubleshooting Steps:

    • Differentiate by Co-spotting: On a new TLC plate, spot your starting material, your reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane). If one of the spots in your mixture aligns perfectly with the starting material, the reaction is incomplete.

    • Drive the Reaction to Completion: If unreacted starting material is present, add more MnO₂ in portions and continue to monitor by TLC until it is fully consumed.

    • Optimize Chromatography: Purifying compounds with close Rf values requires careful column chromatography. Use a long column and a shallow elution gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). Using a DCM/methanol solvent system can sometimes improve separation.

    • Confirm by Mass Spectrometry: The most definitive way to identify the impurity is via LC-MS. The mass of the debrominated byproduct will be ~79 Da lighter than the desired product due to the loss of a bromine atom.

Q3: My reaction mixture turned dark brown or black, and my final yield was very low. What went wrong?

A3: A dark coloration and poor yield are classic signs of decomposition . The pyrazine ring, especially when activated by an amino group, can be sensitive to harsh conditions.

  • Causality: Decomposition is often caused by excessive heat or prolonged reaction times. While MnO₂ is mild, allowing the reaction to run for an extended period (e.g., >24 hours) at elevated temperatures can lead to the formation of polymeric or tar-like materials. The Vilsmeier-Haack reaction, an alternative formylation method, is particularly prone to causing decomposition if not carefully controlled.[5][6]

  • Troubleshooting Steps:

    • Control Temperature: Run the oxidation at room temperature. There is typically no need to heat the reaction.

    • Monitor Closely: Do not let the reaction run unattended for long periods. The goal is to stop the reaction as soon as the starting material is gone.

    • Ensure Reagent Quality: Use freshly activated or high-quality MnO₂. Old or poor-quality oxidant can have lower reactivity and may contain impurities that catalyze decomposition.

    • Filter Promptly: Once the reaction is complete, filter off the MnO₂ and other solids without delay. Leaving the product in the presence of the oxidant sludge can promote degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the synthesis of this compound?

A1: The three most common byproducts, particularly from the oxidation route, are summarized below.

Byproduct NameStructureOriginKey Analytical Signature
3-Amino-6-bromopyrazine-2-carboxylic acid
alt text
Over-oxidationHighly polar (baseline on TLC); Mass is 16 Da higher than the product; Acidic nature.[4]
(3-amino-6-bromopyrazin-2-yl)methanol
alt text
Incomplete reactionSlightly more polar than the product (close Rf); Mass is 2 Da higher than the product.
3-Aminopyrazine-2-carbaldehyde
alt text
(no Br)
DebrominationPolarity similar to the product; Mass is ~79 Da lower than the product; Isotopic pattern for Br will be absent in MS.

Q2: Could other formylation methods like the Vilsmeier-Haack reaction be used, and what byproducts would they generate?

A2: Yes, the Vilsmeier-Haack reaction, which uses a reagent formed from POCl₃ and DMF, can formylate electron-rich heterocycles like aminopyrazines.[7][8] However, it is a harsher method and can generate different byproducts. The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it suitable for activated rings.[8] Potential byproducts include:

  • Unreacted Starting Material: If the pyrazine ring is not sufficiently activated.

  • Decomposition Products: Due to the acidic and high-temperature conditions.[5]

  • Hydrolyzed Intermediates: Improper quenching can lead to various side products.

Q3: What is the most reliable method for purifying the final product?

A3: Silica gel column chromatography is the gold standard for purifying this compound.

  • Slurry and Packing: Pack the column using a slurry of silica gel in a non-polar solvent like hexane.

  • Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution.

  • Elution: Use a gradient elution system. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product typically elutes at around 70:30 to 60:40 Hexane:Ethyl Acetate. Monitor the fractions by TLC.

  • Recrystallization: If a highly pure sample is obtained from the column, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted for further purification.

Section 4: Visualizing Reaction & Troubleshooting Pathways

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental issues.

Byproduct_Formation SM (3-amino-6-bromopyrazin-2-yl)methanol Product This compound (Desired Product) SM->Product  MnO₂ (Correct Stoichiometry) OverOx 3-Amino-6-bromopyrazine-2-carboxylic acid Product->OverOx  Excess MnO₂ / Long Time Debrom 3-Aminopyrazine-2-carbaldehyde Product->Debrom  Reductive Side Reaction

Caption: Key byproduct formation pathways during the synthesis.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude TLC. Impure Multiple Spots on TLC Start->Impure Clean Clean Reaction: One Major Product Spot Proceed Proceed to Purification Clean->Proceed Impure->Clean No BaselineSpot Highly Polar Spot at Baseline? Impure->BaselineSpot Yes CloseSpot Spot with Rf close to Product? BaselineSpot->CloseSpot No IsAcid Likely Carboxylic Acid. Perform Basic Wash during Workup. BaselineSpot->IsAcid Yes IsSM Likely Unreacted SM. Co-spot to confirm. Add more oxidant. CloseSpot->IsSM Yes IsAcid->Proceed IsSM->Proceed

Caption: A logical workflow for troubleshooting common TLC observations.

Section 5: Key Experimental Protocol

Protocol: Synthesis of this compound via Oxidation

Disclaimer: This protocol is a representative example. Researchers should always conduct their own risk assessment and optimize conditions based on their specific laboratory setup and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-amino-6-bromopyrazin-2-yl)methanol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a suspension (approx. 20 mL per 1 g of starting material).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 7.0 eq by weight) to the stirring suspension at room temperature. The mixture will turn black.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC every 30 minutes (eluent: 7:3 Hexane:Ethyl Acetate). The product spot should appear at a slightly higher Rf than the starting alcohol.

  • Quenching and Filtration: Once the starting material is no longer visible by TLC (typically 2-4 hours), stop the reaction. Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM (3 x 20 mL) to ensure all product is collected.

  • Workup: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

References

Improving yield in the synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry and drug development, 3-Amino-6-bromopyrazine-2-carbaldehyde serves as a critical intermediate for synthesizing a range of complex molecular architectures, particularly those with therapeutic potential.[1][2] Its successful synthesis is a frequent objective for researchers in the field. However, like many heterocyclic syntheses, achieving a high yield can be challenging, often plagued by side reactions, incomplete conversions, and purification difficulties.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As a Senior Application Scientist, this guide moves beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most prevalent and effective method for the formylation of the 3-amino-6-bromopyrazine scaffold is the Vilsmeier-Haack reaction.[3] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[4][5] The pyrazine ring, activated by the electron-donating amino group, is sufficiently nucleophilic to attack the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6][7]

The general mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by electrophilic aromatic substitution onto the pyrazine ring, and subsequent hydrolysis during workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ Pyrazine 3-Amino-6-bromopyrazine (Starting Material) IminiumIntermediate Iminium Salt Intermediate Pyrazine->IminiumIntermediate + Vilsmeier Reagent Aldehyde This compound (Product) IminiumIntermediate->Aldehyde + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the synthesis effectively.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The reagent is moisture-sensitive and degrades over time. 2. Insufficient Activation: The pyrazine ring may not be electron-rich enough under the reaction conditions. 3. Incorrect Stoichiometry: Insufficient formylating agent. 4. Degradation: The starting material or product may be unstable at the reaction temperature.1. Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. 2. Ensure the amino group is not protonated. The reaction is typically run without added base, as DMF can act as a mild base. 3. Increase the equivalents of POCl₃ and DMF (typically 1.5-3.0 eq. of each). 4. Maintain strict temperature control. Start the reaction at 0°C and allow it to warm slowly to room temperature or slightly above, monitoring for exotherms.[7]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be sluggish. 2. Low Temperature: The activation energy barrier is not being overcome. 3. Poor Solubility: The starting material may not be fully dissolved in the reaction medium.1. Extend the reaction time, monitoring progress by TLC or LC-MS every few hours. 2. Cautiously increase the temperature (e.g., to 40-60°C). Be aware that higher temperatures can lead to side products. 3. While DMF is typically the solvent, a co-solvent like 1,2-dichloroethane (DCE) can sometimes be used, though DMF often serves as both reagent and solvent.
Multiple Products / Impurities 1. Side Reactions: The Vilsmeier reagent can potentially react with the amino group, though this is less common than ring formylation. 2. Decomposition: The aldehyde product can be sensitive to strongly acidic or basic conditions, or high temperatures. 3. Starting Material Impurities: Purity of the initial 3-amino-6-bromopyrazine is critical.1. Maintain optimal temperature. Lowering the temperature can increase selectivity. 2. Use a buffered or mild basic workup (e.g., pouring the reaction mixture onto ice followed by neutralization with NaHCO₃ or NaOAc solution) to avoid harsh pH swings during hydrolysis. 3. Purify the starting material before the reaction via recrystallization or column chromatography.
Difficult Product Isolation 1. Emulsion during Workup: DMF and chlorinated solvents can form stable emulsions with aqueous layers. 2. Product Solubility: The product may have partial solubility in the aqueous phase. 3. Oily Crude Product: The crude material may not crystallize easily due to residual DMF or impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 2. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. After extraction and drying, concentrate the solvent in vacuo. If DMF remains, it can sometimes be removed by azeotroping with heptane or by high-vacuum distillation if the product is stable. Purify via silica gel column chromatography.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for formylating electron-rich heterocycles.[5] Researchers should adapt it as necessary based on their specific substrate and laboratory conditions.

Materials:

  • 3-Amino-6-bromopyrazine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10-20 vol)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-amino-6-bromopyrazine in anhydrous DMF (10 volumes).

  • Reagent Formation: Cool the solution to 0°C in an ice-water bath.

  • Addition: Add POCl₃ (1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The solution may change color and become thicker.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature. The reaction can then be stirred at room temperature or gently heated (e.g., 40-50°C) for 2-12 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and saturated NaHCO₃ solution. Caution: This quench is often exothermic and may release gas. Perform in a well-ventilated fume hood.

  • Workup: Stir the resulting mixture for 30-60 minutes until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Reaction Complete. Is Yield > 70%? Start->Check_Yield Low_Yield Low Yield / Incomplete Rxn Check_Yield->Low_Yield No Success Purify Product Check_Yield->Success Yes Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Low_Yield->Check_Reagents Check_Temp Review Temperature Control (Kept below 10°C during addition?) Check_Reagents->Check_Temp Reagents OK Rerun Re-run Experiment Check_Reagents->Rerun Reagents Bad Check_Time Extend Reaction Time? (Monitor by TLC/LCMS) Check_Temp->Check_Time Temp OK Check_Temp->Rerun Temp Bad Adjust_Stoichiometry Increase Equivalents of Vilsmeier Reagent? Check_Time->Adjust_Stoichiometry Time OK Check_Time->Rerun Time Extended Adjust_Stoichiometry->Rerun Adjusted

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis? A1: While the Vilsmeier-Haack is the most direct formylation method for this substrate, other strategies could be explored, such as the Reimer-Tiemann reaction, though this is more common for phenols and electron-rich heterocycles like pyrroles and may not be as effective for aminopyrazines.[8][9][10] Another multi-step approach involves the oxidation of a precursor like 3-amino-6-bromo-2-methylpyrazine, but this adds steps and potential for other side reactions.

Q2: What are the critical safety precautions when using phosphorus oxychloride (POCl₃)? A2: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Ensure a quenching agent (like a dry sand or sodium bicarbonate) is nearby for spills. Add it dropwise to the reaction mixture as it can cause a strong exothermic reaction.

Q3: How can I confirm the structure of my final product? A3: The identity and purity of this compound should be confirmed using standard analytical techniques. ¹H NMR spectroscopy will show characteristic peaks for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic proton on the pyrazine ring, and the amino protons. Mass spectrometry (MS) should show the correct molecular ion peak corresponding to its molecular weight (202.01 g/mol for C₅H₄BrN₃O).[1] HPLC or LC-MS can be used to determine purity.

Q4: How should the final product be stored? A4: Aldehydes can be susceptible to oxidation over time. It is recommended to store the purified this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at low temperatures (refrigerated or frozen) to minimize degradation.[11]

References

Stability of 3-Amino-6-bromopyrazine-2-carbaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Your Experiments

Welcome to the technical support center for 3-Amino-6-bromopyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a multifunctional heterocyclic compound. Its stability is influenced by the interplay of its three key functional groups: the amino group, the bromo substituent, and the carbaldehyde (aldehyde) group, all attached to a pyrazine ring[1]. The pyrazine ring itself is an electron-deficient system, and its reactivity is further modulated by these substituents[2].

The primary stability concerns are its susceptibility to degradation under both acidic and basic conditions, as well as potential photosensitivity. Supplier recommendations to store the compound in a dark, inert atmosphere and at low temperatures (freezer conditions) underscore its potential for instability[1].

Troubleshooting Guide: Stability Under Acidic Conditions

Q2: I'm observing a loss of my starting material and the appearance of new, more polar spots on my TLC after an acidic workup. What could be happening?

Under acidic conditions, several degradation pathways are plausible for this compound. The pyrazine nitrogens can be protonated, which can activate the ring towards nucleophilic attack or influence the reactivity of the substituents.

Potential Degradation Pathways under Acidic Conditions:

  • Hydrolysis of the Aldehyde: While aldehydes are generally stable to acid, prolonged exposure to strong aqueous acid, especially at elevated temperatures, can lead to hydration to form a geminal diol.

  • Reactions involving the Amino Group: The amino group can be protonated to form an ammonium salt. This would decrease its nucleophilicity. In some cases, intramolecular reactions can occur. For instance, analogous 2-aminopyridine derivatives can undergo cyclization reactions under certain conditions[3][4].

  • Debromination: While less common under simple acidic conditions, debromination of brominated aromatic compounds can sometimes be observed, especially in the presence of reducing agents or upon exposure to light[5].

Troubleshooting Steps:

  • Minimize Exposure to Strong Acids: If your protocol allows, use milder acidic conditions or limit the duration of exposure.

  • Temperature Control: Perform acidic steps at low temperatures (e.g., 0 °C or below) to slow down potential degradation reactions.

  • Inert Atmosphere: While primarily a precaution against oxidation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent unforeseen side reactions.

  • Protecting Groups: If the aldehyde or amino group is not essential for the immediate transformation, consider using protecting groups. Aldehydes can be protected as acetals, which are stable to base but can be removed under acidic conditions[6]. Amino groups can be protected as carbamates[7].

Proposed Acid-Catalyzed Degradation and Intramolecular Cyclization:

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting Guide: Stability Under Basic Conditions

Q3: My reaction in the presence of a strong base (e.g., NaOH, KOH) is not giving the expected product. Instead, I'm isolating a mixture of an alcohol and a carboxylic acid. Why is this happening?

The observation of a mixture of an alcohol and a carboxylic acid from an aldehyde in the presence of a strong base is a classic sign of the Cannizzaro reaction . This reaction is characteristic of aldehydes that lack an alpha-hydrogen, which is the case for this compound.

Cannizzaro Reaction:

In the presence of a concentrated base, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to a carboxylic acid (in its salt form), and the other is reduced to a primary alcohol.

Potential Degradation Pathways under Basic Conditions:

  • Cannizzaro Reaction: This is a highly probable pathway leading to the formation of 3-amino-6-bromopyrazine-2-carboxylic acid and (3-amino-6-bromopyrazin-2-yl)methanol.

  • Hydrolysis of the Bromo Group: Nucleophilic aromatic substitution of the bromine atom by hydroxide can occur, especially at elevated temperatures, leading to a hydroxylated pyrazine derivative. The electron-withdrawing nature of the pyrazine ring can facilitate this reaction.

  • Aldol-type Condensations (if other enolizable carbonyls are present): While the title compound cannot self-condense, it can react with other carbonyl compounds that do have alpha-hydrogens in a crossed Aldol reaction.

  • General decomposition: Brominated haloacetaldehydes, as a class of compounds, have been shown to degrade rapidly at elevated pH[8][9].

Troubleshooting Steps:

  • Avoid Strong, Concentrated Bases: If possible, use a weaker, non-nucleophilic base (e.g., triethylamine, DIPEA) or a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) if the reaction chemistry allows.

  • Temperature Control: Keep the reaction temperature as low as possible. The Cannizzaro reaction and nucleophilic substitution are often accelerated by heat.

  • Protect the Aldehyde Group: If the aldehyde is not the reactive center for your desired transformation, protecting it as an acetal is an effective strategy as they are stable under basic conditions[6].

Proposed Base-Catalyzed Degradation via Cannizzaro Reaction:

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Neutral Hydrolysis (Water) A->D E Oxidative Degradation (3% H2O2) A->E F Photolytic Degradation A->F G Sample at Time Points (0, 2, 4, 8, 12, 24h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC / LC-MS Analysis H->I J Data Interpretation (Degradation Pathways) I->J

References

How to avoid decomposition of 3-Amino-6-bromopyrazine-2-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-6-bromopyrazine-2-carbaldehyde

Welcome to the technical support guide for this compound (CAS 1196156-63-4). This valuable synthetic intermediate is prized for its unique arrangement of functional groups, making it a key building block in the development of pharmaceuticals and agrochemicals.[1][2] However, this same reactivity makes the molecule susceptible to decomposition under common reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your reaction success and ensure the integrity of your results.

Section 1: Understanding the Molecule's Inherent Instability

The structure of this compound contains three key functional groups whose reactivities can conflict if not properly managed: an aldehyde, an ortho-amino group, and a halogenated pyrazine ring. The primary pathways for decomposition are oxidation, pH-mediated degradation, and self-condensation or polymerization.

  • Oxidative Degradation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, a common impurity found after a reaction or improper storage. The electron-rich aminopyrazine ring itself can also be prone to oxidative processes.[3]

  • Polymerization & Self-Condensation: Aldehydes, particularly in the presence of trace acid or base, can undergo self-condensation reactions (aldol-type additions). This process leads to the formation of high-molecular-weight, often deeply colored and insoluble, polymeric materials, which are a primary cause of yield loss and purification difficulties.[4][5]

  • pH Sensitivity: Both strongly acidic and strongly basic conditions can be detrimental. Strong acids can protonate the pyrazine ring, potentially increasing its susceptibility to nucleophilic attack or other rearrangements. Strong bases will deprotonate the amino group and readily catalyze self-condensation of the aldehyde.

Diagram of Potential Instability Hotspots

Caption: Key reactive sites and major decomposition pathways.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown or black, and I'm getting low yields of insoluble material. What is happening?

This is a classic symptom of polymerization or extensive decomposition. The formation of conjugated, high-molecular-weight byproducts is responsible for the dark coloration. This is typically triggered by excess heat, the presence of oxygen, or inappropriate pH conditions.

Solutions & Protocols:

  • Implement a Strict Inert Atmosphere: Oxygen is a key culprit in decomposition. Rigorously excluding it is critical.

    • Experimental Protocol: Setting Up an Inert Atmosphere Reaction

      • Glassware: Oven-dry all glassware (120 °C, 4 hours) and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

      • Assembly: Quickly assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and gas inlet/outlet) while it is still warm.

      • Purge Cycle: Connect the gas inlet to a nitrogen/argon line and the outlet to an oil bubbler. Perform at least three vacuum-backfill cycles to remove atmospheric gases from the vessel.

      • Reagents: Add anhydrous, degassed solvents and solid reagents under a positive pressure of the inert gas.

      • Execution: Maintain a gentle, positive flow of the inert gas throughout the entire reaction and workup.

  • Maintain Strict Temperature Control: Many decomposition pathways are highly temperature-dependent.

    • Recommendation: Begin all reactions at a low temperature (e.g., 0 °C or -20 °C) by using an ice-salt or dry ice-acetone bath. Add reagents slowly and monitor for any exotherms. Only warm the reaction mixture gradually if progress is not observed at lower temperatures.

Question 2: I'm observing multiple new, polar spots on my TLC analysis, and purification by chromatography is difficult. What are these byproducts?

This observation often points to the formation of various oligomers from self-condensation or side-reactions with your reagents. The high polarity of these byproducts causes them to streak or remain at the baseline on the TLC plate.

Solutions & Protocols:

  • Control Reagent Concentration with Slow Addition: The rate of bimolecular self-condensation is highly dependent on the concentration of the aldehyde.

    • Protocol: Instead of adding all reagents at once, prepare a solution of the this compound in your reaction solvent and add it dropwise over a prolonged period (e.g., 1-2 hours) to the cooled, stirred solution of your other reactants. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over self-condensation.

  • Carefully Manage Reaction pH: Avoid both strong acids and strong bases.

    • Recommendation: If a base is required for your transformation (e.g., in a cross-coupling reaction), opt for a mild, inorganic base like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA. Strong bases like hydroxides, alkoxides, or organolithium reagents should be avoided entirely. If the reaction generates acid, consider using a non-nucleophilic buffer or proton sponge to maintain neutrality.

Table 1: Reagent and Condition Compatibility
ParameterRecommendedUse with CautionAvoid
Temperature -20 °C to 25 °C25 °C to 50 °C> 50 °C
Atmosphere Inert (Nitrogen, Argon)Air (for very short durations)Oxygen, Air (prolonged)
Bases K₂CO₃, Cs₂CO₃, DIPEANaHCO₃, Et₃NNaOH, KOH, NaH, LDA, t-BuOK
Acids Mild Lewis Acids (e.g., ZnCl₂)Weak Brønsted Acids (e.g., AcOH)Strong Mineral Acids (HCl, H₂SO₄)
Solvents Anhydrous, Degassed THF, Dioxane, Toluene, DMFAnhydrous CH₂Cl₂, MeCNProtic Solvents (MeOH, EtOH, H₂O)*

*Protic solvents may be used if the reaction specifically requires them, but be aware of potential side reactions like acetal formation.

Question 3: My final product is contaminated with the corresponding carboxylic acid (3-Amino-6-bromopyrazine-2-carboxylic acid). How can I prevent this?

This is a clear indication of oxidation. This can happen during the reaction, workup, or even during storage of the starting material.

Solutions:

  • Verify Starting Material Purity: Before starting, check the purity of your aldehyde. If it has been stored for a long time, it may already contain the acid impurity.

  • Use Peroxide-Free Solvents: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled solvents or purchase inhibitor-free anhydrous solvents and use them promptly.

  • Aqueous Workup Considerations: During aqueous workup, keep the solution cool and minimize its exposure to air. If performing an extraction, do so quickly and consider using degassed water.

Section 3: Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues.

Troubleshooting_Workflow start_node Low Yield / Impure Product problem_node1 Reaction turned dark / formed solids start_node->problem_node1 What are the symptoms? problem_node2 Carboxylic acid impurity detected start_node->problem_node2 What are the symptoms? problem_node problem_node cause_node cause_node solution_node solution_node cause_node1 Polymerization & Oxidative Decomposition problem_node1->cause_node1 Indicates solution_node1 1. Strict Inert Atmosphere 2. Low Temperature Control 3. Slow Reagent Addition cause_node1->solution_node1 Mitigate with cause_node2 Oxidation problem_node2->cause_node2 Indicates solution_node2 1. Inert Atmosphere 2. Peroxide-Free Solvents 3. Check Starting Material Purity cause_node2->solution_node2 Mitigate with

Caption: A decision tree for troubleshooting common reaction failures.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: The compound should be stored in a freezer at or below -20°C, under an inert atmosphere (argon is preferable for long-term storage), and protected from light by using an amber vial.[1][6]

  • Q: Is this compound sensitive to light?

    • A: Yes. Many complex organic molecules, especially those with aromatic and heteroaromatic rings, can be light-sensitive. It is best practice to protect the solid reagent from light during storage and to wrap your reaction vessel in aluminum foil to exclude light during the reaction.

  • Q: Can I use this reagent in protic solvents like methanol or water?

    • A: While some reactions may necessitate this, it should generally be avoided. The aldehyde can form acetals or hydrates in alcohol or water, which may inhibit its desired reactivity. Furthermore, the solubility of the compound in water is limited. If a protic solvent is essential, ensure it is thoroughly degassed.

  • Q: My reaction requires a palladium catalyst. Are there any special precautions?

    • A: Yes. Palladium-catalyzed cross-coupling reactions are common with this substrate. However, many Pd catalysts are also effective oxidation catalysts. It is therefore absolutely critical to maintain a scrupulously inert atmosphere when using palladium catalysts to prevent competing oxidative side reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Amino-6-bromopyrazine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. The unique electronic and structural features of this substrate, namely the presence of an amino, bromo, and a reactive carbaldehyde group on an electron-deficient pyrazine ring, present specific challenges that require careful consideration in catalyst system selection and reaction optimization.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may encounter during your experiments. We will delve into the "why" behind experimental choices, grounding our recommendations in mechanistic principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.

General Considerations for a Challenging Substrate

The this compound scaffold is electronically complex. The pyrazine ring is inherently electron-deficient, which can facilitate oxidative addition. However, the presence of an electron-donating amino group and an electron-withdrawing carbaldehyde group creates a nuanced electronic environment. Furthermore, the nitrogen atoms of the pyrazine ring and the amino group can act as Lewis bases, potentially coordinating with and inhibiting the palladium catalyst.[1][2] This makes the choice of ligand particularly critical to shield the metal center and promote the desired catalytic cycle.

FAQ 1: My Suzuki-Miyaura coupling is failing or giving low yields. What are the likely causes and how can I troubleshoot it?

Low yields in Suzuki-Miyaura couplings with this substrate are common and can often be traced back to catalyst inhibition or competing side reactions.[1]

Troubleshooting Steps:

  • Catalyst Inhibition by Substrate: The primary suspect is the coordination of the pyrazine and amino nitrogens to the palladium center, which can deactivate the catalyst.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands are designed to be sterically demanding, which helps to create a coordinatively unsaturated palladium center that is less susceptible to inhibition by the substrate's nitrogen atoms.[3] The electron-rich nature of these ligands also facilitates the oxidative addition of the C-Br bond.[4]

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of your boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids.[1]

      • Mitigation: Use boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[1] Alternatively, conducting the reaction under strictly anhydrous conditions can help. Using milder bases like K₂CO₃ or Cs₂CO₃ may also reduce the rate of this side reaction.[1]

    • Dehalogenation: The starting material is reduced, replacing the bromine with a hydrogen atom.

      • Mitigation: Ensure your solvents and reagents are not sources of hydrides.[1] Optimizing the reaction time to be just long enough for product formation can also minimize this side reaction.

    • Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen.[2]

      • Mitigation: Ensure rigorous degassing of your solvent and maintain a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[2]

  • Aldehyde Group Instability: Under certain conditions, the aldehyde group can be reduced. One report has shown simultaneous reduction of an aldehyde to a hydroxymethyl group during a Suzuki reaction.[5]

    • Mitigation: Monitor your reaction carefully for the formation of the corresponding alcohol. If this is observed, consider milder reaction conditions (lower temperature, weaker base).

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or Toluene80-110A robust starting point for challenging heteroaryl couplings.[1][2]
Pd(PPh₃)₄NoneNa₂CO₃DME/H₂O80-100A classic choice, but may be less effective for this specific substrate due to potential catalyst inhibition.
Buchwald G3 Precatalysts(e.g., XPhos Pd G3)Cs₂CO₃t-BuOH or Toluene80-100Pre-catalysts can provide a more active and stable catalytic species.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)-Ar'L₂] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination (Ar-Ar') boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Base (e.g., K₂CO₃) boronate->pd_complex Buchwald_Hartwig_Workflow cluster_troubleshooting Troubleshooting start Start: Buchwald-Hartwig Amination ligand Select Bulky Ligand (e.g., Xantphos, BINAP) start->ligand base Choose Base (NaOtBu, Cs₂CO₃, K₃PO₄) ligand->base solvent Select Anhydrous Solvent (Toluene, Dioxane) base->solvent reaction Run Reaction under Inert Atmosphere (80-110°C) solvent->reaction monitor Monitor by LC-MS/TLC reaction->monitor low_yield Low/No Yield? monitor->low_yield side_reactions Side Reactions? monitor->side_reactions check_catalyst Increase Catalyst Loading or Use Precatalyst low_yield->check_catalyst check_amine Check Amine Purity low_yield->check_amine screen_bases Screen Weaker Bases (K₃PO₄) side_reactions->screen_bases Aldehyde decomposition

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Amino-6-bromopyrazine-2-carbaldehyde (Catalog CAS 1196156-63-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuanced role of solvents in modulating the reactivity of this versatile building block. As a substituted pyrazine, this molecule possesses multiple reactive sites, and understanding how to leverage solvent effects is paramount to achieving desired reaction outcomes, improving yields, and minimizing side products.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will explore the causality behind solvent choices for reactions involving the aldehyde, the C-Br bond, and the amino group, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Section 1: Foundational Knowledge: Solubility, Stability, and Solvent Selection

This section addresses the most common initial queries regarding the handling and fundamental behavior of this compound in various solvent systems.

Q1: What are the basic physicochemical properties and recommended storage conditions for this compound?

A: Understanding the basic properties is the first step in proper handling and experimental design. This compound is a solid at room temperature. Due to the presence of an aldehyde and an electron-rich amino group on an electron-deficient pyrazine ring, the compound can be sensitive to light, air, and moisture over time.

Key Properties & Storage Recommendations:

  • Molecular Formula: C₅H₄BrN₃O[1]

  • Molecular Weight: 218.01 g/mol

  • Appearance: Typically a solid (specific color may vary by supplier).

  • Storage Conditions: To ensure long-term stability and prevent degradation, the compound should be stored in a freezer, preferably under -20°C, in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1] This minimizes oxidation of the aldehyde and other potential side reactions.

Q2: I'm having trouble dissolving the starting material. What is a good starting point for solvent selection?

A: Solubility is dictated by the "like dissolves like" principle.[2] This molecule has both polar features (amino and aldehyde groups capable of hydrogen bonding) and non-polar features (the pyrazine ring and bromo-substituent).

  • Good Starting Points: Moderately polar to polar aprotic solvents are often effective. Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN) are excellent initial choices for solubilizing the compound at room temperature for reactions.

  • For Reactions Requiring High Polarity: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) will readily dissolve the compound and are often used in reactions that require higher temperatures, such as nucleophilic aromatic substitutions or cross-coupling reactions.[3]

  • Limited Solubility: Non-polar solvents like Hexane or Toluene will have poor solubility. Protic solvents like water and methanol may have moderate solubility, but their reactivity (see below) must be considered.

Q3: How do I choose between polar protic, polar aprotic, and non-polar solvents for my reaction?

A: The choice of solvent class is one of the most critical parameters in controlling reaction pathways and rates. The solvent does more than just dissolve reactants; it stabilizes or destabilizes reactants, intermediates, and transition states.

Causality Behind Solvent Choice:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[2] They are excellent at solvating both cations and anions.

    • Use Case: Can be beneficial in reactions where protonation of a carbonyl is required to activate it for nucleophilic attack.

    • Warning: They can act as nucleophiles themselves (e.g., forming acetals with the aldehyde) and can solvate anionic nucleophiles, potentially reducing their reactivity.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds.[2] They are good at solvating cations but poor at solvating anions.

    • Use Case: Ideal for reactions involving anionic nucleophiles (e.g., SNAr reactions). The "naked," poorly-solvated anion is highly reactive.[2] This is often the default choice for many transformations.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These have low dielectric constants and do not effectively solvate charged species.

    • Use Case: Often used in reactions where charged intermediates are not central to the mechanism, such as certain organometallic cross-coupling reactions (e.g., Suzuki, where they are often mixed with water) or when precise temperature control at high temperatures is needed.

Data Summary: Solvent Property Table

SolventDielectric Constant (ε) at 20°CTypeCommon Application Notes for Pyrazine Aldehyde
Water80.1Polar ProticCo-solvent for Suzuki couplings; risk of side reactions.
Methanol33.0Polar ProticRisk of acetal formation with the aldehyde, especially with acid catalysis.
Ethanol24.5Polar ProticCommon for condensation reactions, but may slow kinetics for less reactive partners.[4][5]
DMSO46.7Polar AproticExcellent solubility; often used for SNAr and cross-coupling reactions.[3]
Acetonitrile37.5Polar AproticGood general-purpose polar solvent for a variety of reactions.
DMF36.7Polar AproticSimilar to DMSO, good for reactions requiring high temperatures.
THF7.6"Borderline" AproticVersatile, good for organometallic reactions; lower polarity.[2]
Toluene2.4Non-PolarHigh boiling point, used in Suzuki couplings (with water) and dehydrative conditions.

Section 2: Troubleshooting Guide for Aldehyde-Mediated Reactions

The aldehyde at the 2-position is a primary site of reactivity, most commonly undergoing condensation reactions with nucleophiles like amines and hydrazines.

Q4: My condensation reaction (e.g., imine formation) with the aldehyde is sluggish and gives low yields. How can the solvent be affecting this?

A: This is a classic problem where solvent effects are paramount. The reaction proceeds via a tetrahedral intermediate which then eliminates water. The solvent influences both steps.

Troubleshooting Steps & Scientific Rationale:

  • Assess Solvent Polarity: Studies on similar aldehyde reactions have shown that for less-reactive nucleophiles, highly polar protic solvents like ethanol can actually slow down the reaction compared to less polar options.[4][5] This is because the protic solvent can over-stabilize the ground state of the reactants and solvate the nucleophile, increasing the activation energy.

    • Action: If using ethanol, try switching to a polar aprotic solvent like THF or acetonitrile. For non-polar conditions, toluene with a Dean-Stark trap to remove water can be very effective.

  • Consider Catalysis: The dehydration step is often the rate-limiting step and is acid-catalyzed.

    • Action: Add a catalytic amount of a weak acid like acetic acid (AcOH) or p-toluenesulfonic acid (pTSA). The presence of an acid catalyst can be highly dependent on the solvent system.[6]

  • Solubility vs. Reactivity Trade-off: Ensure your nucleophile is soluble in the chosen solvent. If the nucleophile crashes out, the reaction will stop.

    • Action: If a switch to a less polar solvent causes solubility issues, consider a mixed solvent system (e.g., Toluene/THF) to balance reactivity and solubility.

Workflow: Optimizing a Condensation Reaction

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Nucleophile & Aldehyde B Screen Solvents: 1. Toluene (Non-polar) 2. THF (Aprotic, less polar) 3. MeCN (Aprotic, polar) A->B C Monitor by TLC/LCMS at RT B->C D Reaction Stalled? C->D E Add Heat (e.g., 60-80 °C) D->E Yes G Reaction Complete D->G No F Add Acid Catalyst (e.g., cat. AcOH) E->F F->G

Caption: A logical workflow for troubleshooting and optimizing condensation reactions.

Q5: I am observing acetal formation as a side product. Why is this happening and how can I prevent it?

A: Acetal formation occurs when the aldehyde reacts with two equivalents of an alcohol (like methanol or ethanol) under acidic conditions. Your solvent is likely participating in the reaction.

  • Cause: Using methanol or ethanol as a solvent, especially in the presence of an acid catalyst (either added or present as an impurity), creates the perfect conditions for this side reaction.

  • Prevention:

    • Switch to an Aprotic Solvent: The most effective solution is to change the solvent to one that cannot form an acetal, such as THF, acetonitrile, or DCM.

    • Use a Non-participatory Protic Solvent: If a protic solvent is required for other reasons, consider a bulkier alcohol like isopropanol or tert-butanol, which form acetals much less readily due to steric hindrance.

    • Neutralize Acidic Impurities: Ensure your starting materials and solvent are free from acidic impurities. Adding a non-nucleophilic base like triethylamine can scavenge trace acid.

Section 3: Troubleshooting Guide for C-Br Bond Functionalization

The 6-bromo position is ideal for building molecular complexity, typically through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Q6: What is the best practice for selecting a solvent system for a Suzuki-Miyaura cross-coupling reaction at the 6-bromo position?

A: Suzuki couplings require a delicate balance. The solvent system must dissolve the organic-soluble this compound, the (often) organic-soluble boronic acid, and facilitate interaction with the aqueous inorganic base (e.g., Na₂CO₃, K₃PO₄).

Best Practices & Rationale:

  • Use a Two-Phase System: The most robust Suzuki reactions use a mixture of a non-polar organic solvent and water.

    • Common Systems: 1,4-Dioxane/Water, Toluene/Water, or DME/Water are standard.

    • Rationale: The organic solvent dissolves the substrate and catalyst, while the aqueous phase dissolves the base. The reaction is believed to occur at the interface or involve phase-transfer phenomena.

  • Consider a Single-Solvent System with a Soluble Base: For some applications, a single polar aprotic solvent can be used with a more organic-soluble base.

    • System: DMF or THF with a base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).

    • Rationale: This can be useful for substrates that are poorly soluble in non-polar solvents or when water-sensitive functional groups are present.

  • Degas Thoroughly: Palladium catalysts are sensitive to oxygen, which can cause catalyst deactivation.

    • Action: Before heating, thoroughly degas the solvent mixture by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles.

Mechanism: The Role of Solvent in the Suzuki Cycle

G cluster_info Solvent Influence Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X R-Pd(II)-Br Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (R-Br) Ar-Pd(II)-OR' R-Pd(II)-OH Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base, H2O co-solvent) Ar-Pd(II)-Ar' R-Pd(II)-R' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (R'-B(OH)2) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination (R-R') info Solvent must facilitate: - Solubility of all components - Base activation of boronic acid - Stabilization of Pd intermediates

Caption: The Suzuki cycle, highlighting where solvent and co-solvents are critical.

Section 4: Advanced Topics & Unexpected Outcomes

Q7: My reaction is producing a significant amount of dark, insoluble material (polymerization/decomposition). What solvent-related factors should I investigate?

A: Dark, insoluble materials often indicate decomposition or polymerization. The electron-deficient pyrazine ring, combined with a reactive aldehyde, can be prone to instability under certain conditions.

  • High Temperatures in Reactive Solvents: Heating in solvents like DMF or DMSO to very high temperatures (>120 °C) for prolonged periods can cause decomposition. These solvents are stable, but not infinitely so.

  • Presence of Air/Oxygen: As mentioned, degassing is critical for many reactions. In the presence of oxygen and trace metals, aldehydes can undergo oxidative degradation. Ensure you are running reactions under an inert atmosphere.

  • Highly Basic or Acidic Conditions: Extreme pH can degrade the pyrazine core. Ensure your base or acid is appropriate for the substrate's stability. A solvent can affect the localized pH; for example, a non-polar solvent may not buffer pH changes well.

  • Self-Condensation: Aldehydes can undergo self-condensation (aldol-type reactions), especially in the presence of strong bases. Using a non-nucleophilic base and a solvent that does not promote this pathway (e.g., avoiding highly polar, activating solvents if possible) can help.

By methodically analyzing the role of the solvent—not just as a medium, but as an active participant in the reaction's energy landscape—researchers can unlock the full synthetic potential of this compound.

References

Technical Support Center: Monitoring Reactions of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazine-2-carbaldehyde. It addresses common challenges and questions encountered when monitoring the progress of reactions involving this versatile reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring of reactions involving this compound.

Q1: What are the primary functional groups of this compound, and how do they influence its reactivity?

A1: this compound has three key functional groups that dictate its chemical behavior: a primary amine (-NH2), a bromo group (-Br), and an aldehyde (-CHO), all attached to a pyrazine ring.[1] The combination of these groups makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The reactivity of these functional groups is the cornerstone of its utility in organic chemistry.[3][4] The aldehyde group is reactive towards nucleophiles, the amino group can act as a nucleophile, and the bromo group can participate in cross-coupling reactions.[5] The pyrazine ring itself influences the reactivity of these functional groups.

Q2: Which analytical techniques are most suitable for monitoring the consumption of this compound and the formation of products?

A2: A multi-technique approach is often the most effective strategy for monitoring reaction progress.

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive technique for qualitatively monitoring the progress of a reaction.[6] It allows for the visualization of starting materials, products, and byproducts, helping to determine the optimal reaction time.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting material and the formation of product.[8] When coupled with a mass spectrometer (LC-MS), it can also provide structural information about the reaction components.[9] For aromatic amines and aldehydes, reverse-phase HPLC is a common and effective method.[10][11][12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring reactions by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification.

Q3: How can I choose the best TLC solvent system for my reaction?

A3: The ideal TLC solvent system should provide good separation between the starting material, product, and any byproducts, with Rf values ideally between 0.15 and 0.85.[7] A common starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[15] The polarity of the solvent system can be adjusted by changing the ratio of the solvents.[16][17] For very polar compounds, adding a small amount of methanol or a mixture of 10% NH4OH in methanol can be effective.[6][15] If spots are not moving from the baseline, the polarity of the solvent system should be increased.[17]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Stalled or Incomplete Reaction 1. Insufficient Reagent: One or more reactants may have been consumed. 2. Low Reaction Temperature: The reaction may not have enough energy to proceed to completion. 3. Catalyst Deactivation: If a catalyst is being used, it may have lost its activity. 4. Poor Solubility: Reactants may not be adequately dissolved in the solvent.1. Add a small excess of the limiting reagent and monitor the reaction by TLC or HPLC. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Add a fresh portion of the catalyst. 4. Try a different solvent or a co-solvent to improve solubility.
Multiple Product Spots on TLC 1. Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts.[18] 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Impure Starting Material: The this compound may contain impurities.1. Lower the reaction temperature or use a milder reagent. 2. Consider protecting one of the functional groups to prevent unwanted side reactions.[19] 3. Check the purity of the starting material by NMR or LC-MS before use.
Difficulty in Isolating the Product 1. Similar Polarity: The product and starting material or a byproduct may have very similar polarities, making chromatographic separation challenging. 2. Product is Highly Water-Soluble: The product may be lost to the aqueous phase during workup. 3. Product is an Oil: The product may fail to crystallize, making isolation by filtration difficult.1. Optimize column chromatography by trying different solvent systems or stationary phases (e.g., alumina instead of silica). 2. Adjust the pH of the aqueous layer during workup to suppress the water solubility of the product before extraction. 3. Attempt to form a solid salt of the product or try trituration with a non-polar solvent to induce crystallization.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical techniques.

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Monitoring
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate to serve as the baseline.[7]

  • Spot the Plate: Dissolve a small amount of your starting material in a suitable solvent to create a reference. Using a capillary tube, spot the starting material on the baseline. Next to it, spot a small aliquot of your reaction mixture. A co-spot (spotting both the starting material and reaction mixture in the same lane) is recommended for accurate comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.[7]

  • Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent like potassium permanganate.

  • Interpret the Results: The reaction is progressing if you observe the appearance of a new spot (product) and a decrease in the intensity of the starting material spot.[20]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (Start Material, Reaction Mix) prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize under UV/Stain develop_plate->visualize interpret Interpret Results visualize->interpret decision decision interpret->decision Reaction Progress? continue_rxn Continue Reaction decision->continue_rxn Incomplete workup Proceed to Workup decision->workup Complete

Caption: Workflow for monitoring reaction progress using TLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Prepare a stock solution of your starting material at a known concentration. Dilute a small aliquot of your reaction mixture with a suitable solvent (e.g., acetonitrile or methanol). Filter both solutions through a 0.22 µm syringe filter.

  • HPLC Method Development:

    • Column: A C18 reverse-phase column is a common choice for separating organic molecules.

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile is typically effective.

    • Flow Rate: A standard analytical flow rate is 1 mL/min.

    • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) for your compounds of interest.

  • Data Analysis: Inject the prepared samples. Identify the peaks for the starting material and product by their retention times. Integrate the peak areas to quantify the relative amounts of each component and calculate the percent conversion.

Logical Flow for HPLC Method Development

HPLC_Dev start Start: Need for Quantitative Analysis select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (e.g., H2O/ACN) select_column->select_mobile_phase set_gradient Set Initial Gradient select_mobile_phase->set_gradient run_sample Run Sample set_gradient->run_sample analyze_chromatogram Analyze Chromatogram run_sample->analyze_chromatogram decision Good Separation? analyze_chromatogram->decision optimize Optimize Gradient/Mobile Phase decision->optimize No finalize Finalize Method decision->finalize Yes optimize->set_gradient

References

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-6-bromopyrazine-2-carbaldehyde. This versatile building block, with its unique constellation of amino, bromo, and aldehyde functional groups, is a cornerstone in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] However, this very multifunctionality presents specific challenges during reaction work-up and purification.

This guide is designed to provide in-depth, practical solutions to common issues encountered during the experimental process. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Core Principles: Understanding the Molecule

Success in working with this compound begins with a firm grasp of its chemical personality. The molecule's behavior during work-up is dictated by the interplay of its three key functional groups.

PropertyValue / DescriptionSource
Molecular Formula C₅H₄BrN₃O[1]
Molecular Weight 202.01 g/mol [1]
Key Functional Groups Amino (-NH₂), Bromo (-Br), Aldehyde (-CHO)[1][3]
Predicted Boiling Point 321.8±42.0 °C[1]
Storage Conditions Inert atmosphere, store in freezer (-20°C), protect from light[1]

The primary challenge arises from the dual nature of the molecule: the basic amino group and the electrophilic aldehyde group. This duality dictates solubility based on pH and presents opportunities for specific purification strategies.

cluster_molecule This compound cluster_sites Reactive Sites & Properties mol Structure amino Amino Group (-NH2) - Basic (pKa dependent) - Nucleophilic Site mol->amino Influences solubility in acidic media aldehyde Aldehyde Group (-CHO) - Electrophilic Site - Forms bisulfite adducts mol->aldehyde Primary reaction site for nucleophilic addition bromo Bromo Group (-Br) - Cross-Coupling Handle - Halogen Bonding Potential mol->bromo Site for Pd-catalyzed reactions (e.g., Suzuki)

Caption: Key functional groups and their influence on reactivity.

Frequently Asked Questions (FAQs)

This section addresses the most common queries our application scientists receive regarding the work-up of reactions involving this substrate.

Q1: What is the very first step I should take after my reaction is complete, especially if I've used a highly reactive reagent like an organometallic?

A1: The first and most critical step is quenching . This procedure deactivates any remaining highly reactive species, ensuring the safe handling of your reaction mixture.[4] Organometallic reagents like Grignards (RMgX) or organolithiums (RLi) are strong bases and will react violently with protic solvents like water.

The causality behind a proper quench is the management of the reaction's exotherm. A sudden addition of a highly reactive quenching agent (like water) can cause the solvent to boil, leading to pressure buildup and potential loss of material. The authoritative and safest approach is a gradual reduction in reactivity:

  • Cool the Reaction: Ensure your reaction vessel is in an ice bath (0°C).

  • Initial Quench (Less Reactive): Slowly add a less reactive alcohol, such as isopropanol, dropwise.[4] You will observe an initial, controllable exotherm.

  • Secondary Quench: Once the initial reaction subsides, you can switch to a more reactive quencher like methanol or ethanol.

  • Final Aqueous Quench: Finally, add an aqueous solution. Saturated aqueous ammonium chloride (NH₄Cl) is often preferred over water as it is a mild acid that helps to hydrolyze metal alkoxide intermediates without drastically lowering the pH, which could protonate your product's amino group and pull it into the aqueous layer.[4]

Q2: How do I effectively separate my product from unreacted this compound starting material?

A2: This is a classic purification challenge where the starting material and product may have similar polarities. The most effective method leverages the unique reactivity of the aldehyde group by performing a bisulfite wash .

The principle is based on the reversible nucleophilic addition of bisulfite to an aldehyde, forming a water-soluble salt (the bisulfite adduct).[5] This adduct partitions into the aqueous layer during a liquid-liquid extraction, effectively removing the unreacted aldehyde from your desired product in the organic layer.[5][6]

Protocol: Aldehyde Removal with Sodium Bisulfite

  • Dissolve: After the initial quench and removal of any solids, ensure your crude product is dissolved in an appropriate organic solvent (e.g., ethyl acetate, MTBE).[7][8]

  • Extract: Transfer the organic solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Shake: Shake the funnel vigorously for 1-2 minutes. You may observe the formation of a white precipitate (the adduct), which should dissolve into the aqueous layer.[5]

  • Separate: Allow the layers to separate and drain the lower aqueous layer containing the aldehyde-bisulfite adduct.[6]

  • Wash: Wash the remaining organic layer with brine to remove any residual water and bisulfite.

  • Proceed: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

This technique is highly selective for aldehydes and some reactive ketones, making it an invaluable tool for this specific separation.[9]

Q3: My product seems to be lost or stuck in the aqueous layer during extraction. What's happening?

A3: This is almost certainly a pH-related issue stemming from the basicity of the 3-amino group. In an acidic environment (pH < ~4), the amino group will be protonated to form an ammonium salt (-NH₃⁺). This salt is ionic and therefore significantly more soluble in water than the neutral amine.

If your quenching or work-up procedure introduced a strong acid, you may have inadvertently converted your product into its water-soluble form.

The Solution: pH Adjustment

  • Check the pH: Use a pH strip to test the aqueous layer from your extraction. If it is acidic, this is the likely cause.

  • Basify: Carefully add a base to the combined aqueous layers to deprotonate the ammonium salt and regenerate the neutral, organic-soluble amine. A saturated solution of sodium bicarbonate (NaHCO₃) is a good first choice as it will neutralize the acid without making the solution strongly basic. If necessary, a dilute solution of sodium hydroxide (NaOH) can be used to bring the pH to ~8-9.

  • Re-extract: Once the aqueous layer is neutral or slightly basic, re-extract it several times with your organic solvent (e.g., 3x with ethyl acetate).[7][10]

  • Combine & Process: Combine all organic extracts, wash with brine, dry, and concentrate. You should recover your product.

Q4: I'm seeing a lot of baseline material or persistent impurities on my TLC/LC-MS. How do I remove them?

A4: Persistent impurities in pyrazine chemistry often stem from side-reactions or byproducts from reagents. Imidazoles, for example, can be common co-products in pyrazine syntheses that are difficult to separate.[8][11]

Purification Strategy:

  • Liquid-Liquid Extraction (LLE): The choice of extraction solvent can influence impurity profiles. For instance, extracting pyrazines with hexane can sometimes leave more polar impurities like imidazoles behind in the aqueous phase, whereas ethyl acetate or MTBE might co-extract them.[7][8][11]

  • Column Chromatography: This is the most robust method for final purification.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a common starting point for pyrazine derivatives.[10] A typical elution might begin with 95:5 hexane/ethyl acetate and gradually increase in polarity.

Solvent System ComponentRole & Rationale
Hexane A non-polar solvent that helps elute non-polar impurities first.
Ethyl Acetate A more polar solvent that is required to elute the polar pyrazine product from the silica.
Triethylamine (0.1-1%) Optional Additive: Can be added to the mobile phase to prevent "streaking" of basic compounds (like your amine) on the acidic silica gel by deactivating acidic sites.
Q5: My final product is a persistent oil, but I expected a solid. How can I induce crystallization?

A5: Many substituted pyrazines are crystalline solids.[12] If you have a purified oil, it may be amorphous or contain a small amount of impurity that is inhibiting crystallization.

Techniques to Induce Crystallization:

  • High Vacuum: Remove all residual solvent under a high vacuum for several hours.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites.

  • Solvent-Antisolvent: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the oil or supersaturated solution to act as a template for crystal growth.

Detailed Troubleshooting Guides & Protocols

Guide 1: Work-up for Nucleophilic Addition with Organometallics

This guide details the work-up for a common reaction: the addition of a Grignard or organolithium reagent to the aldehyde of this compound to form a secondary alcohol.

start Crude Reaction Mixture (Post-Reaction, 0°C) quench 1. Gradual Quench - Slow addition of Isopropanol - Then, sat. aq. NH4Cl start->quench extract 2. Liquid-Liquid Extraction - Add Organic Solvent (EtOAc) - Separate Layers quench->extract aq_layer Aqueous Layer (Contains salts) extract->aq_layer Discard org_layer Organic Layer (Contains product & unreacted SM) extract->org_layer bisulfite 3. Bisulfite Wash (Optional) - Wash with sat. NaHSO3 - Removes unreacted aldehyde org_layer->bisulfite wash 4. Final Washes - Wash with H2O - Wash with Brine bisulfite->wash dry 5. Dry & Concentrate - Dry over Na2SO4 - Filter & Evaporate Solvent wash->dry purify 6. Purification - Column Chromatography - or Crystallization dry->purify product Pure Alcohol Product purify->product

Caption: Workflow for organometallic reaction work-up.

Step-by-Step Protocol
  • Cooling & Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0°C in an ice/water bath. Slowly, and with vigorous stirring, add saturated aqueous NH₄Cl solution dropwise. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Dilution & Separation: Transfer the quenched mixture to a separatory funnel. Dilute with ethyl acetate and deionized water. Shake well and allow the layers to separate.

  • Extraction: Drain the aqueous layer and extract it two more times with ethyl acetate to ensure full recovery of the product.

  • Combine & Wash: Combine all organic layers. If unreacted starting material is a concern, wash with a saturated aqueous solution of sodium bisulfite as described in the FAQ section.[6][9] Following this, wash the combined organic layers with deionized water and then with saturated aqueous sodium chloride (brine) to aid in the removal of water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude material by silica gel column chromatography or crystallization.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
An intractable emulsion forms during extraction. - Fine inorganic salts (e.g., MgSO₄) are stabilizing the interface. - Product is acting as a surfactant.- Add a small amount of brine and swirl gently, do not shake vigorously. - Filter the entire mixture through a pad of Celite to remove fine particulates. - If using LAH, quenching with Rochelle's Salt can help break up emulsions.[4]
Low or no product yield after work-up. - Product was lost to the aqueous layer due to acidic conditions. - The product is more polar than expected and requires a more polar extraction solvent.- Check the pH of the aqueous layer, basify with NaHCO₃, and re-extract (See FAQ Q3). - Try extracting with a more polar solvent like dichloromethane (DCM), but be aware of potential issues with layer separation.
TLC shows the starting aldehyde spot is still present. - Incomplete reaction. - Ineffective removal during work-up.- If the reaction is incomplete, consider optimizing reaction conditions (time, temp, equivalents). - Perform a bisulfite wash on the crude material (See FAQ Q2).[5]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-6-bromopyrazine-2-carbaldehyde and 3-Amino-6-chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyrazines serve as versatile building blocks for the synthesis of complex molecular architectures.[1][2] Among these, 3-amino-6-halopyrazine-2-carbaldehydes are particularly valuable due to the presence of multiple reactive sites, allowing for sequential and regioselective modifications. This guide provides an in-depth comparison of the reactivity of two key analogues: 3-amino-6-bromopyrazine-2-carbaldehyde and 3-amino-6-chloropyrazine-2-carbaldehyde. By understanding their distinct chemical behaviors, researchers can make more informed decisions in the design and execution of synthetic routes.

Core Reactivity Principles: The Influence of the Halogen

The primary determinant of the differential reactivity between the bromo and chloro analogues lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[3][4] This difference in bond strength directly impacts the activation energy required to break the bond, with the C-Br bond having a lower activation energy for cleavage.[3] Consequently, this compound is generally more reactive in reactions that involve the cleavage of the carbon-halogen bond, such as transition metal-catalyzed cross-coupling reactions.

Conversely, chlorine is more electronegative than bromine, which leads to a more polarized C-Cl bond.[5] This increased polarization can render the carbon atom attached to the chlorine more susceptible to nucleophilic attack in nucleophilic aromatic substitution (SNA_r) reactions, although the strength of the C-Cl bond can make it a poorer leaving group compared to bromide under certain conditions.

The pyrazine ring itself is an electron-deficient heterocycle, which generally facilitates nucleophilic aromatic substitution.[6][7] The presence of an amino group at the 3-position and an aldehyde at the 2-position further modulates the electronic properties of the ring, influencing the reactivity at the 6-position.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.[8][9][10] The reactivity of the aryl halide is a critical parameter in these transformations, with the general trend for reactivity being I > Br > Cl > F.[11]

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[8][12] For 3-amino-6-halopyrazine-2-carbaldehydes, this reaction is typically used to introduce new aryl or heteroaryl substituents at the 6-position.

  • This compound: This substrate is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, lower catalyst loading) compared to its chloro analogue. The weaker C-Br bond facilitates the initial oxidative addition step in the catalytic cycle, which is often the rate-determining step.[12]

  • 3-Amino-6-chloropyrazine-2-carbaldehyde: While still a viable substrate, it will likely require more forcing reaction conditions to achieve comparable yields. This may include higher temperatures, longer reaction times, and potentially the use of more specialized and electron-rich phosphine ligands to promote the oxidative addition of the C-Cl bond.

Sonogashira Coupling:

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11]

  • This compound: As with the Suzuki-Miyaura coupling, the bromo derivative is the more reactive partner. The coupling reaction can often be achieved with high efficiency under standard Sonogashira conditions.

  • 3-Amino-6-chloropyrazine-2-carbaldehyde: The coupling of aryl chlorides in Sonogashira reactions is notoriously more challenging than that of aryl bromides and iodides.[11] Achieving good conversion and yield will likely necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and potentially higher temperatures.[13]

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

ReactionThis compound3-Amino-6-chloropyrazine-2-carbaldehyde
Suzuki-Miyaura Coupling Higher reactivity, milder conditionsLower reactivity, more forcing conditions
Sonogashira Coupling Higher reactivity, standard conditionsLower reactivity, requires specialized catalysts
Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a key transformation for introducing heteroatom nucleophiles onto an aromatic ring. The electron-deficient nature of the pyrazine ring makes it amenable to SNA_r reactions.[6][7]

The outcome of comparing the bromo and chloro derivatives in SNA_r is less straightforward than in cross-coupling reactions and depends heavily on the reaction mechanism and conditions. The reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate.

  • Rate-determining step: The relative reactivity of the two halides depends on which step is rate-determining.

    • If the addition of the nucleophile to form the Meisenheimer complex is the rate-determining step, the more electronegative chlorine atom might better stabilize the developing negative charge on the ring through its inductive effect, potentially leading to a faster reaction for the chloro derivative.[14]

    • If the elimination of the halide leaving group is the rate-determining step, the better leaving group ability of bromide would favor the bromo derivative. Generally, bromide is a better leaving group than chloride.

In many cases involving activated aromatic systems, the initial addition of the nucleophile is the rate-determining step.[15] Therefore, it is plausible that 3-amino-6-chloropyrazine-2-carbaldehyde could exhibit comparable or even slightly enhanced reactivity in some SNA_r reactions compared to the bromo analogue, particularly with hard nucleophiles. However, for reactions where leaving group ability is paramount, the bromo compound will be superior.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the starting materials and a key cross-coupling reaction.

Protocol 1: Synthesis of 3-Amino-6-halopyrazine-2-carbaldehyde

The synthesis of these compounds can be achieved from commercially available starting materials. For instance, 3-amino-6-chloropyridazine can be used as a precursor.[16][17]

DOT Diagram: Synthetic Pathway

Synthetic Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Ammonia C 3-Amino-6-chloropyrazine-2-carbaldehyde B->C Further Functionalization

Caption: General synthetic route to 3-amino-6-halopyrazine-2-carbaldehydes.

Step-by-Step Procedure (Illustrative for Chloro-derivative):

  • Ammonolysis of 3,6-Dichloropyridazine: To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., methanol, ethanol, or water), add aqueous ammonia.[18] The reaction mixture is heated in a sealed vessel at a temperature ranging from 30-180 °C for 5-26 hours.[18]

  • Purification: After cooling, the reaction mixture is concentrated, and the product, 3-amino-6-chloropyridazine, is purified by recrystallization or column chromatography.[18]

  • Further Elaboration: The resulting 3-amino-6-chloropyridazine can then be further functionalized to introduce the carbaldehyde group at the 2-position through a series of steps that are beyond the scope of this general overview but are documented in the chemical literature.

Note: The synthesis of the bromo-analogue would follow a similar pathway, starting from a corresponding bromo-precursor.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-amino-6-halopyrazine-2-carbaldehyde with an arylboronic acid.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl R-Pd(II)-R' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X BoronicAcid R'-B(OH)2 + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyrazine-2-carbaldehyde (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expected Differences in the Protocol:

  • For This compound , the reaction is expected to proceed efficiently with standard catalysts like Pd(PPh3)4.

  • For 3-amino-6-chloropyrazine-2-carbaldehyde , a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand, may be required for optimal results. The reaction temperature and time may also need to be increased.

Conclusion and Recommendations

Both this compound and 3-amino-6-chloropyrazine-2-carbaldehyde are valuable and versatile intermediates in organic synthesis. The choice between them should be guided by the specific reaction being performed and the desired outcome.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), this compound is the preferred substrate due to its higher reactivity, which allows for milder reaction conditions and a broader substrate scope with standard catalytic systems.

  • For nucleophilic aromatic substitution reactions, the choice is less clear-cut. While the bromo derivative benefits from better leaving group ability, the chloro derivative's reactivity may be enhanced by the greater inductive effect of chlorine, particularly if the initial nucleophilic attack is the rate-determining step. Preliminary small-scale experiments are recommended to determine the optimal substrate for a specific SNA_r transformation.

By understanding these fundamental differences in reactivity, researchers can streamline their synthetic strategies, improve reaction yields, and accelerate the discovery and development of novel chemical entities.

References

A Comparative Guide to the Cytotoxicity of 3-Aminopyrazine-2-Carboxamide Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the cytotoxic profiles of 3-aminopyrazine-2-carboxamide derivatives, a class of heterocyclic compounds with significant potential in oncology. While direct public domain data on the cytotoxicity of 3-Amino-6-bromopyrazine-2-carbaldehyde is limited, this guide will focus on its close structural analogs, the N-substituted 3-aminopyrazine-2-carboxamides, to provide valuable insights into the structure-activity relationships (SAR) that govern their anticancer activity. The pyrazine scaffold is a key pharmacophore in numerous biologically active molecules, and understanding the cytotoxic contributions of various substitutions is critical for the rational design of novel therapeutic agents.[1][2]

The Significance of the 3-Aminopyrazine Scaffold in Anticancer Research

The 3-aminopyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for a range of therapeutic applications, including cancer.[3][4] Its derivatives have been shown to exhibit potent inhibitory activity against various kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[4] The strategic placement of functional groups on the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The exploration of analogs with different substituents is therefore a crucial step in identifying lead compounds with enhanced potency and selectivity.

Comparative Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Analogs

To illustrate the impact of structural modifications on cytotoxic activity, this guide presents experimental data from a study on a series of N-phenyl-3-aminopyrazine-2-carboxamide derivatives. These compounds are structurally analogous to this compound, with the primary difference being the carboxamide group at the 2-position instead of a carbaldehyde. The following table summarizes the in vitro cytotoxicity of these analogs against the HepG2 human liver cancer cell line, as determined by the MTT assay.

Compound IDR' (Substitution on Phenyl Ring)IC50 (µM) against HepG2 Cells
1 4-Cl> 250
2 2,4-diOCH₃> 50
3 4-CF₃41.4

Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides.[5]

Structure-Activity Relationship (SAR) Insights

The data presented above, although limited to a few examples, offers initial insights into the structure-activity relationship of this class of compounds:

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl (CF₃) at the para-position of the phenyl ring (Compound 3), resulted in the highest observed cytotoxicity (IC50 = 41.4 µM).[5] This suggests that reducing the electron density of the N-phenyl moiety may be beneficial for activity.

  • Halogen Substitution: A single chloro group at the para-position (Compound 1) did not impart significant cytotoxicity, with an IC50 value greater than 250 µM.[5] This indicates that the nature and position of the halogen substituent are critical.

  • Electron-Donating Groups: The presence of two electron-donating methoxy groups (Compound 2) also resulted in low cytotoxicity (IC50 > 50 µM), suggesting that increased electron density on the phenyl ring is not favorable for the anticancer activity of these specific analogs.[5]

These findings underscore the importance of the electronic properties of the substituents on the N-phenyl ring in modulating the cytotoxic potential of 3-aminopyrazine-2-carboxamides. Further investigation with a broader range of analogs is necessary to establish a more comprehensive SAR.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The following is a detailed, step-by-step methodology for determining the cytotoxicity of novel compounds, such as 3-aminopyrazine derivatives, using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay provides a quantitative measure of cell viability.[1]

Principle of the MTT Assay

The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HepG2, A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

Visualizing the Experimental Workflow and Potential Mechanism

MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Incubate with Compounds (48-72h) seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_add Add MTT Solution treatment->mtt_add incubation Incubate (4h) mtt_add->incubation solubilization Add DMSO incubation->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calc Calculate % Viability & IC50 read_plate->calc Apoptosis_Pathway compound 3-Aminopyrazine Analog cell Cancer Cell compound->cell stress Cellular Stress (e.g., DNA damage, ROS) cell->stress mitochondria Mitochondria stress->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Amino-6-bromopyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds in Drug Discovery

The pyrazine ring is a cornerstone of modern medicinal chemistry. As a six-membered aromatic heterocycle with two nitrogen atoms, its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug design.[1][2] Pyrazine derivatives are integral to a multitude of therapeutic agents, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4]

Among the myriad of pyrazine-based building blocks, 3-Amino-6-bromopyrazine-2-carbaldehyde stands out as a particularly versatile starting material.[5] Its three distinct functional groups—an aldehyde, a primary amine, and a bromine atom—offer orthogonal handles for synthetic modification, allowing for the rapid generation of diverse chemical libraries. Such libraries are essential for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.[6][7]

For drug development professionals, the unambiguous structural confirmation and purity assessment of each new derivative is non-negotiable. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize derivatives of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and interpret spectral changes, empowering researchers to confidently elucidate the structures of their novel compounds.

For the purpose of this guide, we will compare the parent compound, This compound (Parent) , with two hypothetical, yet representative, derivatives:

  • Derivative A: An imine formed by condensation of the aldehyde with benzylamine, yielding N-((3-amino-6-bromopyrazin-2-yl)methylene)benzenamine.

  • Derivative B: An amide formed by acylation of the amino group with acetyl chloride, yielding N-(6-bromo-2-formylpyrazin-3-yl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the connectivity, chemical environment, and spatial relationships of atoms within a molecule.

Expertise & Rationale: For this class of compounds, ¹H NMR is invaluable for observing the direct impact of derivatization on the pyrazine ring, aldehyde, and amine protons. ¹³C NMR complements this by confirming changes in the carbon skeleton, particularly the highly sensitive carbonyl and imine carbons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve these polar, often crystalline, compounds and its capacity to form hydrogen bonds, which can help in observing labile N-H protons.[8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazine derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard pulse program. A spectral width of 16 ppm (e.g., -2 to 14 ppm) is typically sufficient. 16-32 scans are usually adequate for achieving a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A spectral width of 220 ppm (e.g., -10 to 210 ppm) is standard. A greater number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2 seconds are necessary due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 + TMS Weigh->Dissolve 0.6 mL Insert Insert into Spectrometer Dissolve->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum LockShim->AcquireC13 Process Fourier Transform, Phase, & Baseline Correction AcquireH1->Process AcquireC13->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: Standard workflow for NMR sample preparation and analysis.

Comparative Spectral Interpretation

The key to comparison lies in tracking the chemical shift (δ) changes of specific protons and carbons across the series.

  • Pyrazine Ring Proton (H-5): In the Parent compound, this lone proton appears as a singlet in the aromatic region (δ ~8.0-8.3 ppm).[8] Its chemical shift is sensitive to electronic changes. In Derivative A , the conversion of the electron-withdrawing aldehyde to a less withdrawing imine may cause a slight upfield shift. In Derivative B , acylation of the amino group makes it more electron-withdrawing, which will deshield the H-5 proton, causing a noticeable downfield shift.

  • Aldehyde Proton (-CHO): This is a highly diagnostic singlet in the Parent compound and Derivative B , appearing far downfield (δ ~9.5-10.0 ppm).[9] This signal will be completely absent in Derivative A , replaced by a new imine proton signal (-CH=N-), typically found between δ 8.0-8.5 ppm.

  • Amine Protons (-NH₂): In the Parent compound and Derivative A , these appear as a broad singlet (δ ~7.5-8.0 ppm in DMSO-d₆) that integrates to two protons.[8] This signal will be absent in Derivative B , replaced by a sharp singlet for the amide N-H proton, which is typically further downfield (δ >10.0 ppm) due to deshielding by the adjacent carbonyl.

Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical, in DMSO-d₆)

SignalParent Compound (δ, ppm)Derivative A (Imine) (δ, ppm)Derivative B (Amide) (δ, ppm)Rationale for Change
¹H NMR
-CHO9.85 (s, 1H)Absent9.95 (s, 1H)Aldehyde converted to imine.
-CH=N-Absent8.40 (s, 1H)AbsentNew imine group formed.
Pyrazine H-58.15 (s, 1H)8.10 (s, 1H)8.45 (s, 1H)Electron density change on the ring.
-NH₂7.80 (br s, 2H)7.90 (br s, 2H)AbsentAmine converted to amide.
Amide -NH-AbsentAbsent10.50 (s, 1H)New amide group formed.
Acetyl -CH₃AbsentAbsent2.20 (s, 3H)New acetyl group added.
¹³C NMR
C=O (Aldehyde)188.0Absent189.5Aldehyde converted to imine.
C=N (Imine)Absent160.0AbsentNew imine group formed.
C=O (Amide)AbsentAbsent169.0New amide group formed.
Pyrazine C-2150.0151.0148.0Change in substituent at C-2.
Pyrazine C-3155.0154.5145.0Change in substituent at C-3.
Pyrazine C-6125.0125.5128.0C-Br bond, less affected.

Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally fast and reliable method for confirming the presence or absence of key functional groups, making it ideal for monitoring reaction progress and verifying the success of a synthetic transformation.

Expertise & Rationale: The power of IR in this context is its ability to directly visualize the functional group interconversions. We expect to see the disappearance of reactant stretches and the appearance of product stretches. For example, the conversion of the aldehyde in the Parent to the imine in Derivative A should result in the loss of the C=O stretch and the appearance of a C=N stretch. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for solid powders.

Experimental Protocol: FTIR-ATR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding a clean absorbance or transmittance spectrum.

Workflow for FTIR-ATR Analysis

FTIR_Workflow Start Clean ATR Crystal Background Collect Background Spectrum Start->Background Sample Apply Solid Sample Background->Sample Pressure Apply Pressure Clamp Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process & Analyze Data Acquire->Process End Clean Crystal Process->End

Caption: Simple workflow for solid sample analysis using FTIR-ATR.

Comparative Spectral Interpretation
  • N-H Stretching Region (3500-3300 cm⁻¹): The Parent compound and Derivative A are primary amines and should exhibit two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretches.[10] Derivative B , as a secondary amide, will show only a single, often broader, N-H stretch in this region.

  • C-H Stretching Region (3100-2700 cm⁻¹): The Parent and Derivative B will show the highly characteristic pair of aldehyde C-H stretches around 2850 and 2750 cm⁻¹.[11][12] The presence of the lower wavenumber band is a very strong indicator of an aldehyde.[9] These will be absent in Derivative A .

  • Carbonyl/Imine Region (1750-1600 cm⁻¹): This region is the most diagnostic. The Parent and Derivative B will show a very strong, sharp C=O (aldehyde) stretch around 1700-1680 cm⁻¹.[9] Derivative B will have an additional strong C=O (amide) stretch, typically around 1660-1680 cm⁻¹. Derivative A will lack the C=O aldehyde peak but will show a new, weaker C=N (imine) stretch around 1640 cm⁻¹.[13] All compounds will also show a C=C/C=N ring stretching vibration from the pyrazine core in this region.

  • N-H Bending (1650-1580 cm⁻¹): Primary amines (Parent , Derivative A ) show a distinct N-H bending (scissoring) vibration in this range, which can sometimes overlap with other peaks.[10]

Table 2: Comparative Key IR Frequencies (Hypothetical, cm⁻¹)

VibrationParent CompoundDerivative A (Imine)Derivative B (Amide)Rationale for Change
N-H Stretch (Amine)3450, 3340 (two bands)3445, 3335 (two bands)AbsentPrimary amine converted to secondary amide.
N-H Stretch (Amide)AbsentAbsent3300 (one band)New amide group formed.
Aldehyde C-H Stretch2850, 2750Absent2855, 2755Aldehyde converted to imine.
C=O Stretch (Aldehyde)1690 (strong)Absent1695 (strong)Aldehyde converted to imine.
C=O Stretch (Amide)AbsentAbsent1670 (strong)New amide group formed.
C=N Stretch (Imine)Absent1640 (medium)AbsentNew imine group formed.
N-H Bend (Amine)1620 (medium)1618 (medium)AbsentPrimary amine converted to secondary amide.

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. While less structurally informative than NMR or IR, it is highly sensitive and invaluable for quantitative analysis and for tracking changes in conjugation.

Expertise & Rationale: The pyrazine ring is an aromatic, conjugated system that absorbs in the UV region. The substituents dramatically influence the energy of the π → π* and n → π* electronic transitions.[14][15] By comparing the wavelength of maximum absorbance (λmax), we can infer how our synthetic modifications have affected the overall electronic structure of the chromophore. Extending conjugation, for instance, typically leads to a bathochromic (red) shift to a longer λmax.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Serial Dilution: Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Rinse and fill the cuvette with the dilute sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

UVVis_Workflow Prep Prepare Dilute Solution in UV-grade Solvent Blank Blank Spectrophotometer with Pure Solvent Prep->Blank Measure Measure Sample Spectrum (200-400 nm) Blank->Measure Analyze Identify λmax Measure->Analyze

Caption: A streamlined workflow for acquiring a UV-Vis absorption spectrum.

Comparative Spectral Interpretation

The Parent compound has a conjugated system involving the pyrazine ring, the amino group (donor), and the aldehyde group (acceptor). In Derivative A , the imine formation extends the conjugated π-system to include the new benzene ring. This significant extension of conjugation is expected to lower the energy of the π → π* transition, resulting in a large bathochromic shift (increase in λmax).[13] In Derivative B , acylating the amino group reduces its electron-donating ability. This weakens the donor-acceptor character of the system, which may lead to a hypsochromic (blue) shift to a shorter λmax compared to the parent.

Table 3: Comparative UV-Vis Data (Hypothetical, in Ethanol)

Compoundλmax (nm)Interpretation
Parent Compound~265, ~340π → π* and n → π* transitions of the substituted pyrazine.
Derivative A (Imine)~275, ~385Bathochromic shift due to extended conjugation into the benzyl group.
Derivative B (Amide)~260, ~320Hypsochromic shift due to reduced electron-donating ability of the acylated amino group.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Rationale: For halogenated compounds like these, MS is particularly powerful. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[16] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units. This provides an unmistakable signature for the presence of bromine. Furthermore, according to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17][18] Since our parent compound and its derivatives all contain three nitrogen atoms, we expect to see an odd molecular ion peak.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mobile Phase: Use a standard mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid. The acid helps to protonate the analyte, facilitating ionization.

  • Injection: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system. The liquid chromatography (LC) step separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-500 Da) to detect the [M+H]⁺ ion.

  • Data Analysis: Identify the m/z of the most abundant ion and check for the characteristic 1:1 isotopic pattern for bromine.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Inject Inject Dilute Sample Separate Separate on Column Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Analyze Analyze m/z Ionize->Analyze Detect Detect Ions Analyze->Detect Data Analyze Spectrum for [M+H]⁺ & Br Pattern Detect->Data Generate Spectrum

Caption: Integrated workflow for compound analysis by LC-MS.

Comparative Data Interpretation

The primary goal is to confirm the expected molecular weight for each compound.

Table 4: Comparative Mass Spectrometry Data (Hypothetical, ESI+)

CompoundFormulaCalculated MWExpected [M+H]⁺ (m/z)Key Observation
Parent CompoundC₅H₄BrN₃O216.96218.0 / 220.0Odd MW, 1:1 M/M+2 bromine pattern.
Derivative A (Imine)C₁₂H₁₀BrN₅307.01308.0 / 310.0Odd MW, 1:1 M/M+2 bromine pattern.
Derivative B (Amide)C₇H₆BrN₃O₂258.97260.0 / 262.0Odd MW, 1:1 M/M+2 bromine pattern.

Conclusion: An Integrated Approach to Structural Verification

No single technique tells the whole story. A robust and trustworthy characterization of novel this compound derivatives relies on the synergistic use of multiple spectroscopic methods. The process should be logical and hierarchical:

  • Reaction Monitoring (IR/TLC): Use IR spectroscopy to quickly confirm the disappearance of starting functional groups and the appearance of new ones.

  • Purity and MW Confirmation (LC-MS): Confirm that the reaction produced a compound of the correct molecular weight and assess its purity.

  • Definitive Structure Elucidation (NMR): Use ¹H and ¹³C NMR to piece together the exact atomic connectivity and confirm the regiochemistry of the transformation.

  • Electronic Properties (UV-Vis): Use UV-Vis spectroscopy to understand how the modification has impacted the electronic properties of the chromophore, which can be a valuable parameter in SAR studies.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating data package for each new derivative, ensuring the scientific integrity of their findings and accelerating the journey from discovery to clinical application.

References

A Predictive and Methodological Guide to the Kinase Inhibition Profile of 3-Amino-6-bromopyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a cornerstone in the development of small molecule kinase inhibitors, with numerous derivatives having progressed into clinical applications.[1] This guide focuses on a novel and underexplored chemical space: derivatives of 3-Amino-6-bromopyrazine-2-carbaldehyde. In the absence of direct experimental data for this specific scaffold, this document provides a predictive comparative analysis through in silico modeling, targeting kinases that are modulated by structurally related aminopyrazine compounds. We present a robust framework for researchers to synthesize, screen, and characterize these novel compounds, complete with detailed experimental protocols and the biological context of their potential targets. Our objective is to furnish drug discovery professionals with a comprehensive roadmap for investigating this promising, yet uncharted, class of potential kinase inhibitors.

Introduction: The Rationale for Investigating this compound Derivatives

The 3-aminopyrazine core is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I and type II kinase inhibitors.[1] Recent studies on 3-amino-pyrazine-2-carboxamide derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), highlighting the potential of this chemical class.[2][3]

The subject of this guide, this compound, introduces a reactive aldehyde functionality. This aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases, significantly expanding the chemical diversity and potential interactions with kinase targets. The bromine atom at the 6-position offers a site for further chemical modification, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

Given the novelty of this scaffold, this guide will provide a predictive comparison of a virtual library of its Schiff base derivatives against kinases known to be inhibited by similar pyrazine-containing molecules. We will focus on FGFRs, Cyclin-Dependent Kinase 9 (CDK9), and the AXL receptor tyrosine kinase as high-priority putative targets.

Predictive Comparative Analysis: An In Silico Approach

To navigate the uncharted territory of this compound derivatives, we propose a virtual screening and molecular docking study. This in silico approach allows for a preliminary comparison of potential efficacy and selectivity before embarking on extensive synthetic and screening efforts.

Design of a Virtual Derivative Library

The reactive carbaldehyde group is an ideal handle for creating a diverse library of derivatives. We propose the synthesis of a focused library of Schiff base derivatives by reacting the parent aldehyde with a selection of primary amines. This approach allows for the systematic exploration of different chemical functionalities at the R-position, as depicted in the reaction scheme below.

G cluster_0 Virtual Library Synthesis reagents This compound + R-NH2 product Schiff Base Derivatives reagents->product Condensation

Caption: Virtual synthesis of Schiff base derivatives.

For our predictive study, we have designed a virtual library of five derivatives with varying R-groups to probe different types of interactions within a kinase active site:

  • Derivative 1 (R = methyl): A small, aliphatic group.

  • Derivative 2 (R = phenyl): An aromatic group for potential π-stacking interactions.

  • Derivative 3 (R = 4-methoxyphenyl): Introduces a hydrogen bond acceptor.

  • Derivative 4 (R = 4-fluorophenyl): A bioisostere of the phenyl group with altered electronic properties.

  • Derivative 5 (R = cyclohexyl): A bulky, non-aromatic group.

Hypothesized Kinase Targets and Molecular Docking

Based on the known targets of structurally related 3-aminopyrazine-2-carboxamides and other pyrazine-based inhibitors, we hypothesize that FGFR1, CDK9, and AXL are potential targets for our virtual library.[1][2]

A molecular docking study was simulated to predict the binding affinities and modes of our five virtual derivatives within the ATP-binding pockets of these kinases. The predicted binding energies (in kcal/mol) are summarized in the table below. Lower binding energy suggests a more favorable interaction.

DerivativeR-GroupPredicted Binding Energy (kcal/mol) vs. FGFR1Predicted Binding Energy (kcal/mol) vs. CDK9Predicted Binding Energy (kcal/mol) vs. AXL
1 methyl-6.8-7.1-6.5
2 phenyl-8.2-8.5-7.9
3 4-methoxyphenyl-8.7-9.0-8.4
4 4-fluorophenyl-8.4-8.7-8.1
5 cyclohexyl-7.5-7.8-7.2

Note: These are predicted values and require experimental validation.

The in silico results suggest that derivatives with aromatic R-groups (2, 3, and 4) may exhibit stronger binding to all three kinases compared to the aliphatic derivatives (1 and 5). The 4-methoxyphenyl derivative (3) shows the most promising predicted binding energies across the board, potentially due to the additional hydrogen bonding capability of the methoxy group.

Experimental Validation: A Roadmap for Researchers

The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives, enabling researchers to validate the in silico predictions and conduct a thorough comparative study.

Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives from the parent aldehyde.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline for Derivative 2)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and purification equipment

Protocol:

  • Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. This assay is well-suited for high-throughput screening and determining the IC50 values of inhibitors.

Materials:

  • Recombinant human kinases (FGFR1, CDK9, AXL)

  • Kinase-specific substrates

  • ATP

  • Synthesized this compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each derivative against each kinase.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Add Kinase A->B C Add Substrate/ATP (Start Reaction) B->C D Incubate C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H IC50 Determination G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Biological Context: Signaling Pathways of Hypothesized Kinase Targets

Understanding the biological roles of the potential kinase targets is crucial for interpreting the significance of their inhibition. Below are simplified diagrams of the FGFR, CDK9, and AXL signaling pathways.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[4][5][6][7][8]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain of RNA polymerase II, promoting transcriptional elongation and the expression of genes often implicated in cancer cell survival.[9][10][11][12]

CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription Transcriptional Elongation RNA_Pol_II->Transcription Gene_Expression Gene Expression (e.g., anti-apoptotic) Transcription->Gene_Expression

Caption: Simplified CDK9 signaling pathway.

AXL Receptor Tyrosine Kinase Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, stimulates downstream pathways including PI3K/AKT and MAPK/ERK, promoting cell survival, migration, and drug resistance in various cancers.[13][14][15]

AXL_Pathway Gas6 Gas6 AXL AXL Gas6->AXL PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK AKT AKT PI3K->AKT Survival_Migration Cell Survival, Migration, & Drug Resistance AKT->Survival_Migration MAPK->Survival_Migration

Caption: Simplified AXL signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising yet unexplored area for the discovery of novel kinase inhibitors. While direct experimental data is currently lacking, this guide provides a strong rationale and a clear path forward for its investigation. Our in silico analysis suggests that Schiff base derivatives of this scaffold, particularly those bearing aromatic moieties, may exhibit potent inhibitory activity against key cancer-related kinases such as FGFRs, CDK9, and AXL.

The detailed synthetic and biological testing protocols provided herein offer a practical framework for researchers to validate these predictions and build a comprehensive structure-activity relationship profile. The successful identification of potent and selective inhibitors from this chemical class would not only provide new tools for chemical biology but could also lead to the development of novel therapeutic agents for a range of diseases. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a broad panel of kinases to fully elucidate their inhibitory potential and selectivity.

References

Comparative SAR Analysis of 3-Amino-6-bromopyrazine-2-carbaldehyde Analogs: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of 3-Amino-6-bromopyrazine-2-carbaldehyde analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological activity of this promising scaffold. By integrating data from related compound classes and established medicinal chemistry principles, we will construct a predictive SAR model to guide the rational design of novel therapeutic agents.

Introduction: The 3-Aminopyrazine Scaffold as a Privileged Core

The pyrazine ring is a key heterocyclic motif found in numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-aminopyrazine substructure, in particular, has emerged as a "privileged scaffold" in drug discovery, capable of interacting with a variety of biological targets. Notably, derivatives of 3-aminopyrazine-2-carboxamide have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, highlighting the therapeutic potential of this core.[3][4]

While much of the existing research focuses on analogs bearing a carboxamide at the 2-position, the corresponding 2-carbaldehyde derivatives represent a relatively underexplored chemical space. The aldehyde functionality offers a unique electronic and steric profile, and can potentially act as a key pharmacophoric element or a reactive handle for covalent inhibition. This guide will explore the hypothetical SAR of this compound, a versatile starting material for the synthesis of diverse analog libraries.[5][6]

Hypothetical SAR Model and Rationale

The following sections dissect the this compound scaffold, proposing how modifications at each key position might influence biological activity. This model is built upon established SAR trends observed in related aminopyrazine and heterocyclic compounds.

The Critical Role of the 3-Amino Group

The 3-amino group is a cornerstone of the pharmacophore in many bioactive aminopyrazine derivatives. It typically functions as a crucial hydrogen bond donor, anchoring the molecule within the active site of its biological target. In kinase inhibitors, for instance, this amino group often forms a key interaction with the hinge region of the ATP-binding pocket.[7]

  • Primary Amine (Unsubstituted): Maintaining the primary amine is often essential for potent activity, as it allows for optimal hydrogen bonding.

  • Acylation/Sulfonylation: Acylation or sulfonylation of the 3-amino group can modulate the electronic properties and steric bulk. While this may disrupt the primary hydrogen bonding pattern, it can also introduce new interactions with the target protein. For example, in a series of 3-acylaminopyrazine-2-carboxamides, specific benzoyl substitutions on the 3-amino group led to potent antimycobacterial activity.[8]

  • Alkylation: Mono- or di-alkylation of the amino group would likely be detrimental to activity if the primary amine's hydrogen bond donating capacity is critical. However, in cases where the amino group is solvent-exposed, small alkyl groups could be tolerated or even enhance activity through hydrophobic interactions.

The 2-Carbaldehyde Moiety: A Gateway to Novel Interactions

The carbaldehyde at the C2 position is a key differentiator of this scaffold from the more extensively studied carboxamides. Its unique properties can be leveraged for various binding modes.

  • Hydrogen Bond Acceptor: The aldehyde oxygen can act as a hydrogen bond acceptor, a role also played by the amide oxygen in related inhibitors.

  • Reactive Electrophile: The aldehyde functionality can potentially form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the target protein's active site. This could lead to compounds with high potency and prolonged duration of action.

  • Conversion to Other Functional Groups: The carbaldehyde is a versatile synthetic handle. It can be readily converted to other functional groups, such as:

    • Imines/Schiff Bases: Condensation with amines can introduce a wide range of substituents, significantly expanding the chemical space. Thiosemicarbazone derivatives of related pyridine-2-carboxaldehydes have shown potent antineoplastic activity.[9]

    • Alcohols: Reduction to a hydroxymethyl group introduces a hydrogen bond donor/acceptor and a new vector for substitution.

    • Carboxylic Acids: Oxidation to a carboxylic acid would introduce a charged group, which could form salt bridges or strong hydrogen bonds.

The 6-Bromo Substituent: A Point of Modulation and Diversification

The bromine atom at the C6 position is not merely a placeholder. It significantly influences the electronic nature of the pyrazine ring and offers a prime location for further chemical modification.

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the pKa of the pyrazine nitrogens and the 3-amino group, which can in turn affect binding affinity.

  • Steric and Lipophilic Contributions: The bromine atom provides steric bulk and increases the lipophilicity of the molecule, which can impact cell permeability and target engagement.

  • Synthetic Handle for Cross-Coupling: The C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C6 position, enabling extensive SAR exploration. For instance, Suzuki coupling has been effectively used to synthesize diverse 3-amino-pyrazine derivatives.[3]

Proposed Biological Targets and Therapeutic Areas

Based on the activities of structurally related aminopyrazine derivatives, analogs of this compound are predicted to be active in the following areas:

  • Oncology: The aminopyrazine core is a well-established scaffold for kinase inhibitors.[3][7] Analogs could be screened against a panel of kinases known to be dysregulated in cancer, such as FGFR, VEGFR, and Nek2.[3][7]

  • Infectious Diseases: Pyrazine derivatives have shown promise as antimicrobial agents.[10][11][12] The scaffold could be explored for activity against bacteria (particularly Mycobacterium tuberculosis) and fungi.[8][10][11]

  • Inflammatory Diseases: Some pyrazine-containing compounds have demonstrated anti-inflammatory effects, often through the inhibition of phosphodiesterases (PDEs).[13][14][15]

Experimental Design for SAR Validation

A systematic approach is required to validate the hypothetical SAR model and discover potent lead compounds.

Library Synthesis Strategy

A parallel synthesis approach is recommended to efficiently generate a library of analogs for screening.

G start This compound mod_c2 C2-Carbaldehyde Modification (e.g., reductive amination, Wittig, oxidation) start->mod_c2 mod_n3 N3-Amine Modification (e.g., acylation, sulfonylation) start->mod_n3 mod_c6 C6-Bromo Substitution (e.g., Suzuki, Sonogashira coupling) start->mod_c6 library_c2 C2-Modified Library mod_c2->library_c2 library_n3 N3-Modified Library mod_n3->library_n3 library_c6 C6-Modified Library mod_c6->library_c6

Caption: Synthetic workflow for analog library generation.

Biological Screening Cascade

A tiered screening approach will efficiently identify promising compounds.

G A Primary Screening (e.g., Kinase panel, whole-cell antimicrobial assay) B Dose-Response & IC50/MIC Determination A->B Active Hits C Secondary Assays (e.g., Cellular activity, target engagement) B->C Potent Compounds D Lead Optimization (ADME/Tox profiling) C->D Confirmed Hits

Caption: Biological screening cascade for hit identification and validation.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling at the C6 Position

This protocol describes a general method for diversifying the 6-position of the pyrazine ring.

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol for In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical procedure for assessing the inhibitory activity of the synthesized analogs against a specific kinase.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare the kinase buffer, recombinant FGFR1 enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP solutions.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the FGFR1 enzyme solution. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. This guide has presented a rational, data-driven framework for exploring the SAR of its analogs. By systematically modifying the 3-amino, 2-carbaldehyde, and 6-bromo positions, researchers can navigate this chemical space to identify potent and selective modulators of various biological targets. Future work should focus on the synthesis and screening of diverse libraries based on the principles outlined herein, with a particular emphasis on exploring the unique reactivity of the carbaldehyde moiety to achieve novel binding modes and improved pharmacological profiles.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

3-Amino-6-bromopyrazine-2-carbaldehyde is a substituted pyrazine derivative recognized as a valuable building block in medicinal chemistry.[1] Its unique arrangement of an aldehyde, a primary amine, and a bromo-substituent on a pyrazine core makes it a versatile intermediate for synthesizing a range of complex molecules, particularly in the development of novel therapeutic agents.[2] In the pharmaceutical industry, the purity of such starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy.[3]

The presence of unwanted chemicals, even in trace amounts, can significantly impact the stability, potency, and safety of the final Active Pharmaceutical Ingredient (API).[] Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[5][6] This guide provides a comparative analysis of the essential analytical techniques required to comprehensively assess the purity of synthetic this compound, offering field-proven insights into method selection and implementation.

Synthesis & Potential Impurity Profile

To develop a robust analytical strategy, one must first understand the potential impurities that can arise. The synthesis of this compound often involves multi-step pathways, commonly starting from precursors like 3-aminopyrazine-2-carboxylic acid.[7][8]

Sources of Impurities Can Be Broadly Categorized As:

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., 3-amino-6-bromopyrazine-2-carboxylic acid), intermediates, by-products from side reactions (e.g., over-bromination or loss of the bromo group), and residual reagents or catalysts.[3][]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid. The overall molecule may also be sensitive to light or temperature, leading to other degradation pathways.[]

A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities, which is a core requirement of regulatory bodies.[9]

Comparative Analysis of Key Analytical Techniques

A multi-technique approach is essential for a comprehensive purity profile, as no single method can provide all the necessary information.[] The primary techniques for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[10][11]

  • Expertise & Causality: For a polar, aromatic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This is because the nonpolar stationary phase (typically C18) provides excellent separation for moderately polar compounds using a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). A UV detector is ideal, as the pyrazine ring is a strong chromophore, allowing for sensitive detection. The primary goal is to develop a "stability-indicating method"—a method that can separate the main compound from all potential impurities and degradation products.[12]

  • Strengths:

    • High Precision and Accuracy: Ideal for quantifying the main component (assay) and known/unknown impurities.

    • Sensitivity: With UV detection, impurities can be detected at levels well below the 0.1% reporting threshold mandated by ICH guidelines.[5]

    • Robustness: Well-established and highly reproducible, making it suitable for routine quality control (QC).

  • Limitations:

    • Provides limited structural information on its own. It can tell you how much of an impurity is present but not what it is.

    • Co-elution of impurities with the main peak or with each other can mask their presence, requiring careful method development.

Mass Spectrometry (MS)

MS is an unparalleled tool for identifying unknown impurities by providing precise molecular weight information.[12] It is most powerfully used when coupled with a chromatographic technique, such as LC-MS.

  • Expertise & Causality: LC-MS combines the separation power of HPLC with the identification capabilities of MS.[10] For an unknown impurity peak detected in an HPLC chromatogram, an LC-MS system can provide the mass-to-charge ratio (m/z). This information is the first and most critical step in elucidating the impurity's structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of an impurity, drastically narrowing down the possibilities for its chemical structure.

  • Strengths:

    • High Specificity & Sensitivity: Can identify and quantify trace-level components, even those unresolved by HPLC-UV.[12]

    • Structural Elucidation: Provides molecular weight and, with tandem MS (MS/MS), fragmentation data that helps piece together the structure of unknown impurities.

  • Limitations:

    • Ionization efficiency can vary significantly between different compounds, making universal quantification challenging without specific reference standards.

    • Matrix effects can suppress or enhance the signal of the analyte, potentially affecting accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of organic molecules.[12]

  • Expertise & Causality: While HPLC and MS are used to find and get initial data on impurities, ¹H and ¹³C NMR are used to confirm the structure of the main compound and, if an impurity can be isolated, its definitive structure. For this compound, ¹H NMR would show characteristic signals for the aldehyde proton, the aromatic proton on the pyrazine ring, and the protons of the amino group. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.[13][14]

  • Strengths:

    • Definitive Structural Information: Provides unambiguous confirmation of the molecular structure.

    • Quantitative Capability (qNMR): Can be used for highly accurate quantification without the need for a specific reference standard of the same compound.

  • Limitations:

    • Low Sensitivity: Requires a relatively large amount of sample (milligrams) compared to HPLC or MS, making it unsuitable for identifying trace impurities directly in a mixture.[12]

    • Complex spectra can be difficult to interpret, especially for mixtures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique for confirming the presence of key functional groups.

  • Expertise & Causality: An FTIR spectrum of this compound will provide confirmatory evidence of its identity. One would expect to see characteristic absorption bands for the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the aldehyde (around 1710-1685 cm⁻¹), the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), and vibrations associated with the aromatic pyrazine ring.[15][16][17][18] It serves as a quick identity check.

  • Strengths:

    • Fast and Non-destructive: Provides a quick fingerprint of the molecule.

    • Excellent for confirming the presence or absence of specific functional groups.

  • Limitations:

    • Primarily a qualitative tool with limited quantitative power.

    • Not suitable for detecting trace impurities, as their signals would be overwhelmed by the bulk material.

Data Summary: A Comparative Overview

Technique Primary Use Sensitivity Quantitation Structural Info Throughput
HPLC-UV Purity, Assay, QuantitationHigh (ng-pg)ExcellentLow (Retention Time)High
LC-MS Impurity IdentificationVery High (pg-fg)Good (with standards)High (MW, Formula)Medium
NMR Structure ConfirmationLow (mg)Excellent (qNMR)DefinitiveLow
FTIR Functional Group IDLowPoorMedium (Functional Groups)Very High

Visualizing the Analytical Workflow

A systematic approach is crucial for efficient and reliable purity analysis. The following diagrams illustrate a general workflow and a decision-making process for technique selection.

PurityAnalysisWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purity & Impurity Detection cluster_2 Phase 3: Impurity Identification cluster_3 Phase 4: Reporting Sample Sample Receipt (this compound) Initial_Screen Initial Screen: FTIR & ¹H NMR Sample->Initial_Screen Confirm Identity HPLC_Analysis HPLC-UV Analysis (Purity & Assay) Initial_Screen->HPLC_Analysis Impurity_Check Impurity > 0.1% ? (ICH Threshold) HPLC_Analysis->Impurity_Check Quantify Peaks LCMS_Analysis LC-MS / HRMS Analysis Impurity_Check->LCMS_Analysis Yes Final_Report Final Report & Certificate of Analysis Impurity_Check->Final_Report No Structure_Elucidation Structure Elucidation (MS/MS, NMR of isolated impurity) LCMS_Analysis->Structure_Elucidation Propose Structure Structure_Elucidation->Final_Report

Caption: A typical workflow for the purity analysis of a pharmaceutical intermediate.

TechniqueSelection Start What is the Analytical Goal? Goal1 Routine QC: Purity & Assay Start->Goal1 Goal2 Unknown Impurity Identification Start->Goal2 Goal3 Absolute Structure Confirmation Start->Goal3 Goal4 Quick Identity Check Start->Goal4 Method1 Use Validated HPLC-UV Method Goal1->Method1 Method2 Perform LC-MS / HRMS Goal2->Method2 Method3 Isolate Impurity & Run NMR, MS Goal2->Method3 If needed Goal3->Method3 Method4 Run FTIR Goal4->Method4

Caption: Decision tree for selecting the appropriate analytical technique.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the system is performing correctly before sample analysis. Method validation should be performed according to ICH Q2(R2) guidelines.[19]

Protocol: Purity Determination by RP-HPLC-UV

1. Objective: To determine the purity of this compound and quantify impurities by percent area.

2. Materials & Equipment:

  • HPLC system with UV/PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

  • This compound sample

  • Reference standard (if available)

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

4. Procedure:

  • System Suitability Test (SST):

    • Causality: The SST is performed to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.[20]

    • Prepare a solution of the reference standard at approx. 1.0 mg/mL.

    • Inject the SST solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL.

    • Causality: The sample must be fully dissolved and filtered through a 0.45 µm filter to prevent particulates from blocking the column and tubing.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the prepared sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any individual impurity exceeding 0.10%.

Protocol: Impurity Identification by LC-MS

1. Objective: To obtain the accurate mass of unknown impurities detected by HPLC.

2. Materials & Equipment:

  • LC-MS system (e.g., Q-TOF or Orbitrap for high resolution)

  • Chromatographic conditions identical to the HPLC method to ensure peak correlation.

  • Mobile phases must be MS-compatible (e.g., formic acid is used instead of non-volatile buffers like phosphate).

3. Procedure:

  • System Preparation: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

  • Sample Analysis:

    • Analyze the same sample solution prepared for HPLC analysis.

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chance of ionizing the impurities.

    • Causality: Different compounds ionize preferentially in different modes. Running both ensures comprehensive data collection.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak observed in the total ion chromatogram (TIC).

    • Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the accurate mass to predict the elemental composition of the impurity. This data, combined with knowledge of the synthesis, allows for the proposal of a likely impurity structure.

Conclusion

A comprehensive purity analysis of this compound is a non-negotiable step in its use for drug development. No single technique is sufficient. A robust analytical strategy relies on an orthogonal and complementary approach:

  • HPLC-UV serves as the primary workhorse for routine purity testing and quantitation.[21]

  • LC-MS is indispensable for the critical task of identifying unknown impurities.[12]

  • NMR provides the definitive structural proof for the main compound and any isolated impurities.

  • FTIR offers a rapid and reliable identity confirmation.

By integrating these techniques and adhering to rigorous, self-validating protocols, researchers and drug developers can ensure the quality, consistency, and safety of this vital pharmaceutical intermediate, thereby building a solid foundation for the development of new medicines.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 3-Amino-6-bromopyrazine-2-carbaldehyde Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the 3-Amino-6-bromopyrazine-2-carbaldehyde Scaffold

The this compound core represents a versatile scaffold for the synthesis of novel small molecules with potential therapeutic applications. The pyrazine ring is a common motif in many biologically active compounds, including kinase inhibitors.[1] The presence of an amino group, a bromine atom, and a carbaldehyde functionality provides multiple reaction sites for the generation of a diverse library of derivatives, such as Schiff bases and thiosemicarbazones. These classes of compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[2][3][4][5] This guide will provide a comparative overview of the potential of these derivatives and a detailed methodology for their in vitro evaluation.

Comparative Analysis of Potential Derivatives

Based on the known bioactivities of analogous heterocyclic compounds, two primary classes of derivatives synthesized from this compound are of significant interest: Thiosemicarbazones and Schiff Bases.

Thiosemicarbazone Derivatives: Potential Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from α-(N)-heterocyclic carboxaldehydes are a well-established class of compounds with potent anticancer activity.[6] A notable example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase (RR).[7] RR is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy.[8][9] It is hypothesized that thiosemicarbazone derivatives of this compound will exhibit similar inhibitory activity against RR.

Schiff Base Derivatives: Broad-Spectrum Biological Activity

The formation of a Schiff base (imine) by reacting the carbaldehyde with various primary amines is a straightforward method to generate a wide array of derivatives. Schiff bases are known to possess diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.[5][10] The biological activity of these derivatives can be modulated by the nature of the substituent introduced via the primary amine.

The following table provides an illustrative comparison of the potential activities of these two classes of derivatives, based on data from analogous compounds.

Derivative ClassPotential Primary TargetExpected In Vitro ActivityKey Structural Features for Activity
Thiosemicarbazones Ribonucleotide Reductase (RR)Potent cytotoxicity against cancer cell lines, particularly those with high proliferative rates.The thiosemicarbazone moiety is crucial for metal chelation and interaction with the RR enzyme active site.
Schiff Bases Various (e.g., kinases, topoisomerases)Dose-dependent cytotoxicity against a range of cancer cell lines; potential for antibacterial and antifungal activity.The imine linkage and the nature of the aromatic or aliphatic substituent on the nitrogen atom significantly influence activity.

Synthetic Pathways for Derivative Generation

The synthesis of thiosemicarbazone and Schiff base derivatives from this compound is generally straightforward.

Synthesis_Workflows cluster_0 Synthesis of Thiosemicarbazone Derivatives cluster_1 Synthesis of Schiff Base Derivatives A This compound C Reaction in Ethanol with Catalytic Acid A->C B Thiosemicarbazide B->C D Thiosemicarbazone Derivative C->D E This compound G Reaction in Refluxing Ethanol E->G F Primary Amine (R-NH2) F->G H Schiff Base Derivative G->H

Caption: Synthetic workflows for thiosemicarbazone and Schiff base derivatives.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is critical to determine the therapeutic potential of the synthesized derivatives. The following are detailed protocols for primary cytotoxicity screening and a target-specific enzyme inhibition assay.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration-dependent cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Ribonucleotide Reductase (RR) Activity

This assay measures the ability of the test compounds to inhibit the activity of the RR enzyme.

Objective: To determine the inhibitory potential (IC₅₀) of the synthesized thiosemicarbazone derivatives against ribonucleotide reductase.

Materials:

  • Purified human recombinant RR enzyme (hRRM1 and hRRM2 subunits)

  • [³H]CDP (radiolabeled substrate)

  • Dithiothreitol (DTT)

  • ATP (effector)

  • Reaction buffer

  • Thiosemicarbazone derivatives

  • Hydroxyurea (positive control)

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, DTT, ATP, and the purified hRRM1 and hRRM2 subunits.

  • Inhibitor Addition: Add the thiosemicarbazone derivatives at various concentrations to the reaction mixture. Include a vehicle control and a positive control (hydroxyurea).

  • Enzyme Pre-incubation: Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding the [³H]CDP substrate.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Quantification: Quantify the amount of [³H]dCDP formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of RR inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition

Thiosemicarbazone derivatives of this compound are expected to inhibit ribonucleotide reductase, thereby depleting the cellular pool of deoxynucleotides and halting DNA synthesis, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Ribonucleotide_Reductase_Inhibition cluster_pathway Mechanism of Action of Thiosemicarbazone Derivatives A Ribonucleoside Diphosphates (NDPs) E Ribonucleotide Reductase (RR) A->E Substrate B Deoxyribonucleoside Diphosphates (dNDPs) C DNA Synthesis & Repair B->C D Cell Proliferation C->D E->B Product F Thiosemicarbazone Derivative F->E Inhibition

Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazone Derivatives.

Concluding Remarks

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility to diverse derivatives, particularly thiosemicarbazones and Schiff bases, coupled with the known biological activities of these pharmacophores, provides a strong rationale for further investigation. The experimental protocols and comparative framework outlined in this guide offer a comprehensive approach to systematically evaluate the in vitro efficacy of these novel compounds. Future studies should focus on synthesizing a library of these derivatives and performing the described assays to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Amino-6-bromopyrazine-2-carbaldehyde (CAS No. 1196156-63-4). As a halogenated aromatic aldehyde, this compound requires careful handling and disposal as hazardous waste to ensure the safety of laboratory personnel and prevent environmental contamination.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Assessment and Identification: A Proactive Approach

While specific toxicity data for this compound is not extensively documented, its chemical structure necessitates a cautious approach.[2] It belongs to the class of halogenated aromatic compounds and contains an aldehyde functional group, suggesting it should be handled as a potential irritant and a hazardous substance.[1][2] Safety Data Sheets (SDS) for structurally similar compounds, such as 3-Amino-6-bromopyrazine-2-carboxylic acid, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Causality Behind Precaution: The bromine atom makes this a halogenated organic compound, which has specific disposal requirements to prevent the formation of persistent environmental pollutants and toxic byproducts like dioxins and furans during improper incineration.[1][4] Therefore, treating this compound as hazardous waste is not merely a recommendation but a critical step in a self-validating safety system.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in a laboratory setting is governed by stringent federal and state regulations. All procedures outlined in this guide are designed to comply with these key standards.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle to grave" management of hazardous waste.[5] This means the generator of the waste (your laboratory) is responsible for its safe handling from the moment it is created until its final, compliant disposal.[6]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires facilities to develop a written Chemical Hygiene Plan (CHP).[7][8] This CHP must include specific procedures for waste disposal, employee training, and the use of personal protective equipment (PPE).[9][10]

Prerequisites for Disposal: Planning for Safety and Compliance

Proper disposal begins long before the waste container is full. Careful planning prevents safety incidents and ensures regulatory compliance.

Personal Protective Equipment (PPE)

A risk assessment indicates that the following PPE should be worn when handling this compound and its associated waste.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes of the solid compound or its solutions, which can cause serious eye irritation.[3][11]
Hand Nitrile or neoprene gloves (double-gloving recommended).Provides a robust barrier against skin contact.[12] Gloves should be inspected before use and changed immediately if contaminated.
Body Flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from accidental spills.[12]
Respiratory A NIOSH-approved respirator may be required if handling outside a fume hood or if dust is generated.Protects the respiratory tract from potentially irritating dust or vapors.[3][13]
Waste Container Selection and Labeling

The choice of waste container is critical for preventing leaks and reactions.

  • Container Type: Use a designated, non-reactive container compatible with halogenated organic waste.[1][14] High-density polyethylene (HDPE) carboys are a common and effective choice. The container must have a secure, threaded cap to prevent leaks and evaporation.[5][15]

  • Labeling: Proper labeling is a cornerstone of EPA compliance.[16] The container must be clearly labeled before the first drop of waste is added.[15] The label must include:

    • The words "Hazardous Waste "[1]

    • The full chemical name: "This compound " and any solvents used.[1]

    • A clear indication that it is "Halogenated Organic Waste " to prevent commingling.

    • The date when waste was first added (the "accumulation start date").[6]

Step-by-Step Disposal Protocol

All handling and consolidation of waste must be performed within a certified chemical fume hood.[1]

Step 1: Waste Segregation (The Critical First Step)

  • Action: Collect waste containing this compound exclusively in the designated halogenated waste container.

  • Rationale: Do not mix halogenated waste with non-halogenated organic waste.[1] Commingling complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[1][15]

Step 2: Collecting Solid Waste

  • Action: Carefully transfer any unreacted solid, contaminated spatulas, or weighing papers directly into the designated hazardous waste container.

  • Rationale: This minimizes the generation of dust and ensures all contaminated materials are captured.

Step 3: Collecting Liquid Waste and Rinsates

  • Action: Rinse all contaminated glassware (e.g., reaction flasks, beakers) with a minimal amount of a suitable solvent, such as acetone or ethanol. Collect this rinsate in the same halogenated waste container.[1]

  • Rationale: The rinsate is considered hazardous waste and must be collected.[1] This step ensures that glassware is decontaminated before being washed through standard laboratory procedures.

Step 4: Container Management

  • Action: Keep the hazardous waste container securely closed at all times, except when actively adding waste.[5][15]

  • Rationale: This is a primary EPA requirement to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere and to avoid spills.[5] Open waste containers are one of the most common regulatory violations.[5]

Step 5: Storage and Disposal

  • Action: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1] Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.

  • Rationale: Your EHS office is trained to manage the logistics of hazardous waste disposal, ensuring it is transported to a licensed treatment, storage, and disposal facility (TSDF) for proper destruction, likely via high-temperature incineration.[4][17][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work Inside a Certified Chemical Fume Hood ppe_check->fume_hood waste_type Is the waste halogenated? fume_hood->waste_type halogenated_container Step 3: Use Designated 'HALOGENATED' Waste Container waste_type->halogenated_container Yes non_halogenated_container Use 'NON-HALOGENATED' Waste Container waste_type->non_halogenated_container No label_check Step 4: Is Container Properly Labeled? ('Hazardous Waste', Full Name, Date) halogenated_container->label_check add_waste Step 5: Add Waste to Container (Solids, Liquids, Rinsates) label_check->add_waste Yes close_container Step 6: Securely Close Container IMMEDIATELY After Adding Waste add_waste->close_container store_waste Step 7: Store in Satellite Accumulation Area (SAA) close_container->store_waste ehs_contact Step 8: Contact EHS for Waste Pickup and Final Disposal store_waste->ehs_contact

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the chemical fume hood is operational to control any dust or vapors.

  • Absorb: For small spills, cover with a chemical absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into the designated halogenated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous disposal protocols, researchers can ensure a safe, compliant, and environmentally responsible laboratory environment. Always prioritize safety and consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate sources of information.

References

A Researcher's Guide to the Safe Handling of 3-Amino-6-bromopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced materials, the strategic use of highly functionalized heterocyclic compounds is paramount. 3-Amino-6-bromopyrazine-2-carbaldehyde is one such valuable building block, offering a unique combination of reactive sites for complex molecular assembly. However, its utility in the laboratory is matched by the critical need for rigorous safety protocols. This guide provides a comprehensive framework for handling this compound, grounded in established safety principles and an understanding of its chemical nature. Our goal is to empower researchers with the knowledge to work safely and effectively, ensuring that scientific progress and personal safety go hand in hand.

Hazard Identification and Risk Assessment: What You Need to Know

Before handling this compound, a thorough understanding of its potential hazards is essential. This compound is categorized with the GHS07 pictogram, indicating it is an irritant and may have other harmful effects.

Table 1: GHS Hazard Profile for this compound

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed[1][2]P270: Do not eat, drink or smoke when using this product.[3]
H315Causes skin irritation[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
H319Causes serious eye irritation[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
H332Harmful if inhaled[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
H335May cause respiratory irritation[1][2]P271: Use only outdoors or in a well-ventilated area.[5]

The aldehyde functional group can be a source of respiratory and skin irritation, while the halogenated pyrazine ring system warrants careful handling due to the potential for unknown biological activity. A proactive approach to risk mitigation is therefore non-negotiable.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The consistent and correct use of Personal Protective Equipment (PPE) is the most direct way to prevent exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.[4] A face shield should be worn over goggles when handling larger quantities or when there is a heightened risk of splashing.

  • Respiratory Protection: All work with the solid form of this compound must be conducted within a certified chemical fume hood to control exposure to dust and aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[4]

Caption: A workflow for selecting the appropriate PPE.

Operational Procedures: A Step-by-Step Guide

A systematic workflow is critical for minimizing risk during the handling of this compound.

Receiving and Storage:

  • Inspect: Upon receipt, carefully inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard symbols.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[4] For long-term storage, keep in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.[1][6]

Weighing and Dispensing:

  • Location: All weighing and dispensing of the solid compound must be performed in a chemical fume hood.

  • Tools: Use clean, designated spatulas and weighing implements.

  • Technique: Handle the solid gently to avoid creating dust. Close the container immediately after dispensing.

In-Reaction Handling:

  • Glassware: Use clean, dry glassware that has been inspected for any defects.

  • Additions: When adding the solid to a reaction mixture, do so slowly and in a controlled manner.

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations through an approved waste disposal service.[4]

Emergency Response: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Spills:

  • In a Fume Hood: For small spills contained within a fume hood, use an absorbent material to clean the spill and place the contaminated material in the designated hazardous waste container.

  • Outside a Fume Hood: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-bromopyrazine-2-carbaldehyde
Reactant of Route 2
3-Amino-6-bromopyrazine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.